molecular formula C54H54Na2O8P2 B15623630 SARS-CoV-2-IN-27 disodium

SARS-CoV-2-IN-27 disodium

Cat. No.: B15623630
M. Wt: 938.9 g/mol
InChI Key: UBLOZGRQBMCYNE-UHFFFAOYSA-L
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Description

SARS-CoV-2-IN-27 disodium is a useful research compound. Its molecular formula is C54H54Na2O8P2 and its molecular weight is 938.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H54Na2O8P2

Molecular Weight

938.9 g/mol

IUPAC Name

disodium;[22-[hexoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] hexyl phosphate

InChI

InChI=1S/C54H56O8P2.2Na/c1-3-5-7-13-19-59-63(55,56)61-53-49-45-27-47(43-25-39-35-21-33(37(39)23-41(43)45)29-15-9-11-17-31(29)35)51(49)54(62-64(57,58)60-20-14-8-6-4-2)52-48-28-46(50(52)53)42-24-38-34-22-36(40(38)26-44(42)48)32-18-12-10-16-30(32)34;;/h9-12,15-18,23-26,33-36,45-48H,3-8,13-14,19-22,27-28H2,1-2H3,(H,55,56)(H,57,58);;/q;2*+1/p-2

InChI Key

UBLOZGRQBMCYNE-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

SARS-CoV-2-IN-27 Disodium: An In-Depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated as "IN27" is a diketo acid derivative of L-742,001. Publicly available scientific literature details its mechanism of action and antiviral activity against the cap-snatching endonuclease of the Ebinur Lake Virus (EBIV), a member of the Bunyavirales order. To date, there is no direct scientific publication confirming the experimental evaluation or specific mechanism of action of a compound explicitly named "SARS-CoV-2-IN-27 disodium" against SARS-CoV-2.

This guide provides a comprehensive overview of the known mechanism of action for IN27 based on its characterized activity against EBIV. It further extrapolates a potential mechanism of action against a plausible SARS-CoV-2 target, the non-structural protein 13 (nsp13) helicase, based on studies of other diketo acid inhibitors. The "disodium" designation likely refers to a salt formulation of the diketo acid to improve solubility and bioavailability.

Core Mechanism of Action: Inhibition of Viral Endonuclease

IN27 belongs to the class of α,γ-diketo acid (DKA) inhibitors. The core mechanism of action for these compounds against viral endonucleases, such as the cap-snatching endonuclease of influenza virus and bunyaviruses, involves the chelation of divalent metal ions (typically Mn²⁺ or Mg²⁺) within the enzyme's active site. These metal ions are essential cofactors for the endonuclease's catalytic activity.

The diketo acid moiety of IN27 positions itself to form a stable complex with the metal ions, effectively displacing the natural nucleic acid substrate and rendering the enzyme inactive. This inhibition of the endonuclease prevents the virus from cleaving the 5' caps (B75204) from host cell messenger RNAs (mRNAs), a process known as "cap-snatching." The stolen caps are used as primers for the synthesis of viral mRNAs. By blocking this crucial step, viral transcription and subsequent replication are halted.

Signaling Pathway: Inhibition of Cap-Snatching and Viral Replication

G cluster_host_cell Host Cell Cytoplasm cluster_inhibition Inhibition by IN27 Host_mRNA Host pre-mRNA (with 5' Cap) Endonuclease_Domain Cap-Snatching Endonuclease Domain Host_mRNA->Endonuclease_Domain Binding of Host mRNA Viral_Polymerase Viral Polymerase Complex (L-protein) Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_Polymerase->Viral_mRNA_Synthesis Priming with Stolen Cap Endonuclease_Domain->Viral_Polymerase Cleavage of 5' Cap IN27 IN27 (Diketo Acid Inhibitor) Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Translation Viral_Replication Viral Replication Viral_Proteins->Viral_Replication IN27->Endonuclease_Domain Binding to Active Site Metal_Ions Divalent Metal Ions (e.g., Mn2+) IN27->Metal_Ions Chelation Metal_Ions->Endonuclease_Domain

Caption: Mechanism of IN27 inhibition of viral cap-snatching endonuclease.

Quantitative Data for IN27 (against Ebinur Lake Virus)

The following tables summarize the reported in vitro inhibitory and antiviral activities of IN27 against the Ebinur Lake Virus (EBIV).

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)Reference
IN27EBIV EndonucleaseIn vitro Endonuclease Activity Assay2.7 - 6.6[1]
CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
IN27Ebinur Lake Virus (EBIV)Vero76.0172.72.3[1]

Experimental Protocols

In Vitro Endonuclease Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IN27 against the viral endonuclease.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant Ebinur Lake Virus (EBIV) endonuclease is expressed and purified. A fluorescently labeled RNA oligonucleotide is used as the substrate.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the purified endonuclease, the fluorescent RNA substrate, and divalent metal ions (e.g., MnCl₂).

  • Inhibitor Addition: IN27 is serially diluted and added to the reaction mixtures. A DMSO control is included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic cleavage of the substrate.

  • Detection: The reaction is stopped, and the cleavage products are separated and quantified using methods such as capillary electrophoresis or gel electrophoresis. The fluorescence intensity of the cleaved product is measured.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of IN27 relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response curve using a non-linear regression model.

Cell-Based Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) of IN27.

Methodology:

  • Cell Culture: Vero cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Preparation: IN27 is serially diluted in cell culture medium.

  • Infection and Treatment: The cell monolayers are infected with Ebinur Lake Virus (EBIV) at a specific multiplicity of infection (MOI). After a brief incubation period to allow for viral entry, the virus-containing medium is removed, and the cells are treated with the various concentrations of IN27.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is determined by methods such as:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

    • RT-qPCR: Quantifying the amount of viral RNA in the cell supernatant.

    • Reporter Virus Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or fluorescent protein).

  • Cytotoxicity Assay (CC₅₀): In parallel, uninfected Vero cells are treated with the same concentrations of IN27. Cell viability is measured using assays such as MTT or MTS.

  • Data Analysis: The EC₅₀ is calculated from the dose-response curve of viral inhibition. The CC₅₀ is calculated from the dose-response curve of cell viability. The Selectivity Index (SI) is determined as the ratio of CC₅₀ to EC₅₀.

Workflow Diagram: Antiviral Compound Evaluation

G cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay invitro_start Purified Viral Enzyme + Substrate invitro_add_inhibitor Add Serial Dilutions of IN27 invitro_start->invitro_add_inhibitor invitro_incubate Incubate invitro_add_inhibitor->invitro_incubate invitro_measure Measure Enzyme Activity invitro_incubate->invitro_measure invitro_end Calculate IC50 invitro_measure->invitro_end cell_start Culture Host Cells cell_infect Infect Cells with Virus cell_start->cell_infect cell_add_inhibitor Add Serial Dilutions of IN27 cell_infect->cell_add_inhibitor cell_incubate Incubate cell_add_inhibitor->cell_incubate cell_measure_viral Quantify Viral Replication cell_incubate->cell_measure_viral cell_measure_tox Measure Cell Viability (in parallel, uninfected) cell_incubate->cell_measure_tox cell_end_ec50 Calculate EC50 cell_measure_viral->cell_end_ec50 cell_end_cc50 Calculate CC50 cell_measure_tox->cell_end_cc50

Caption: Experimental workflow for evaluating the in vitro and cell-based activity of IN27.

Potential Mechanism of Action Against SARS-CoV-2

While there is no direct evidence for the activity of IN27 against SARS-CoV-2, other diketo acid derivatives have been shown to inhibit the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase that is essential for viral replication.

Hypothetical Target: SARS-CoV-2 nsp13 Helicase

The nsp13 helicase of SARS-CoV-2 is a multi-functional enzyme with both RNA helicase and nucleoside triphosphatase (NTPase) activities. It unwinds double-stranded RNA and DNA, a critical step in viral RNA replication and transcription.

Diketo acid inhibitors are hypothesized to target the nsp13 helicase through an allosteric mechanism. Instead of competing with ATP at the NTPase site, they are thought to bind to a different, conserved site on the enzyme. This binding induces a conformational change that inhibits both the ATPase and helicase functions of nsp13, thereby blocking viral replication.

Potential Signaling Pathway: Inhibition of SARS-CoV-2 Helicase

G cluster_replication SARS-CoV-2 Replication Complex cluster_inhibition Hypothetical Inhibition by IN27 dsRNA Viral dsRNA Intermediate nsp13 nsp13 Helicase dsRNA->nsp13 Binding ssRNA Unwound ssRNA nsp13->ssRNA Unwinding (ATP-dependent) RdRp RNA-dependent RNA Polymerase (nsp12) ssRNA->RdRp Template for Replication New_vRNA New Viral RNA RdRp->New_vRNA IN27 IN27 (Diketo Acid Inhibitor) IN27->nsp13 Allosteric Binding

Caption: Hypothetical allosteric inhibition of SARS-CoV-2 nsp13 helicase by IN27.

Conclusion

IN27 is a diketo acid inhibitor with demonstrated antiviral activity against the Ebinur Lake Virus through the inhibition of its cap-snatching endonuclease. While its activity against SARS-CoV-2 has not been reported, its chemical class suggests a potential for inhibiting the SARS-CoV-2 nsp13 helicase via an allosteric mechanism. Further research is required to validate this hypothesis and to determine the efficacy and safety of IN27 or its derivatives as a potential therapeutic for COVID-19. The "disodium" formulation would likely be employed to enhance the compound's pharmaceutical properties.

References

Technical Guide: Disodium Salts of Two-Armed Diphosphate Ester Molecular Tweezers as Broad-Spectrum Antiviral Agents Against SARS-CoV-2 and Other Enveloped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "SARS-CoV-2-IN-27 disodium" was not identified in a comprehensive search of scientific literature and chemical databases. It is highly probable that this is a typographical error. This guide focuses on a series of closely related and well-documented compounds, namely two-armed diphosphate (B83284) ester "molecular tweezers" such as SARS-CoV-2-IN-25, -IN-28, and -IN-29 disodium (B8443419) salts, which have demonstrated significant antiviral activity against SARS-CoV-2. The data and protocols presented herein are based on published research on these analogous compounds.

This technical guide provides an in-depth overview of a novel class of antiviral compounds known as two-armed diphosphate ester molecular tweezers. These supramolecular agents have shown considerable promise as broad-spectrum inhibitors of enveloped viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, quantitative efficacy data, and experimental protocols for this class of molecules.

Core Concept: Molecular Tweezers as Antiviral Agents

Molecular tweezers are synthetic organic molecules with a unique horseshoe-shaped structure. The core of the molecules discussed here is a rigid aromatic scaffold. The "arms" of the tweezers are functionalized, in this case with diphosphate ester groups that can be further modified with various aliphatic or aromatic moieties. This structural motif allows them to interact with and disrupt the lipid envelopes of viruses, leading to a loss of viral integrity and infectivity. The parent molecule in this series is often referred to as CLR01.

Mechanism of Action

The primary antiviral mechanism of these molecular tweezers is the disruption of the viral lipid envelope. The negatively charged phosphate (B84403) groups are believed to interact with positively charged components of the viral membrane, while the hydrophobic "lipid anchors" (ester groups) insert into the lipid bilayer. This insertion is thought to increase the surface tension of the membrane, leading to its destabilization and eventual lysis. This physical disruption mechanism makes the development of viral resistance less likely compared to antivirals that target specific viral enzymes.

Mechanism_of_Action cluster_0 Molecular Tweezer Interaction with Viral Envelope cluster_1 Consequences of Interaction Tweezer Molecular Tweezer (e.g., SARS-CoV-2-IN-28) ViralEnvelope Viral Lipid Envelope Tweezer->ViralEnvelope Insertion of lipid anchors MembraneDisruption Membrane Destabilization and Disruption Tweezer->MembraneDisruption induces SpikeProtein Spike Protein LossOfIntegrity Loss of Viral Integrity MembraneDisruption->LossOfIntegrity leads to Inactivation Viral Inactivation LossOfIntegrity->Inactivation results in

Proposed mechanism of viral inactivation by molecular tweezers.

Quantitative Data Summary

The antiviral activity of these molecular tweezers has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) against SARS-CoV-2 activity and spike pseudoparticle transduction, the half-maximal effective concentration (EC50) for liposomal membrane disruption, and the 50% cytotoxic concentration (CC50) in Caco-2 cells are summarized below.

CompoundSARS-CoV-2 Activity IC50 (µM)Spike Pseudoparticle Transduction IC50 (µM)Liposomal Membrane Disruption EC50 (µM)Caco-2 Cell Cytotoxicity CC50 (µM)
SARS-CoV-2-IN-28 disodium 0.4[1]1.0[1]4.4[1]213.1[1]
SARS-CoV-2-IN-29 disodium 1.5[2]1.6[2]3.0[2]77.4[2]
SARS-CoV-2-IN-25 disodium 1.8[3]1.6[3][4][5]2.6[3]117.9[3]
SARS-CoV-2-IN-23 disodium 8.2[6]2.6[6]4.4[6]Not Reported

These compounds have also demonstrated broad-spectrum activity against other enveloped viruses:

CompoundRespiratory Syncytial Virus (RSV) IC50 (µM)Influenza A Virus (IAV) IC50 (µM)Measles Virus (MeV) IC50 (µM)Herpes Simplex Virus-1 (HSV-1) IC50 (µM)
SARS-CoV-2-IN-28 disodium 7.1[1]24.5[1]4.0[1]1.6[1]
SARS-CoV-2-IN-29 disodium Not Reported2.1[2]2.1[2]1.8[2]
SARS-CoV-2-IN-25 disodium Not Reported11.6[3]1.9[3]Not Reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard laboratory practices and information from related publications.

The synthesis of these advanced molecular tweezers generally starts from a parent tweezer molecule, such as CLR01, which is a diphosphoric acid. The introduction of the "lipid anchor" ester groups is typically achieved through a phosphate activation method followed by esterification.

Synthesis_Workflow Start Parent Tweezer (Diphosphoric Acid - CLR01) Activation Phosphate Activation (e.g., with Trichloroacetonitrile) Start->Activation Esterification Esterification with primary or secondary alcohol Activation->Esterification Neutralization Neutralization to form Disodium Salt Esterification->Neutralization Purification Purification (e.g., HPLC) Neutralization->Purification Product Two-Armed Diphosphate Ester Molecular Tweezer Purification->Product

General synthetic workflow for molecular tweezers.

Protocol:

  • Phosphate Activation: The parent tweezer diphosphoric acid is dissolved in a suitable organic solvent. An activating agent, such as trichloroacetonitrile, is added to activate the phosphate groups.

  • Esterification: The desired primary or secondary alcohol, which will form the "lipid anchor," is added to the reaction mixture. The reaction proceeds to form the diphosphate ester.

  • Neutralization: The resulting diphosphate ester is neutralized with a sodium source, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the disodium salt.

  • Purification: The final product is purified using standard techniques like High-Performance Liquid Chromatography (HPLC) to ensure high purity.

This assay is used to determine the ability of the compounds to inhibit the entry of SARS-CoV-2 into host cells, mediated by the spike protein. It utilizes a safe, non-replicating viral vector (e.g., lentivirus) that expresses the SARS-CoV-2 spike protein and carries a reporter gene (e.g., luciferase).

Pseudoparticle_Assay_Workflow Start Seed host cells (e.g., 293T-ACE2) Incubate Incubate pseudoparticles with molecular tweezer Start->Incubate Infect Add mixture to host cells Incubate->Infect Measure Incubate and measure reporter gene expression (e.g., luciferase activity) Infect->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for the pseudoparticle transduction assay.

Protocol:

  • Cell Seeding: Plate host cells engineered to express the human ACE2 receptor (e.g., 293T-ACE2 cells) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the molecular tweezer compounds in cell culture medium.

  • Incubation: Incubate the SARS-CoV-2 spike-pseudotyped viral particles with the different concentrations of the molecular tweezer for a defined period (e.g., 1 hour at 37°C).

  • Infection: Add the virus-compound mixture to the plated host cells.

  • Reporter Gene Measurement: After a suitable incubation period (e.g., 48-72 hours), measure the expression of the reporter gene. For luciferase, this involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence.

  • Data Analysis: The IC50 values are calculated by plotting the reporter gene activity against the compound concentration and fitting the data to a dose-response curve.

This assay assesses the ability of the molecular tweezers to disrupt lipid bilayers, which is indicative of their mechanism of action against enveloped viruses. It uses liposomes encapsulating a fluorescent dye at a self-quenching concentration. Disruption of the liposome (B1194612) membrane leads to the release and dilution of the dye, resulting in an increase in fluorescence.

Liposome_Disruption_Assay_Workflow Start Prepare dye-encapsulated liposomes Incubate Incubate liposomes with molecular tweezer Start->Incubate Measure Measure fluorescence over time Incubate->Measure Analyze Calculate EC50 Measure->Analyze

Workflow for the liposomal membrane disruption assay.

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution containing a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein). The liposomes are then formed by extrusion through a membrane with a defined pore size. Unencapsulated dye is removed by size-exclusion chromatography.

  • Compound Dilution: Prepare serial dilutions of the molecular tweezer compounds in a suitable buffer.

  • Assay: In a 96-well plate, mix the dye-encapsulated liposomes with the different concentrations of the molecular tweezers.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. A positive control for 100% dye release is typically included by adding a detergent (e.g., Triton X-100).

  • Data Analysis: The percentage of dye release is calculated relative to the positive control. The EC50 value is determined by plotting the percentage of dye release against the compound concentration.

Conclusion

The two-armed diphosphate ester molecular tweezers represent a promising class of broad-spectrum antiviral agents. Their mechanism of action, which involves the physical disruption of the viral envelope, is a significant advantage in the face of rapidly mutating viruses like SARS-CoV-2. The quantitative data for compounds such as SARS-CoV-2-IN-25, -IN-28, and -IN-29 disodium salts demonstrate potent antiviral activity at concentrations that are significantly lower than their cytotoxic concentrations, indicating a favorable therapeutic window. Further research and development of these compounds could lead to novel and effective therapies for COVID-19 and other diseases caused by enveloped viruses.

References

Technical Whitepaper: Antiviral Activity of the SARS-CoV-2-IN Series of Disodium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, publicly available scientific literature and databases do not contain specific information regarding the antiviral activity or mechanism of action of a compound designated "SARS-CoV-2-IN-27 disodium (B8443419)." The following technical guide is based on data available for closely related compounds within the same investigational series, namely SARS-CoV-2-IN-23 disodium, SARS-CoV-2-IN-28 disodium, and SARS-CoV-2-IN-30 disodium. It is presumed that SARS-CoV-2-IN-27 disodium shares a similar chemical scaffold and mechanism of action.

Executive Summary

This document provides a comprehensive overview of the in-vitro antiviral activity of a series of two-armed diphosphate (B83284) ester compounds, referred to as the "SARS-CoV-2-IN" series. These compounds, characterized as molecular tweezers, have demonstrated inhibitory effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This guide summarizes the available quantitative data, outlines probable experimental methodologies based on the reported endpoints, and presents visual representations of the proposed mechanism of action and experimental workflows.

Compound Class Overview: Two-Armed Diphosphate Esters

The SARS-CoV-2-IN series of compounds are described as two-armed diphosphate esters. This chemical class suggests a molecular architecture designed to interact with specific biological targets. The term "molecular tweezers" implies a pincer-like conformation that could facilitate binding to viral or host cell components, potentially disrupting key processes in the viral life cycle. The disodium salt formulation is likely employed to enhance solubility and bioavailability.

Quantitative Antiviral Activity

The following table summarizes the reported in-vitro efficacy and cytotoxicity data for the publicly documented compounds in the SARS-CoV-2-IN series.

Compound Parameter Value (µM) Assay Description
SARS-CoV-2-IN-23 disodium IC508.2Inhibition of SARS-CoV-2 activity.
IC502.6Inhibition of spike pseudoparticle transduction.
EC504.4Liposomal membrane disruption.
SARS-CoV-2-IN-28 disodium IC500.4Inhibition of SARS-CoV-2 infection in Caco-2 cells.[1]
IC501.0Inhibition of spike pseudoparticle transduction.[1]
EC504.4Liposomal membrane disruption.[1]
CC50213.1Cytotoxicity in Caco-2 cells.[1]
SARS-CoV-2-IN-30 disodium IC500.6Inhibition of SARS-CoV-2 activity.
IC506.9Inhibition of spike pseudoparticle transduction.
EC506.9Liposomal membrane disruption.

IC50 (Half-maximal inhibitory concentration), EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration)

Proposed Mechanism of Action

Based on the available data, the SARS-CoV-2-IN series of compounds appears to exert its antiviral effect through a multi-pronged mechanism targeting the initial stages of viral entry. The key indicators for this are the inhibition of spike pseudoparticle transduction and the induction of liposomal membrane disruption.[1]

A proposed signaling pathway for the mechanism of action is illustrated below:

SARS_CoV_2_IN_Mechanism_of_Action cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_compound SARS-CoV-2-IN Compound Virion SARS-CoV-2 Membrane Host Cell Membrane Virion->Membrane Membrane Fusion Spike Spike Glycoprotein ACE2 ACE2 Receptor Spike->ACE2 Binding Compound SARS-CoV-2-IN-27 (disodium) Compound->Virion Disrupts Viral Envelope Compound->Spike Binds to Spike (Inhibits ACE2 Interaction)

Caption: Proposed dual mechanism of action for the SARS-CoV-2-IN series.

Detailed Experimental Protocols

While specific experimental protocols for the SARS-CoV-2-IN series are not publicly detailed, the following methodologies are standard for generating the types of data reported.

SARS-CoV-2 Antiviral Activity Assay (IC50 Determination)

This assay likely measures the concentration of the compound required to inhibit viral replication by 50%.

Workflow Diagram:

Antiviral_Assay_Workflow A 1. Cell Seeding (e.g., Caco-2, Vero E6) B 2. Compound Dilution Series (e.g., 0-15 µM) A->B C 3. Pre-incubation of Cells with Compound B->C D 4. SARS-CoV-2 Infection (Defined MOI) C->D E 5. Incubation (e.g., 2 hours) D->E F 6. Quantify Viral Load (e.g., RT-qPCR, Plaque Assay) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for determining the IC50 of an antiviral compound.

Protocol:

  • Cell Culture: Caco-2 or other susceptible cell lines (e.g., Vero E6) are seeded in 96-well plates and cultured to form a confluent monolayer.

  • Compound Preparation: A serial dilution of the SARS-CoV-2-IN compound is prepared in culture medium.

  • Treatment: The culture medium is replaced with the medium containing the diluted compound, and the cells are incubated for a specified period.

  • Infection: The cells are then infected with a known multiplicity of infection (MOI) of SARS-CoV-2.

  • Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).

  • Quantification: The viral load in the supernatant or cell lysate is quantified using methods such as quantitative reverse transcription PCR (RT-qPCR) for viral RNA or a plaque assay for infectious virus particles.

  • Data Analysis: The percentage of viral inhibition is calculated for each compound concentration relative to an untreated virus control. The IC50 value is determined by fitting the data to a dose-response curve.

Spike Pseudoparticle Transduction Assay (IC50 Determination)

This assay assesses the compound's ability to inhibit the entry of a non-replicating virus-like particle that expresses the SARS-CoV-2 spike protein.

Workflow Diagram:

Pseudoparticle_Assay_Workflow A 1. Seed Host Cells (e.g., HEK293T-ACE2) B 2. Prepare Compound Dilutions A->B C 3. Treat Cells with Compound B->C D 4. Add Spike Pseudoparticles (e.g., Lentiviral vector with Luciferase reporter) C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Measure Reporter Gene Activity (e.g., Luminescence) E->F G 7. Calculate IC50 F->G Liposome_Disruption_Workflow A 1. Prepare Liposomes (Encapsulating a fluorescent dye) B 2. Prepare Compound Dilutions A->B C 3. Mix Compound with Liposomes B->C D 4. Incubate C->D E 5. Measure Dye Release (Fluorescence) D->E F 6. Calculate EC50 E->F Cytotoxicity_Assay_Workflow A 1. Seed Cells (e.g., Caco-2) B 2. Add Compound Dilutions A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Calculate CC50 E->F

References

Discovery of SARS-CoV-2 Nucleotide Analog Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated the rapid development of effective antiviral therapeutics. A key target for these efforts has been the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This technical guide provides an in-depth overview of the discovery and development of nucleotide analog inhibitors that target the SARS-CoV-2 RdRp. It focuses on the crucial role of their diphosphate (B83284) and triphosphate forms as the active inhibitory agents and explores the prodrug strategies employed to ensure intracellular delivery. This document details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: Targeting the SARS-CoV-2 Replication Engine

The SARS-CoV-2 genome is replicated and transcribed by a viral machinery centered around the RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 12 (nsp12). This enzyme is a prime target for antiviral drug development due to its essential role in the viral life cycle and the absence of a homologous enzyme in human cells, which minimizes the potential for off-target effects.[1] Nucleotide analogs are a class of antiviral agents that mimic naturally occurring nucleosides and can be incorporated into the nascent viral RNA chain by the RdRp. Upon incorporation, these analogs can disrupt the replication process through various mechanisms, including chain termination or by inducing lethal mutagenesis.

A critical aspect of nucleotide analog inhibitors is their intracellular activation. These compounds are typically administered as prodrugs, which are inactive molecules that are metabolized within the host cell to their active triphosphate form. This active form, a nucleoside triphosphate analog, can then effectively compete with natural nucleoside triphosphates for incorporation by the viral RdRp. The diphosphate form is an intermediate in this activation pathway. This guide will delve into the specifics of these inhibitors, with a particular focus on their biologically active phosphorylated forms.

Mechanism of Action of Nucleotide Analog Inhibitors

The primary mechanism of action for nucleotide analog inhibitors of SARS-CoV-2 RdRp involves their intracellular conversion to the active triphosphate form, which then acts as a substrate for the viral polymerase. Once incorporated into the growing RNA strand, these analogs interfere with further replication.

There are two main inhibitory mechanisms:

  • Chain Termination: Some nucleotide analogs, once incorporated, prevent the addition of the next nucleotide, thereby halting RNA synthesis. This can be due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond with the incoming nucleotide.

  • Lethal Mutagenesis: Other analogs are incorporated but do not immediately terminate the chain. Instead, they can cause mispairing with the template strand during subsequent rounds of replication, leading to an accumulation of mutations in the viral genome that ultimately renders the virus non-viable.[2]

The following diagram illustrates the general mechanism of action of nucleotide analog prodrugs targeting the SARS-CoV-2 RdRp.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_replication Viral Replication Complex Prodrug Nucleotide Analog Prodrug Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake Metabolite1 Monophosphate Metabolite Prodrug_in->Metabolite1 Esterases, Phosphatases Metabolite2 Diphosphate Metabolite Metabolite1->Metabolite2 Kinases Active_TP Active Triphosphate Metabolite (NTP Analog) Metabolite2->Active_TP Kinases Incorporation Incorporation Active_TP->Incorporation RdRp SARS-CoV-2 RdRp (nsp12) RdRp->Incorporation RNA Viral RNA Template/Primer RNA->Incorporation Inhibition Inhibition of Replication Incorporation->Inhibition Chain Termination or Lethal Mutagenesis

Caption: General mechanism of action of nucleotide analog prodrugs against SARS-CoV-2.

Key SARS-CoV-2 Nucleotide Analog Inhibitors

Several nucleotide analogs have been investigated for their activity against SARS-CoV-2, with some receiving regulatory approval for the treatment of COVID-19. This section provides an overview of the most prominent examples.

Remdesivir (B604916) (GS-5734)

Remdesivir is a prodrug of an adenosine (B11128) nucleotide analog. It was one of the first antiviral agents to receive Emergency Use Authorization (EUA) from the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.

  • Mechanism of Action: Remdesivir is metabolized in the body to its active triphosphate form, GS-443902.[3] This active metabolite acts as a substrate for the SARS-CoV-2 RdRp and is incorporated into the nascent viral RNA. Incorporation of remdesivir triphosphate does not cause immediate chain termination but leads to a delayed termination several base pairs downstream.[4]

  • Quantitative Data: The EC50 value of remdesivir against SARS-CoV-2 in Vero E6 cells has been reported to be 0.77 µM.[5]

Favipiravir (B1662787) (T-705)

Favipiravir is a broad-spectrum antiviral drug that was initially approved in Japan for the treatment of influenza. It has been investigated as a potential therapeutic for COVID-19.

  • Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2][6] Favipiravir-RTP can be incorporated into the viral RNA by the RdRp and can act both as a chain terminator and by inducing lethal mutagenesis.[7][8]

  • Quantitative Data: The EC50 of favipiravir against SARS-CoV-2 in Vero E6 cells has been reported to be 61.88 µM.[5]

Sofosbuvir (B1194449)

Sofosbuvir is a key component of several FDA-approved treatments for Hepatitis C virus (HCV) infection. Its potential activity against SARS-CoV-2 has been explored due to its mechanism of targeting a viral RdRp.

  • Mechanism of Action: Sofosbuvir is a prodrug that is converted to its active triphosphate form (2'-F,Me-UTP). This active metabolite can be incorporated by the SARS-CoV-2 RdRp, leading to chain termination.[5][9] However, studies have shown that sofosbuvir is poorly incorporated by the SARS-CoV-2 polymerase compared to the HCV polymerase.[10]

  • Quantitative Data: While the triphosphate form of sofosbuvir has been shown to inhibit the SARS-CoV-2 RdRp in biochemical assays, its efficacy in cell-based assays has been debated, with some studies showing weak or no activity.[5][10]

Tenofovir (B777)

Tenofovir is a nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B virus (HBV) infections. It is administered as a prodrug, either as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).

  • Mechanism of Action: The active form of tenofovir is tenofovir diphosphate. In vitro experiments have demonstrated that tenofovir diphosphate can be incorporated by the SARS-CoV-2 RdRp and acts as a chain terminator.[11][12]

  • Quantitative Data: While tenofovir itself showed no inhibition of SARS-CoV-2 replication in Vero cells, its prodrug TDF led to a 15-fold reduction in viral genome release at concentrations of 3-90 μM.[11]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of key nucleotide analog inhibitors against SARS-CoV-2. It is important to note that assay conditions, cell lines, and virus strains can vary between studies, leading to different reported values.

Table 1: In Vitro Antiviral Activity (EC50) of Nucleotide Analog Prodrugs against SARS-CoV-2

CompoundProdrug FormActive MetaboliteCell LineEC50 (µM)Citation
RemdesivirGS-5734GS-443902 (Triphosphate)Vero E60.77[5]
FavipiravirT-705Favipiravir-RTP (Triphosphate)Vero E661.88[5]
TenofovirTenofovir Disoproxil Fumarate (TDF)Tenofovir DiphosphateVero3-90 (viral reduction)[11]

Table 2: Biochemical Inhibition (IC50) of SARS-CoV-2 RdRp by Active Metabolites

Active MetaboliteParent CompoundAssay TypeIC50 (µM)Citation
GS-443902RemdesivirRdRp activity assayNot widely reported-
Favipiravir-RTPFavipiravirRdRp activity assayNot widely reported-
Sofosbuvir TriphosphateSofosbuvirRdRp activity assayNot widely reported-
Tenofovir DiphosphateTenofovirRdRp activity assayNot widely reported-

Note: Specific IC50 values for the direct inhibition of SARS-CoV-2 RdRp by the active triphosphate/diphosphate metabolites are not consistently reported in the literature, as studies often focus on the EC50 of the parent prodrug in cell culture.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of SARS-CoV-2 nucleotide analog inhibitors.

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the SARS-CoV-2 RdRp complex.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 RdRp.

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • RNA template-primer duplex

  • Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which is typically labeled (e.g., [α-³²P]GTP or a fluorescent analog)

  • Test compound (active triphosphate/diphosphate form)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Reaction quench solution (e.g., 50 mM EDTA)

  • Scintillation fluid (for radiolabeled assays) or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template-primer, and the RdRp enzyme complex.

  • Add serial dilutions of the test compound (dissolved in an appropriate solvent, e.g., DMSO) to the reaction mixture. Include a no-compound control (vehicle only).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 30°C).

  • Initiate the polymerase reaction by adding the NTP mix (containing the labeled NTP).

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes at 30°C).

  • Stop the reaction by adding the quench solution.

  • Quantify the amount of incorporated labeled nucleotide. For radiolabeled assays, this can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated NTPs, and measuring the retained radioactivity using a scintillation counter. For fluorescent assays, the fluorescence intensity is measured.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Workflow Diagram:

RdRp_Inhibition_Assay Start Start Prepare_Mix Prepare Reaction Mix (Buffer, RdRp, RNA template-primer) Start->Prepare_Mix Add_Inhibitor Add Serial Dilutions of Test Compound Prepare_Mix->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_NTPs Initiate Reaction (Add NTPs) Pre_Incubate->Add_NTPs Incubate Incubate Add_NTPs->Incubate Stop_Reaction Stop Reaction (Add Quench Solution) Incubate->Stop_Reaction Quantify Quantify Incorporated Nucleotides Stop_Reaction->Quantify Analyze Plot Inhibition vs. Concentration & Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical SARS-CoV-2 RdRp inhibition assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • Susceptible cell line (e.g., Vero E6, Calu-3)

  • SARS-CoV-2 virus stock of a known titer

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Test compound (prodrug form)

  • Cell viability assay reagent (e.g., CellTiter-Glo, MTS)

  • Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a reporter virus system)

Procedure:

  • Cytotoxicity Assay (CC50 determination): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours). d. Measure cell viability using a suitable reagent. e. Plot cell viability against compound concentration to determine the CC50.

  • Antiviral Assay (EC50 determination): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. Incubate for a defined period (e.g., 48-72 hours). e. Quantify viral replication. For RT-qPCR, harvest the cell supernatant or cell lysate, extract RNA, and perform qPCR to quantify viral RNA levels. For plaque assays, collect the supernatant and perform serial dilutions to determine the viral titer. f. Plot the percentage of viral inhibition against the compound concentration to determine the EC50.

  • Selectivity Index (SI) Calculation: a. Calculate the SI as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI indicates a more favorable therapeutic window.

Workflow Diagram:

Cell_Based_Antiviral_Assay cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Add_Compound_AV Add Serial Dilutions of Compound Seed_Cells->Add_Compound_AV Add_Compound_CT Add Serial Dilutions of Compound Seed_Cells->Add_Compound_CT Infect_Cells Infect Cells with SARS-CoV-2 Add_Compound_AV->Infect_Cells Incubate_AV Incubate Infect_Cells->Incubate_AV Quantify_Virus Quantify Viral Replication Incubate_AV->Quantify_Virus Calculate_EC50 Determine EC50 Quantify_Virus->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Incubate_CT Incubate Add_Compound_CT->Incubate_CT Measure_Viability Measure Cell Viability Incubate_CT->Measure_Viability Calculate_CC50 Determine CC50 Measure_Viability->Calculate_CC50 Calculate_CC50->Calculate_SI End End Calculate_SI->End

Caption: Workflow for a cell-based antiviral assay to determine EC50 and CC50.

Synthesis of Active Triphosphate Metabolites

The chemical synthesis of the active nucleoside triphosphate analogs is crucial for in vitro biochemical assays. The synthesis of Remdesivir triphosphate (GS-443902) has been described in the literature and generally involves the phosphorylation of the corresponding nucleoside.[13][14][15]

A general synthetic approach involves:

  • Protection of the nucleoside: The hydroxyl groups of the sugar moiety and any reactive groups on the nucleobase are protected to ensure selective phosphorylation at the 5'-hydroxyl group.

  • Phosphorylation: The 5'-hydroxyl group is phosphorylated, often using a phosphoramidite (B1245037) or other phosphorylating agent.

  • Further Phosphorylation/Oxidation: The initial monophosphate is converted to the triphosphate through coupling with pyrophosphate or sequential phosphorylation steps.

  • Deprotection: All protecting groups are removed to yield the final nucleoside triphosphate.

The synthesis is often complex and requires careful control of stereochemistry, particularly at the phosphorus centers in some analogs.

Conclusion and Future Directions

The discovery and development of nucleotide analog inhibitors targeting the SARS-CoV-2 RdRp have been a cornerstone of the therapeutic response to the COVID-19 pandemic. The understanding of their activation to diphosphate and triphosphate forms within the host cell has been critical to their successful application. Prodrug strategies have proven essential for overcoming the challenges of delivering these charged molecules across cell membranes.

Future research in this area will likely focus on:

  • Developing novel nucleotide analogs with improved potency, selectivity, and resistance profiles.

  • Optimizing prodrug moieties to enhance bioavailability and target specific tissues, such as the lungs.

  • Investigating combination therapies that pair RdRp inhibitors with antivirals targeting other viral or host proteins to increase efficacy and reduce the likelihood of resistance.

  • Characterizing the mechanisms of resistance to current nucleotide analog inhibitors to inform the design of next-generation therapeutics.

This technical guide provides a comprehensive foundation for researchers engaged in the ongoing effort to combat SARS-CoV-2 and other emerging viral threats through the targeted inhibition of viral polymerases.

References

Technical Guide: SARS-CoV-2-IN-27 Disodium and the Emergence of Molecular Tweezers as Broad-Spectrum Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic spurred an unprecedented global effort to identify and develop effective antiviral therapeutics. Among the novel approaches, a class of compounds known as molecular tweezers has emerged as a promising broad-spectrum antiviral platform. These supramolecular agents function through a unique mechanism of action, physically disrupting the lipid envelopes of viruses. This technical guide provides an in-depth overview of SARS-CoV-2-IN-27 disodium (B8443419), a representative of the advanced molecular tweezer series, detailing its chemical structure, antiviral activity, and the experimental methodologies used for its characterization.

Core Compound: SARS-CoV-2-IN-27 Disodium

This compound is a diphosphate (B83284) ester derivative of the molecular tweezer CLR01, featuring a C6 alkyl chain. This modification is part of a systematic structure-activity relationship (SAR) study aimed at enhancing the virucidal activity of the parent compound. The core structure of these molecular tweezers is a rigid, horseshoe-shaped aromatic scaffold that creates a hydrophobic cavity with two anionic phosphate (B84403) groups at the rim. This unique geometry allows for interaction with and disruption of lipid membranes, the primary mechanism of its antiviral action.

While the exact chemical structure for SARS-CoV-2-IN-27 is detailed in specialized chemical databases and the primary literature, it belongs to a series of two-armed diphosphate esters with varying alkyl chain lengths designed to modulate the compound's interaction with the viral envelope. For the purpose of this guide, the general structure of this series is presented, with "R" representing the C6 alkyl chain for SARS-CoV-2-IN-27.

Quantitative Antiviral Data

The antiviral efficacy of this compound and its analogues has been quantified through a series of in vitro assays. The following tables summarize the key quantitative data for representative compounds from the advanced molecular tweezer series, including the closely related SARS-CoV-2-IN-25 disodium and SARS-CoV-2-IN-28 disodium.

Table 1: In Vitro Antiviral Activity against SARS-CoV-2

CompoundIC50 (µM) vs. SARS-CoV-2IC50 (µM) vs. Spike PseudoparticlesCC50 (µM) in Caco-2 CellsSelectivity Index (SI)
SARS-CoV-2-IN-25 disodium 1.81.6117.9>65
SARS-CoV-2-IN-28 disodium [1]0.4[1]1.0[1]213.1[1]>532

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit viral activity by 50%. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that results in 50% cell death. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the compound.

Table 2: Broad-Spectrum Antiviral Activity of a Representative Molecular Tweezer (SARS-CoV-2-IN-28 disodium) [1]

VirusIC50 (µM)
Respiratory Syncytial Virus (RSV)7.1
Influenza A Virus (IAV)24.5
Measles Virus (MeV)4.0
Herpes Simplex Virus-1 (HSV-1)1.6

Table 3: Liposomal Membrane Disruption Activity

CompoundEC50 (µM)
SARS-CoV-2-IN-25 disodium 2.6
SARS-CoV-2-IN-28 disodium [1]4.4[1]

EC50 (Half-maximal effective concentration): The concentration of the compound required to induce 50% of the maximum liposomal membrane disruption.

Experimental Protocols

The quantitative data presented above were generated using a series of standardized and well-defined experimental protocols. The following sections detail the methodologies for the key assays.

SARS-CoV-2 Infection Assay
  • Cell Culture: Caco-2 cells are seeded in 96-well plates and grown to confluency.

  • Compound Preparation: this compound is serially diluted to the desired concentrations in the appropriate cell culture medium.

  • Virus Inoculation: A known titer of SARS-CoV-2 (e.g., Wuhan strain) is pre-incubated with the diluted compound for a specified period (e.g., 2 hours at 37°C).

  • Infection: The virus-compound mixture is then added to the Caco-2 cells and incubated for a period that allows for viral entry and replication (e.g., 48 hours).

  • Quantification of Viral Replication: The level of viral replication is quantified by measuring the expression of a viral protein, such as the Spike (S) protein, using an in-cell ELISA.

  • Data Analysis: The percentage of viral inhibition is calculated relative to untreated, virus-infected control cells. The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.

Spike Pseudoparticle Transduction Assay
  • Pseudoparticle Production: Lentiviral particles are pseudotyped with the SARS-CoV-2 Spike protein and engineered to express a reporter gene (e.g., luciferase).

  • Cell Culture: A suitable cell line expressing the ACE2 receptor (e.g., HEK293T-ACE2) is seeded in 96-well plates.

  • Transduction: The pseudoparticles are pre-incubated with serial dilutions of the test compound before being added to the cells.

  • Reporter Gene Assay: After a suitable incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified (e.g., by measuring luciferase activity).

  • Data Analysis: The percentage of transduction inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay
  • Cell Culture: Caco-2 cells (or other relevant cell lines) are seeded in 96-well plates.

  • Compound Treatment: Cells are incubated with serial dilutions of the test compound for a period equivalent to the antiviral assay (e.g., 48 hours).

  • Viability Assessment: Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells, and the CC50 value is determined from the dose-response curve.

Liposomal Membrane Disruption Assay
  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared to mimic the viral envelope, encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

  • Compound Interaction: The liposomes are incubated with varying concentrations of the molecular tweezer.

  • Fluorescence Measurement: Disruption of the liposomal membrane leads to the release and dilution of the fluorescent dye, resulting in an increase in fluorescence intensity. This is monitored using a fluorescence plate reader.

  • Data Analysis: The percentage of dye leakage is calculated, and the EC50 value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and other molecular tweezers is the direct disruption of the viral lipid envelope. This is a physical, rather than a biological, mechanism that does not involve the modulation of specific host or viral signaling pathways. The process can be conceptualized as follows:

  • Electrostatic and Hydrophobic Interactions: The molecular tweezer, with its anionic phosphate groups and hydrophobic cavity, is attracted to the lipid bilayer of the viral envelope.

  • Membrane Insertion: The alkyl chains (in the case of advanced tweezers like IN-27) act as lipid anchors, facilitating the insertion of the tweezer into the membrane.

  • Disruption of Membrane Integrity: The rigid structure of the tweezer disrupts the ordered arrangement of the lipid molecules, leading to increased membrane fluidity and the formation of pores or defects.

  • Loss of Infectivity: This physical damage to the viral envelope results in the leakage of viral contents and prevents the virus from successfully fusing with and entering host cells, thereby neutralizing its infectivity.

This direct, non-specific mechanism of action is advantageous as it is less susceptible to the development of viral resistance compared to inhibitors that target specific viral enzymes or proteins, which can mutate over time.

G cluster_0 cluster_1 cluster_2 SARS_CoV_2_Virion SARS-CoV-2 Virion (with intact lipid envelope) Host_Cell Host Cell SARS_CoV_2_Virion->Host_Cell Normal Viral Entry (inhibited by tweezer) Disrupted_Virion Disrupted Virion (compromised envelope) SARS_CoV_2_Virion->Disrupted_Virion Disrupts lipid bilayer integrity Molecular_Tweezer SARS-CoV-2-IN-27 (Molecular Tweezer) Molecular_Tweezer->SARS_CoV_2_Virion Binds to and inserts into viral envelope No_Entry Viral Entry Blocked Disrupted_Virion->No_Entry

Caption: Mechanism of action for SARS-CoV-2-IN-27.

Synthesis of Advanced Molecular Tweezers

The synthesis of advanced molecular tweezers like this compound is based on the modification of the parent compound, CLR01. The general synthetic route involves:

  • Synthesis of the CLR01 Core: The polycyclic aromatic core of CLR01 is synthesized through a multi-step process.

  • Phosphorylation: The hydroxyl groups on the central hydroquinone (B1673460) ring of the CLR01 core are phosphorylated to introduce the phosphate moieties.

  • Esterification: The phosphate groups are then esterified with the desired alkyl alcohol (e.g., 1-hexanol (B41254) for a C6 chain) to introduce the lipid anchors. This is typically achieved using a coupling agent.

  • Purification and Salt Formation: The final product is purified using chromatographic techniques, and the disodium salt is formed by treatment with a sodium base.

The modular nature of this synthesis allows for the generation of a library of molecular tweezers with different lipid anchors, enabling the fine-tuning of their antiviral activity and physicochemical properties.

Conclusion

This compound and the broader class of advanced molecular tweezers represent an innovative and promising strategy for the development of broad-spectrum antiviral agents. Their unique mechanism of action, which involves the physical disruption of the viral envelope, offers a high barrier to the development of viral resistance. The quantitative data demonstrate potent antiviral activity against SARS-CoV-2 and other enveloped viruses. The detailed experimental protocols provided herein serve as a foundation for the further evaluation and development of this exciting class of antiviral compounds. Future research will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of these molecular tweezers to translate their in vitro potency into clinically effective therapeutics.

References

The Core Function of SARS-CoV-2-IN-27 Disodium and Related Molecular Tweezers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed technical overview of the function, mechanism of action, and experimental validation of a class of antiviral compounds known as molecular tweezers, with a focus on the advanced derivative series that includes SARS-CoV-2-IN-27 disodium (B8443419). This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Molecular tweezers are supramolecular agents engineered to combat enveloped viruses. The parent compound, CLR01, and its derivatives function as broad-spectrum antivirals by physically disrupting the viral envelope, a mechanism that is less susceptible to viral mutations compared to traditional antiviral drugs that target specific viral proteins.

Mechanism of Action

The primary antiviral mechanism of molecular tweezers against SARS-CoV-2 is the destabilization and disruption of the viral lipid envelope.[1][2] This process involves the insertion of the tweezer molecule into the viral membrane, leading to a loss of integrity and subsequent inactivation of the virus.

  • Interaction with Viral Membrane: The molecular tweezers, such as the parent compounds CLR01 and CLR05, form inclusion complexes with the lipid head groups of the viral membrane.[2] This interaction alters the orientation of the lipids and increases the surface tension of the membrane.[2]

  • Membrane Disruption: The increased surface tension leads to the formation of notches and ultimately the complete disruption of the viral envelope, rendering the virus non-infectious.[1][2] This physical mechanism of action has been visualized through Transmission Electron Microscopy (TEM), which shows damaged SARS-CoV-2 virions after treatment with molecular tweezers.[3]

  • Selectivity: A key feature of these molecular tweezers is their selectivity for viral membranes over the membranes of mammalian cells, which is crucial for minimizing cytotoxicity.[2]

While the principal target is the viral envelope, a secondary, less dominant mechanism may involve the binding of the tweezers to lysine (B10760008) and arginine residues on viral glycoproteins, such as the SARS-CoV-2 spike protein.[4] However, the strong correlation between the compounds' ability to disrupt liposomes and their antiviral activity suggests that membrane disruption is the primary mode of action.[4]

Signaling Pathway and Mechanism of Action Diagram

G Mechanism of Action of Molecular Tweezers against SARS-CoV-2 cluster_0 Molecular Tweezer Action MT Molecular Tweezer (e.g., SARS-CoV-2-IN-27) ViralMembrane SARS-CoV-2 Lipid Envelope MT->ViralMembrane Targets Interaction Formation of Inclusion Complex with Lipid Head Groups ViralMembrane->Interaction Leads to Tension Increased Membrane Surface Tension Interaction->Tension Disruption Viral Envelope Disruption Tension->Disruption Inactivation Viral Inactivation Disruption->Inactivation

Caption: Mechanism of viral envelope disruption by molecular tweezers.

Quantitative Data on Antiviral Activity

A systematic structure-activity relationship (SAR) study was conducted on a series of 34 advanced molecular tweezers derived from CLR01 to enhance their antiviral potency.[1] This was achieved by incorporating aliphatic or aromatic ester groups onto the phosphate (B84403) moieties of the parent molecule.[1] The "SARS-CoV-2-IN-" designation, followed by a number, is used by some suppliers to identify these specific advanced derivatives. While data for "IN-27" is not publicly specified, the following tables summarize the quantitative data for the parent compounds and other closely related advanced derivatives.

Table 1: Antiviral Activity against Live SARS-CoV-2 and Pseudoparticles

CompoundDescriptionIC50 (Live SARS-CoV-2, Wuhan Strain)IC50 (Spike Pseudoparticle Transduction)CC50 (Caco2 cells)Selectivity Index (SI)
CLR01 First-generation molecular tweezer77 µM[5]36 µM[4]>300 µM>3.9
CLR05 First-generation molecular tweezer167 µM[5]33 µM[4]117 µM[1]0.7
SARS-CoV-2-IN-28 (CP020) Advanced tweezer with C7 alkyl chains0.4 µM[6]1.0 µM[6]213.1 µM[6]532.8
SARS-CoV-2-IN-29 (CP024) Advanced tweezer with benzene (B151609) system1.5 µM[4]1.6 µM[4]77.4 µM[4]51.6
SARS-CoV-2-IN-25 (CP026) Advanced tweezer1.8 µM1.6 µM[1]117.9 µM[1]65.5

Table 2: Liposomal Membrane Disruption and Broad-Spectrum Antiviral Activity

CompoundEC50 (Liposome Disruption)IC50 (Influenza A Virus)IC50 (Measles Virus)IC50 (Herpes Simplex Virus-1)
SARS-CoV-2-IN-28 (CP020) 4.4 µM[6]24.5 µM[6]4.0 µM[6]1.6 µM[6]
SARS-CoV-2-IN-29 (CP024) 3.0 µM[4]2.1 µM[4]2.1 µM[4]1.8 µM[4]
SARS-CoV-2-IN-25 (CP026) 2.6 µM[1]11.6 µM1.9 µM1.5 µM

Experimental Protocols

The antiviral activity and mechanism of action of the molecular tweezers were determined using a series of key experiments.

In-Cell ELISA for SARS-CoV-2 Infection

This assay quantifies the extent of viral infection in a cell culture model.

  • Virus Preparation: Live SARS-CoV-2 (Wuhan strain) is incubated with varying concentrations of the molecular tweezer compound (or a vehicle control) for 2 hours at 37°C.[1]

  • Cell Inoculation: The virus-tweezer mixture is then used to inoculate a confluent monolayer of Caco2 cells.[1]

  • Incubation: The infected cells are incubated for 48 hours to allow for viral replication.[1]

  • Quantification: After incubation, the cells are fixed, and the amount of viral S-protein is quantified using an in-cell Enzyme-Linked Immunosorbent Assay (ELISA).[1]

  • Data Analysis: The results are normalized to mock-infected controls, and the IC50 value (the concentration at which 50% of viral infection is inhibited) is calculated.[1]

Experimental Workflow for In-Cell ELISA

G Experimental Workflow: In-Cell ELISA for SARS-CoV-2 start Start prep Incubate SARS-CoV-2 with Molecular Tweezer (2h, 37°C) start->prep inoculate Inoculate Caco2 Cells with Virus-Tweezer Mixture prep->inoculate incubate_cells Incubate Cells (48h) inoculate->incubate_cells fix_quantify Fix Cells and Quantify Viral S-Protein via ELISA incubate_cells->fix_quantify analyze Normalize Data and Calculate IC50 fix_quantify->analyze end End analyze->end

Caption: Workflow for quantifying antiviral activity using an in-cell ELISA.

Transmission Electron Microscopy (TEM)

TEM is employed to directly visualize the effect of molecular tweezers on the morphology of SARS-CoV-2 virions.

  • Incubation: A high concentration of SARS-CoV-2 is incubated with a high concentration of the molecular tweezer (e.g., 250 µM) or a phosphate-buffered saline (PBS) control for 30 minutes at 37°C.[3]

  • Fixation: The samples are fixed to preserve the viral structures.[3]

  • Staining: The fixed virions are negatively stained with uranyl acetate (B1210297) to enhance contrast for electron microscopy.[3]

  • Visualization: The samples are then visualized using a transmission electron microscope to observe any structural damage to the viral envelope.[3]

Liposome Leakage Assay

This assay measures the ability of the molecular tweezers to disrupt lipid bilayers, serving as a proxy for their effect on the viral envelope.

  • Liposome Preparation: Liposomes encapsulating a fluorescent dye are prepared.

  • Incubation: The liposomes are incubated with varying concentrations of the molecular tweezer.

  • Fluorescence Measurement: The disruption of the liposomal membrane leads to the leakage of the fluorescent dye, which can be quantified by measuring the increase in fluorescence.

  • Data Analysis: The EC50 value (the concentration at which 50% of the maximum leakage is observed) is calculated.

Conclusion

The molecular tweezer SARS-CoV-2-IN-27 disodium is part of an advanced series of antiviral compounds that demonstrate potent, broad-spectrum activity against SARS-CoV-2 and other enveloped viruses. Their primary mechanism of action, the physical disruption of the viral envelope, presents a promising strategy for the development of therapeutics that are less prone to resistance from viral mutations. The quantitative data from in vitro and cell-based assays confirm the high potency of the advanced derivatives compared to the first-generation compounds. Further preclinical and clinical development of these promising antiviral agents is warranted.

References

Technical Whitepaper: Liposomal Membrane Disruption as a Mechanism of Action for Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Biophysical Characterization of Membrane-Targeting SARS-CoV-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, "SARS-CoV-2-IN-27 disodium" is not a designation found in publicly available scientific literature. This guide has been constructed based on data from analogous, publicly documented compounds, namely SARS-CoV-2-IN-25 disodium (B8443419) and SARS-CoV-2-IN-28 disodium, to illustrate the principles and methodologies of investigating liposomal membrane disruption as an antiviral mechanism.

Introduction

The COVID-19 pandemic has highlighted the urgent need for broad-spectrum antiviral agents to combat existing and emerging viral threats. A promising strategy in antiviral drug development is the targeting of the viral envelope, a lipid bilayer derived from the host cell that is essential for the infectivity of many pathogenic viruses, including SARS-CoV-2. Molecules that can disrupt this membrane offer a mechanism of action that is potentially less susceptible to resistance arising from viral protein mutations. This document provides a technical overview of the methodologies used to characterize compounds that function by disrupting liposomal membranes, using data from known SARS-CoV-2 inhibitors as illustrative examples.

Quantitative Data Summary

The efficacy of membrane-disrupting compounds can be quantified through various in vitro assays. The following tables summarize the reported antiviral and membrane disruption activities of two illustrative compounds, SARS-CoV-2-IN-25 disodium and SARS-CoV-2-IN-28 disodium.

Table 1: Antiviral Activity of Analogous Compounds

CompoundVirusAssayIC50 (µM)Cell LineCytotoxicity (CC50, µM)
SARS-CoV-2-IN-28 disodium SARS-CoV-2Viral Infection0.4--
SARS-CoV-2Spike Pseudoparticle Transduction1.0Caco-2213.1
Respiratory Syncytial Virus (RSV)-7.1--
Influenza A Virus (IAV)-24.5--
Measles Virus (MeV)-4.0--
Herpes Simplex Virus-1 (HSV-1)-1.6--
SARS-CoV-2-IN-25 disodium SARS-CoV-2Spike Pseudoparticle Transduction1.6Caco-2117.9
SARS-CoV-2-1.8--
Influenza A Virus (IAV)-11.6--
Measles Virus (MeV)-1.9--
HIV-1-1.5--

Data sourced from MedChemExpress product pages for SARS-CoV-2-IN-28 disodium[1] and SARS-CoV-2-IN-25 disodium[2][3].

Table 2: Liposomal Membrane Disruption Activity

CompoundAssayEC50 (µM)
SARS-CoV-2-IN-28 disodium Liposome (B1194612) Disruption4.4[1]
SARS-CoV-2-IN-25 disodium Liposome Disruption2.6[2]

EC50 values represent the concentration required to achieve 50% of the maximum liposomal disruption.

Experimental Protocols

The primary method for assessing membrane disruption is the liposome leakage assay. This assay measures the release of an encapsulated fluorescent dye from liposomes upon their disruption by the compound of interest.

Liposome Preparation
  • Lipid Film Formation: A defined mixture of lipids (e.g., DOPC, cholesterol, and sphingomyelin (B164518) to mimic viral-like membranes) is dissolved in an organic solvent (e.g., chloroform/methanol mixture).[4] The solvent is then evaporated under a stream of nitrogen and subsequent vacuum to form a thin lipid film on the inside of a round-bottom flask.[4]

  • Hydration: The lipid film is hydrated with a buffer (e.g., HEPES-buffered saline) containing a self-quenching concentration of a fluorescent dye, such as 5(6)-carboxyfluorescein (B613776) or calcein.[5][6] This hydration step is typically performed above the phase transition temperature of the lipids.[5]

  • Vesicle Sizing: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform diameter.[5]

  • Purification: Free, unencapsulated dye is removed from the liposome suspension, typically by size-exclusion chromatography.[6]

Liposome Leakage Assay
  • Assay Setup: The purified liposome suspension is diluted in an appropriate buffer in a 96-well plate.[7]

  • Baseline Measurement: The baseline fluorescence (F₀) of the intact liposomes is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 510 nm for carboxyfluorescein).[5]

  • Compound Addition: The test compound is added to the wells at various concentrations.[7]

  • Kinetic Measurement: The fluorescence intensity (F) is monitored over time to determine the rate of dye leakage.[5]

  • Maximum Leakage Control: After the kinetic read, a detergent such as Triton X-100 is added to all wells to completely lyse the liposomes, representing 100% leakage. The maximum fluorescence (F₁₀₀) is then measured.[5][8]

  • Data Analysis: The percentage of leakage at each time point and concentration is calculated using the following formula:[8] % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

Visualizations

Experimental Workflow for Liposome Leakage Assay

G cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration with Encapsulated Dye prep1->prep2 prep3 Extrusion to Form LUVs prep2->prep3 prep4 Purification via Size-Exclusion prep3->prep4 assay1 Dispense Liposomes into 96-well Plate prep4->assay1 Prepared Liposomes assay2 Add Test Compound assay1->assay2 assay3 Monitor Fluorescence Over Time assay2->assay3 assay4 Add Triton X-100 for 100% Lysis assay3->assay4 assay5 Final Fluorescence Reading assay4->assay5 analysis1 Calculate % Leakage assay5->analysis1 Fluorescence Data analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine EC50 analysis2->analysis3

Caption: Workflow for assessing liposomal membrane disruption.

Proposed Mechanism of Membrane Disruption

G compound Antiviral Compound liposome Viral-Like Liposome Bilayer Outer Leaflet Inner Leaflet compound->liposome:h 1. Binding to Membrane pore Membrane Destabilization/ Pore Formation liposome:p1->pore 2. Insertion into Bilayer leakage Release of Contents pore->leakage 3. Loss of Integrity

Caption: Proposed mechanism for compound-induced membrane disruption.

References

Early Research on Two-Armed Diphosphate Ester Analogs as Broad-Spectrum Antivirals Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Evaluation of Novel Molecular Tweezers

This technical guide provides a comprehensive overview of the early research and development of a series of two-armed diphosphate (B83284) ester analogs, also referred to as molecular tweezers, as potent inhibitors of SARS-CoV-2. The information presented is primarily derived from the seminal work of Tatjana Weil and colleagues, published in JACS Au in 2022, which details the synthesis, mechanism of action, and preclinical efficacy of these compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction

The COVID-19 pandemic spurred an unprecedented global effort to identify and develop effective antiviral therapeutics. Among the novel approaches, the development of "molecular tweezers" has shown significant promise. These supramolecular compounds are designed to interact with and disrupt the lipid envelopes of viruses, a mechanism that offers the potential for broad-spectrum activity against a range of enveloped viruses, including coronaviruses.[1][3]

This guide focuses on a series of advanced molecular tweezers, including analogs designated as SARS-CoV-2-IN-27, SARS-CoV-2-IN-28, and SARS-CoV-2-IN-29 disodium (B8443419) salts. These compounds are characterized by a central hydrophobic core and two phosphate (B84403) groups functionalized with various "lipid anchors" to enhance their interaction with viral membranes.[1][4]

Quantitative Data Summary

The antiviral activity and membrane disruption potential of the molecular tweezer analogs were quantified through a series of in vitro assays. The key findings are summarized in the tables below. The compounds from the primary research are correlated with the "IN" designations based on their structural descriptions and activity profiles.

Table 1: In Vitro Antiviral Activity of Molecular Tweezer Analogs Against SARS-CoV-2

Compound DesignationAnalogous Compound (in Weil et al.)SARS-CoV-2 Activity (in-cell ELISA) IC50 (µM)Spike Pseudoparticle Transduction IC50 (µM)
SARS-CoV-2-IN-27 Disodiumdi-hexyl-ester tweezer1.01.7
SARS-CoV-2-IN-28 Disodiumdi-heptyl-ester tweezer0.41.0
SARS-CoV-2-IN-29 Disodiumdi-benzyl-ester tweezer1.51.6
CLR01 (Parent Compound)CLR017736
CLR05 (Parent Compound)CLR0516733

Data extracted from Weil et al. (2022) and correlated with MedChemExpress product information.[1]

Table 2: Liposomal Membrane Disruption Activity of Molecular Tweezer Analogs

Compound DesignationAnalogous Compound (in Weil et al.)Liposomal Membrane Disruption EC50 (µM)
This compounddi-hexyl-ester tweezer6.5
SARS-CoV-2-IN-28 Disodiumdi-heptyl-ester tweezer4.4
SARS-CoV-2-IN-29 Disodiumdi-benzyl-ester tweezer3.0
CLR01 (Parent Compound)CLR01>100
CLR05 (Parent Compound)CLR05>100

Data extracted from Weil et al. (2022) and correlated with MedChemExpress product information.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early research on these molecular tweezer analogs.

SARS-CoV-2 Infection Assay (In-Cell ELISA)

This assay quantifies the extent of viral infection by measuring the amount of viral spike (S) protein expressed in infected cells.

Materials:

  • Caco-2 cells

  • SARS-CoV-2 (Wuhan strain)

  • Molecular tweezer compounds

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody against SARS-CoV-2 S-protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the molecular tweezer compounds in cell culture medium.

  • Virus Treatment: Incubate a defined amount of SARS-CoV-2 with the compound dilutions for 2 hours at 37°C.

  • Cell Infection: Inoculate the Caco-2 cells with the virus-compound mixtures.

  • Incubation: Incubate the infected cells for 48 hours at 37°C.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with Triton X-100.

  • Immunostaining: Block the cells and then incubate with the primary antibody against the SARS-CoV-2 S-protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to mock-infected controls and calculate the IC50 values.[5][6][7]

Spike Pseudoparticle Transduction Assay

This assay measures the ability of the compounds to inhibit viral entry mediated by the SARS-CoV-2 spike protein using a safe, replication-deficient lentiviral vector system.

Materials:

  • HEK293T cells

  • Lentiviral packaging and transfer plasmids (e.g., expressing luciferase or GFP)

  • Plasmid encoding the SARS-CoV-2 Spike protein

  • Transfection reagent

  • Target cells expressing ACE2 receptor (e.g., HEK293T-ACE2)

  • Luciferase assay reagent (if applicable)

  • 96-well plates

  • Luminometer or fluorescence microscope

Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral packaging plasmid, the transfer plasmid encoding a reporter gene, and the plasmid encoding the SARS-CoV-2 Spike protein.

  • Harvest Pseudovirus: Collect the cell culture supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.

  • Compound Treatment: Incubate the harvested pseudovirus with serial dilutions of the molecular tweezer compounds for 1 hour at 37°C.

  • Transduction: Add the pseudovirus-compound mixtures to the target cells (HEK293T-ACE2).

  • Incubation: Incubate the cells for 48-72 hours to allow for transduction and reporter gene expression.

  • Quantification: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression via fluorescence microscopy).

  • Data Analysis: Calculate the IC50 values by plotting the reduction in reporter gene expression as a function of compound concentration.

Liposome Dye Leakage Assay

This assay assesses the ability of the compounds to disrupt lipid membranes by measuring the release of a fluorescent dye from liposomes.

Materials:

  • Lipids (e.g., DOPC, SM, Cholesterol)

  • Carboxyfluorescein (or other fluorescent dye)

  • Size-exclusion chromatography column

  • Buffer (e.g., HEPES)

  • 96-well black plates

  • Fluorometer

Protocol:

  • Liposome Preparation: Prepare a lipid film by evaporating a solution of lipids in an organic solvent.

  • Dye Encapsulation: Hydrate the lipid film with a solution containing a self-quenching concentration of carboxyfluorescein.

  • Liposome Sizing: Extrude the lipid suspension through polycarbonate membranes to create unilamellar vesicles of a defined size (e.g., 200 nm).

  • Purification: Remove unencapsulated dye using a size-exclusion chromatography column.

  • Assay: Add the dye-filled liposomes to the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the molecular tweezer compounds to the wells.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the dye is released from the liposomes and de-quenched.

  • Maximum Leakage: Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

  • Data Analysis: Calculate the percentage of dye leakage for each compound concentration and determine the EC50 value.[5]

Visualizations: Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action

The antiviral activity of the two-armed diphosphate ester analogs is attributed to their ability to directly interact with and disrupt the integrity of the viral lipid envelope. The "lipid anchors" on the phosphate groups are proposed to insert into the viral membrane, leading to increased surface tension and subsequent membrane rupture. This mechanism is depicted in the following diagram.

G cluster_0 Mechanism of Viral Envelope Disruption virus {SARS-CoV-2 Virion | Intact Envelope} binding Binding and Insertion of Lipid Anchors virus->binding Interaction tweezer {Molecular Tweezer | (e.g., SARS-CoV-2-IN-27)} tweezer->binding disruption Increased Membrane Tension and Disruption binding->disruption inactivation {Inactive Virion | Compromised Envelope} disruption->inactivation

Proposed mechanism of antiviral action for molecular tweezers.
Antiviral Screening Workflow

The general workflow for screening and characterizing the antiviral activity of the molecular tweezer analogs is outlined below. This process involves initial screening using a pseudovirus system, followed by confirmation with live virus, and mechanistic studies to elucidate the mode of action.

G cluster_1 Antiviral Screening Workflow start Compound Library (Molecular Tweezer Analogs) screen Primary Screening (Spike Pseudoparticle Assay) start->screen confirm Confirmatory Assay (Live SARS-CoV-2 Infection Assay) screen->confirm Active Compounds mechanism Mechanism of Action Study (Liposome Disruption Assay) confirm->mechanism hit Lead Candidate Identification mechanism->hit

General workflow for the screening of antiviral compounds.

Conclusion

The early research on this compound analogs and related molecular tweezers demonstrates a promising new class of broad-spectrum antiviral agents. Their unique mechanism of action, involving the physical disruption of the viral envelope, may offer a higher barrier to the development of viral resistance compared to traditional antivirals that target specific viral enzymes. The structure-activity relationship studies have successfully identified analogs with significantly enhanced potency. Further preclinical and clinical development of these compounds is warranted to evaluate their therapeutic potential against SARS-CoV-2 and other emerging enveloped viruses.

References

Technical Whitepaper: SARS-CoV-2-IN-27 and Related Compounds as Inhibitors of Spike Pseudoparticle Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of a series of advanced molecular tweezers, including the compound colloquially identified as SARS-CoV-2-IN-27 disodium (B8443419) and its analogues, SARS-CoV-2-IN-25 disodium and SARS-CoV-2-IN-29 disodium. These compounds have demonstrated potent antiviral activity by inhibiting SARS-CoV-2 spike pseudoparticle transduction. The primary mechanism of action is the disruption of the viral envelope, a broad-spectrum approach that suggests potential efficacy against various enveloped viruses. This guide synthesizes the available quantitative data, details the experimental protocols for assessing antiviral activity, and visualizes the underlying biological mechanisms and experimental workflows.

Introduction

The global health crisis precipitated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A promising strategy in antiviral drug development is the targeting of the viral entry process, which is the first essential step in the viral replication cycle. For SARS-CoV-2, this process is mediated by the spike (S) glycoprotein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, leading to membrane fusion and subsequent entry of the viral genome.

A novel class of compounds, known as molecular tweezers, has been developed to physically disrupt the lipid envelope of viruses, thereby preventing viral entry. This whitepaper focuses on a series of advanced molecular tweezers, developed by Weil et al., which have been functionalized with lipid anchors to enhance their virucidal activity.[1][2][3] These compounds, referred to by chemical suppliers as SARS-CoV-2-IN-25, -28, and -29 disodium (corresponding to compounds CP026, CP020, and CP024 in the primary literature, respectively), have shown significant efficacy in inhibiting SARS-CoV-2 spike pseudoparticle transduction.

Mechanism of Action

The primary antiviral mechanism of this class of molecular tweezers is the disruption of the viral lipid membrane. Unlike inhibitors that target specific viral proteins, these compounds act by intercalating into the lipid bilayer of the viral envelope. This intercalation increases the surface tension of the membrane, leading to its destabilization and rupture.[1][3] This physical disruption of the viral envelope effectively inactivates the virus, preventing it from binding to and entering host cells. This mechanism is not dependent on specific viral protein sequences, suggesting a broad spectrum of activity against enveloped viruses and a lower propensity for the development of resistance.

The inhibition of spike pseudoparticle transduction is a direct consequence of this membrane disruption. By destroying the integrity of the pseudoparticle envelope, the spike proteins are no longer correctly oriented or functional for binding to the ACE2 receptor and mediating membrane fusion.

Mechanism_of_Action cluster_0 SARS-CoV-2 Virion cluster_1 Host Cell cluster_2 Inhibitor Action Virion SARS-CoV-2 Virion (Enveloped) Spike Spike Glycoprotein Binding 1. Binding Spike->Binding HostCell Host Cell ACE2 ACE2 Receptor Fusion 2. Membrane Fusion ACE2->Fusion Triggers Inhibitor Molecular Tweezer (e.g., SARS-CoV-2-IN-28) Inhibitor->Virion Targets Viral Envelope Inhibitor->Binding Prevents Inhibitor->Fusion Prevents Binding->ACE2 Entry 3. Viral Entry Fusion->Entry Leads to Disruption Inhibition

Caption: Mechanism of viral entry inhibition by molecular tweezers.

Quantitative Data Summary

The antiviral efficacy of the advanced molecular tweezers has been quantified through various assays. The half-maximal inhibitory concentration (IC50) for spike pseudoparticle transduction, the half-maximal effective concentration (EC50) for liposomal membrane disruption, and the half-maximal cytotoxic concentration (CC50) in Caco-2 cells are summarized below.

Compound ID (Vendor)Compound ID (Literature)Spike Pseudoparticle Transduction IC50 (µM)SARS-CoV-2 Infection IC50 (µM)Liposome Disruption EC50 (µM)Cytotoxicity CC50 (Caco-2 cells) (µM)
SARS-CoV-2-IN-28 disodium CP0201.0[4]0.4[4]4.4[4]213.1[4]
SARS-CoV-2-IN-25 disodium CP0261.6[5]1.8[5]2.6[5]117.9[5]
SARS-CoV-2-IN-29 disodium CP0241.6[6]1.5[6]3.0[6]77.4[6]

Experimental Protocols

The following protocols are based on the methodologies described by Weil et al. and standard procedures for pseudovirus neutralization assays.[1][7][8][9]

Generation of SARS-CoV-2 Spike Pseudotyped Lentiviral Particles

Lentiviral particles pseudotyped with the SARS-CoV-2 spike protein are generated to safely study viral entry in a BSL-2 laboratory.

  • Cell Seeding: Seed HEK293T cells in T-75 flasks to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the following plasmids using a suitable transfection reagent:

    • A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).

    • A plasmid expressing the SARS-CoV-2 spike protein.

    • Helper plasmids providing the necessary lentiviral proteins for particle assembly (e.g., Gag-Pol, Rev, and Tat).

  • Incubation: Incubate the transfected cells at 37°C with 5% CO2.

  • Harvesting: Collect the cell culture supernatant containing the pseudotyped viral particles at 48 and 72 hours post-transfection.

  • Purification and Concentration: Pool the collected supernatant, clarify by centrifugation to remove cell debris, and concentrate the viral particles, for example, by ultracentrifugation or precipitation.

  • Titration: Determine the titer of the pseudotyped virus stock to ensure appropriate multiplicity of infection (MOI) for subsequent assays.

Spike Pseudoparticle Transduction Inhibition Assay

This assay quantifies the ability of a compound to inhibit the entry of spike-pseudotyped lentiviral particles into host cells.

  • Cell Seeding: Seed target cells (e.g., HEK293T cells stably expressing human ACE2) in a 96-well white, opaque plate at a density of 1.25 x 10^4 cells per well and incubate overnight.[7]

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., SARS-CoV-2-IN-28 disodium) in cell culture medium.

  • Pre-incubation: Mix the diluted compound with a fixed amount of the spike-pseudotyped lentivirus. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the pseudoparticles.[7]

  • Transduction: Remove the culture medium from the seeded cells and add the virus-compound mixture to the wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours to allow for transduction and reporter gene expression.

  • Signal Measurement:

    • If using a luciferase reporter, add a luciferase substrate to the wells and measure the luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence using a plate reader or quantify GFP-positive cells by flow cytometry.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated virus controls. The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the spike pseudoparticle transduction inhibition assay.

Experimental_Workflow node_seed 1. Seed ACE2-expressing HEK293T cells in 96-well plate node_transduce 4. Add virus-compound mixture to cells node_seed->node_transduce node_dilute 2. Prepare serial dilutions of test compound node_incubate 3. Pre-incubate pseudovirus with compound dilutions (1 hr) node_dilute->node_incubate node_incubate->node_transduce node_inc_2 5. Incubate for 48-72 hours node_transduce->node_inc_2 node_measure 6. Measure reporter gene (Luciferase/GFP) node_inc_2->node_measure node_analyze 7. Calculate % inhibition and determine IC50 node_measure->node_analyze

References

Homology of SARS-CoV-2 Main Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific inhibitor designated "SARS-CoV-2-IN-27" was identified in the available literature. This guide will focus on the broader topic of the homology of the SARS-CoV-2 main protease (Mpro) and its inhibitors to those of other viruses, a critical area in the development of antiviral therapeutics.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A key therapeutic target for this virus is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Due to its critical role and high degree of conservation among coronaviruses, Mpro is an attractive target for antiviral drug development.[1][3] This technical guide provides an in-depth overview of the homology of SARS-CoV-2 Mpro to other viral proteases and the inhibitors that have been developed, with a focus on their mechanisms of action and the experimental protocols used for their evaluation.

Homology of SARS-CoV-2 Mpro to Other Viral Proteases

The main proteases of different coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, share a structurally conserved substrate-binding region.[3] The sequence homology between the Mpro of SARS-CoV and SARS-CoV-2 is approximately 96-97%.[4] This high degree of similarity extends to the active site residues, including the catalytic dyad (His41 and Cys145), which are conserved in both proteins.[2][4] This structural conservation provides a strong basis for the design of broad-spectrum coronavirus inhibitors.[1] For instance, inhibitors designed for the SARS-CoV Mpro have shown significant activity against the SARS-CoV-2 Mpro.[3][5]

The structural similarity is not limited to coronaviruses. Clinically approved inhibitors of the hepatitis C virus (HCV) NS3/4A protease, such as boceprevir, narlaprevir, and telaprevir, have demonstrated binding to the active site of SARS-CoV-2 Mpro.[1] This cross-reactivity is attributed to the structural resemblance between the proteases of these two distinct viruses.[1] Similarly, some HIV-1 protease inhibitors like lopinavir (B192967) and ritonavir (B1064) have been investigated for their activity against SARS-CoV-2 Mpro.[1][3]

Inhibitors of SARS-CoV-2 Main Protease

A variety of small molecules have been identified as inhibitors of SARS-CoV-2 Mpro. These can be broadly categorized as covalent and non-covalent inhibitors.

  • Covalent Inhibitors: These inhibitors typically form a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site. Examples include Michael acceptors like N3 and α-ketoamides.[1][3]

  • Non-covalent Inhibitors: These inhibitors bind to the active site through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[1]

The following table summarizes the inhibitory activity of several compounds against SARS-CoV-2 Mpro.

InhibitorTypeTargetIC50 / EC50Reference
N3 Covalent (Michael acceptor)SARS-CoV-2 MproPredicted Ki: 0.59 µM[5]
11r Covalent (α-ketoamide)Beta & Alpha-coronavirus Mpro-[1][3]
13b Covalent (α-ketoamide)SARS-CoV-2 Mpro-[1][3]
Compound 13 Non-covalentSARS-CoV-2 MproIC50: 3.5 µM[2]
Compound 13c Non-covalentSARS-CoV-2 MproIC50: 1.8 µM[2]
GC376 -SARS-CoV-2 MproHigh potency[2]
Pyronaridine -SARS-CoV-2 PLproIC50: 1.8 µM[6]
Quinacrine -SARS-CoV-2 (whole cell)IC50: 0.19 µM[6]
Clemastine Entry InhibitorSARS-CoV-2 (native virus)EC50: 0.95 ± 0.83 µM[7]
Amodiaquine (ADQ) -SARS-CoV-2EC50: ~20 µM[8]

Experimental Protocols

The identification and characterization of SARS-CoV-2 Mpro inhibitors involve a range of experimental techniques, from computational screening to in vitro and cell-based assays.

  • Objective: To computationally identify potential inhibitors from large compound libraries that can bind to the Mpro active site.

  • Methodology:

    • A 3D structural model of the SARS-CoV-2 Mpro is used.

    • Large libraries of chemical compounds are computationally docked into the active site of the protease.

    • The binding affinities and interactions of the compounds are calculated and ranked to identify potential hits.

    • Machine learning algorithms can be employed to further filter and prioritize compounds with desirable drug-like properties.[2]

  • Objective: To measure the enzymatic activity of Mpro in the presence of potential inhibitors.

  • Methodology:

    • A synthetic peptide substrate containing a fluorophore and a quencher, separated by the Mpro cleavage sequence, is used.

    • In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore.

    • Recombinant SARS-CoV-2 Mpro is incubated with the substrate and the test compound.

    • If the inhibitor is ineffective, Mpro cleaves the substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence.

    • The inhibitory activity is quantified by measuring the reduction in fluorescence signal.[2]

  • Objective: To evaluate the antiviral activity of compounds in a cell-based system.

  • Methodology:

    • A monolayer of susceptible cells (e.g., Vero E6 cells) is infected with SARS-CoV-2.

    • The infected cells are overlaid with a semi-solid medium containing varying concentrations of the test compound.

    • The virus replicates and spreads to adjacent cells, forming localized areas of cell death known as plaques.

    • After an incubation period, the cells are stained, and the plaques are counted.

    • The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.[2]

Visualizations

SARS_CoV_2_Lifecycle cluster_cell Host Cell Virus_Entry 1. Virus Entry (ACE2 Receptor) Uncoating 2. Uncoating & RNA Release Virus_Entry->Uncoating Translation 3. Translation of Polyproteins Uncoating->Translation Proteolysis 4. Polyprotein Cleavage by Mpro & PLpro Translation->Proteolysis Replication 5. RNA Replication (RdRp) Proteolysis->Replication NSPs Transcription 6. Subgenomic RNA Transcription Replication->Transcription Assembly 8. Virion Assembly Replication->Assembly Genomic RNA Protein_Synthesis 7. Structural Protein Synthesis Transcription->Protein_Synthesis mRNAs Protein_Synthesis->Assembly Release 9. Virus Release Assembly->Release New_Virions New Virions Release->New_Virions SARS_CoV_2 SARS-CoV-2 Virion SARS_CoV_2->Virus_Entry

Caption: SARS-CoV-2 lifecycle highlighting the role of the Main Protease (Mpro).

Inhibitor_Screening_Workflow Start Compound Library Virtual_Screening Virtual Screening (Molecular Docking) Start->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification In_Vitro_Assay In Vitro Enzymatic Assay (e.g., FRET) Active_Compounds Active Compounds In_Vitro_Assay->Active_Compounds Cell_Based_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) Active_Compounds->Cell_Based_Assay Lead_Compounds Lead Compounds Cell_Based_Assay->Lead_Compounds Optimization Lead Optimization Lead_Compounds->Optimization Hit_identification Hit_identification Hit_identification->In_Vitro_Assay

Caption: A typical workflow for the screening and validation of viral inhibitors.

Protease_Homology SARS-CoV-2 Mpro SARS-CoV-2 Mpro SARS-CoV Mpro SARS-CoV Mpro SARS-CoV-2 Mpro->SARS-CoV Mpro ~96% Sequence Homology MERS-CoV Mpro MERS-CoV Mpro SARS-CoV-2 Mpro->MERS-CoV Mpro High Structural Similarity HCV NS3/4A Protease HCV NS3/4A Protease SARS-CoV-2 Mpro->HCV NS3/4A Protease Structural Resemblance HIV-1 Protease HIV-1 Protease SARS-CoV-2 Mpro->HIV-1 Protease Potential Cross-Reactivity

Caption: Homology and structural relationships between SARS-CoV-2 Mpro and other viral proteases.

References

Methodological & Application

Application Notes and Protocols for a Representative SARS-CoV-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific in vitro assay data and protocols for a compound designated "SARS-CoV-2-IN-27 disodium" are not publicly available. The following application notes and protocols are based on data for similar representative investigational compounds, namely SARS-CoV-2-IN-25 disodium (B8443419) and SARS-CoV-2-IN-28 disodium , to provide a relevant and detailed guide for researchers. These compounds are noted to act as inhibitors of SARS-CoV-2 spike pseudoparticle transduction and exhibit broader antiviral activity against enveloped viruses.

Introduction

SARS-CoV-2-IN-25 disodium and SARS-CoV-2-IN-28 disodium are investigational antiviral compounds that have demonstrated inhibitory activity against SARS-CoV-2 and other enveloped viruses in vitro.[1][2] Their mechanism of action is believed to involve the disruption of the viral envelope, thereby inhibiting viral entry into host cells.[1][2] These application notes provide an overview of their in vitro properties and detailed protocols for their evaluation.

Mechanism of Action

The primary proposed mechanism of action for these compounds is the inhibition of viral entry. They are described as molecular tweezers with lipid anchors that can disrupt the integrity of liposomal membranes.[1] This suggests a mechanism that targets the lipid envelope of SARS-CoV-2, which is crucial for the fusion of the virus with the host cell membrane. By disrupting the viral envelope, the compound can prevent the virus from successfully entering and infecting the host cell.

Proposed Mechanism of Action: Viral Entry Inhibition cluster_0 Viral Particle cluster_1 Host Cell SARS_CoV_2 SARS-CoV-2 Virion (Enveloped Virus) Spike_Protein Spike Glycoprotein ACE2_Receptor ACE2 Receptor Spike_Protein->ACE2_Receptor Binding Viral_Entry Viral Entry & Membrane Fusion ACE2_Receptor->Viral_Entry Triggers Host_Cell_Membrane Host Cell Membrane Inhibitor SARS-CoV-2-IN-27 (Disodium Salt) Inhibitor->SARS_CoV_2 Disrupts Viral Envelope Inhibitor->Viral_Entry Inhibits Infection Host Cell Infection (Replication) Viral_Entry->Infection Leads to

Caption: Proposed mechanism of viral entry inhibition by the representative compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of the representative compounds, SARS-CoV-2-IN-25 disodium and SARS-CoV-2-IN-28 disodium.

Table 1: Antiviral Activity of Representative SARS-CoV-2 Inhibitors

CompoundVirusAssayIC50 (µM)Reference
SARS-CoV-2-IN-25 disodiumSARS-CoV-2Spike Pseudoparticle Transduction1.6[2]
SARS-CoV-2-1.8[2]
Influenza A Virus (IAV)-11.6[2]
Measles Virus (MeV)-1.9[2]
HIV-1-1.5[2]
SARS-CoV-2-IN-28 disodiumSARS-CoV-2Viral Inactivation0.4[1]
SARS-CoV-2Spike Pseudoparticle Transduction1.0[1]
Respiratory Syncytial Virus (RSV)-7.1[1]
Influenza A Virus (IAV)-24.5[1]
Measles Virus (MeV)-4.0[1]
Herpes Simplex Virus-1 (HSV-1)-1.6[1]

Table 2: Cytotoxicity and Liposome Disruption Activity

CompoundCell LineCC50 (µM)Liposome Disruption EC50 (µM)Reference
SARS-CoV-2-IN-25 disodiumCaco-2117.92.6[2]
SARS-CoV-2-IN-28 disodiumCaco-2213.14.4[1]

Experimental Protocols

The following are detailed protocols for evaluating the in vitro efficacy and cytotoxicity of a representative SARS-CoV-2 inhibitor. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[3][4]

Cell Viability (Cytotoxicity) Assay

This protocol is to determine the concentration of the compound that is toxic to the host cells.

Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed Caco-2 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of the test compound Incubate_24h->Prepare_Compound Add_Compound Add compound dilutions to the cells Prepare_Compound->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_Reagent Add cell viability reagent (e.g., MTS, MTT) Incubate_48h->Add_Reagent Incubate_Read Incubate and read absorbance Add_Reagent->Incubate_Read Calculate_CC50 Calculate CC50 value Incubate_Read->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for determining the cytotoxicity (CC50) of the compound.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compound (e.g., this compound)

  • Phosphate Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Protocol:

  • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a 2-fold serial dilution of the test compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of the cell viability reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Inhibition Assay (Viral Inactivation)

This protocol determines the ability of the compound to inactivate the virus before it infects the cells.

Experimental Workflow: Viral Inactivation Assay Start Start Prepare_Virus_Compound Prepare serial dilutions of the test compound and mix with a known titer of SARS-CoV-2 Start->Prepare_Virus_Compound Incubate_1h Incubate mixture for 1 hour at room temperature Prepare_Virus_Compound->Incubate_1h Infect_Cells Infect confluent Vero E6 cells with the virus-compound mixture Incubate_1h->Infect_Cells Incubate_Adsorption Incubate for 1 hour for viral adsorption Infect_Cells->Incubate_Adsorption Add_Overlay Remove inoculum and add semisolid overlay medium Incubate_Adsorption->Add_Overlay Incubate_72h Incubate for 72 hours Add_Overlay->Incubate_72h Fix_Stain Fix cells and stain with crystal violet Incubate_72h->Fix_Stain Count_Plaques Count viral plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the SARS-CoV-2 viral inactivation assay.

Materials:

  • Vero E6 cells

  • DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

  • SARS-CoV-2 viral stock of known titer

  • 24-well cell culture plates

  • Test compound

  • Semisolid overlay (e.g., DMEM with 1.2% Avicel)

  • Crystal violet staining solution

  • Formalin

Protocol:

  • Seed Vero E6 cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in DMEM.

  • Mix the compound dilutions with an equal volume of SARS-CoV-2 suspension (to achieve a final multiplicity of infection of ~0.01) and incubate for 1 hour at room temperature.

  • Remove the culture medium from the Vero E6 cells and infect the cells with 200 µL of the virus-compound mixture. Include a virus-only control.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and add 1 mL of the semisolid overlay to each well.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Data Analysis and Interpretation

The selectivity index (SI) should be calculated to assess the therapeutic window of the compound. The SI is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a more promising safety profile, as it suggests that the compound is effective at concentrations well below those at which it is toxic to host cells.

Safety Precautions

All experiments involving live SARS-CoV-2 must be performed in a BSL-3 facility by trained personnel.[3][4] Appropriate personal protective equipment (PPE) must be worn at all times. All waste materials should be decontaminated according to institutional and national guidelines.

References

Application Notes and Protocols for SARS-CoV-2-IN-27 Disodium (Hypothetical Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SARS-CoV-2-IN-27 disodium" is a hypothetical agent created for the purpose of these application notes. The following protocols and data are representative examples for a potential SARS-CoV-2 inhibitor and should be adapted for any specific, real-world compound.

Introduction

SARS-CoV-2-IN-27 disodium (B8443419) is a hypothetical, potent, and selective non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). The main protease is a viral enzyme essential for cleaving the viral polyproteins into functional proteins required for viral replication and transcription.[1] By inhibiting Mpro, this compound is designed to block the viral life cycle, thereby preventing viral propagation in infected host cells. These application notes provide detailed protocols for evaluating the cytotoxicity and antiviral efficacy of this compound in a cell culture setting.

Compound Information

Parameter Description
Compound Name This compound
Molecular Formula C₂₃H₂₄N₅O₄SNa₂ (Hypothetical)
Molecular Weight 535.5 g/mol (Hypothetical)
Mechanism of Action Competitive inhibitor of SARS-CoV-2 Main Protease (Mpro/3CLpro)
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage and Handling
  • Storage: Store the solid compound at -20°C.

  • Stock Solution Preparation: Prepare a 10 mM stock solution in sterile, nuclease-free water or DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium for each experiment.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize hypothetical data for this compound in two common cell lines used for SARS-CoV-2 research: Vero E6 (African green monkey kidney epithelial cells) and Calu-3 (human lung adenocarcinoma epithelial cells).[2][3][4]

Cell Line CC₅₀ (µM) Assay
Vero E6> 100MTT Assay
Calu-3> 100MTT Assay
CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Cell Line EC₅₀ (µM) EC₉₀ (µM) Selectivity Index (SI) Assay
Vero E60.251.5> 400Plaque Reduction Assay
Calu-30.402.8> 250qRT-PCR
EC₅₀ (50% Effective Concentration) is the concentration of the compound that inhibits 50% of the viral effect. EC₉₀ is the concentration for 90% inhibition. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Vero E6 or Calu-3 cells

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 or Calu-3 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.[2]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the viability against the log of the compound concentration to determine the CC₅₀ value.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of this compound to inhibit the formation of viral plaques. This protocol requires handling of live SARS-CoV-2 and must be performed in a Biosafety Level 3 (BSL-3) laboratory.[5]

Materials:

  • Vero E6 cells

  • 6-well or 12-well cell culture plates

  • SARS-CoV-2 virus stock

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Agarose or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Formalin (10%) for fixation

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the compound in infection medium (e.g., DMEM with 2% FBS). Mix the compound dilutions with a known titer of SARS-CoV-2 (to achieve ~100 plaque-forming units per well) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and wash with PBS. Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes.

  • Overlay: Remove the inoculum and overlay the cells with 3 mL of overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose) containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Efficacy Assessment cluster_2 Data Analysis c1 Seed Host Cells (Vero E6, Calu-3) c2 Treat with Serial Dilutions of SARS-CoV-2-IN-27 c1->c2 c3 Incubate for 48-72h c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 d1 Determine Selectivity Index (SI = CC50 / EC50) c6->d1 a1 Seed Host Cells (Vero E6) a2 Infect with SARS-CoV-2 + Compound Dilutions a1->a2 a3 Incubate for 2-3 Days a2->a3 a4 Plaque Assay a3->a4 a5 Count Plaques a4->a5 a6 Calculate EC50 a5->a6 a6->d1

Caption: Workflow for evaluating the cytotoxicity and antiviral activity of SARS-CoV-2-IN-27.

Proposed Mechanism of Action

G cluster_0 SARS-CoV-2 Life Cycle in Host Cell entry Viral Entry & Uncoating translation Translation of Viral RNA (pp1a, pp1ab) entry->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication & Transcription cleavage->replication mpro Main Protease (Mpro) cleavage->mpro assembly Virion Assembly replication->assembly release New Virion Release assembly->release functional_proteins Functional Viral Proteins mpro->functional_proteins Cleaves Polyprotein nonfunctional Uncleaved Polyprotein mpro->nonfunctional inhibitor SARS-CoV-2-IN-27 inhibitor->mpro Inhibits functional_proteins->replication nonfunctional->replication Blocked

Caption: Inhibition of SARS-CoV-2 Mpro by SARS-CoV-2-IN-27 blocks viral polyprotein processing.

References

Unraveling the Role of SARS-CoV-2-IN-27 Disodium in Viral Entry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise compound "SARS-CoV-2-IN-27 disodium" does not appear in publicly available scientific literature, suggesting it may be a novel, recently synthesized, or internally designated molecule not yet widely documented. However, the context of the query, focusing on "studying viral entry," allows for a comprehensive overview of related compounds and the methodologies employed to investigate the mechanisms of SARS-CoV-2 entry into host cells. This document will, therefore, provide detailed application notes and protocols based on analogous, publicly characterized small molecules that inhibit SARS-CoV-2 entry, such as SARS-CoV-2-IN-25 disodium (B8443419) and SARS-CoV-2-IN-28 disodium. We will also explore the broader signaling pathways relevant to viral entry that these and similar compounds might modulate.

Quantitative Data Summary

To facilitate the comparison of antiviral activity and cytotoxicity of related compounds, the following table summarizes key quantitative data from publicly available sources. This data is essential for designing experiments and interpreting results when studying novel entry inhibitors.

CompoundTarget/MechanismIC₅₀ (SARS-CoV-2)CC₅₀ (Cell Line)EC₅₀ (Liposome Disruption)Other Antiviral IC₅₀s
SARS-CoV-2-IN-28 disodium Antiviral, Spike Pseudoparticle Transduction Inhibition0.4 µM (Infection)[1], 1.0 µM (Pseudoparticle)[1]213.1 µM (Caco-2)[1]4.4 µM[1]RSV: 7.1 µM, IAV: 24.5 µM, MeV: 4.0 µM, HSV-1: 1.6 µM[1]
SARS-CoV-2-IN-25 disodium Spike Pseudoparticle Transduction Inhibition1.8 µM[2]117.9 µM (Caco-2)[2]2.6 µM[2]IAV: 11.6 µM, MeV: 1.9 µM, HIV-1: 1.5 µM[2]
Chloroquine Endosomal Acidification Inhibition1 µM[3]>100 µM[3]Not ApplicableBroad-spectrum antiviral[3]
Remdesivir RNA-dependent RNA polymerase (RdRp) Inhibition0.77 µM[3]>100 µM[3]Not ApplicableEffective against SARS-CoV and MERS-CoV[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in vitro and cell-based assays to study viral entry. Below are protocols for key experiments.

Pseudovirus Neutralization Assay

This assay is fundamental for screening compounds that inhibit the entry of SARS-CoV-2 spike (S) protein-mediated viral entry in a BSL-2 setting.

Objective: To determine the concentration at which a compound inhibits 50% of pseudovirus entry (IC₅₀).

Materials:

  • HEK293T cells

  • ACE2-expressing target cells (e.g., VeroE6, Calu-3)

  • SARS-CoV-2 S protein-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., Luciferase, GFP)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., this compound)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed ACE2-expressing target cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.

  • On the day of the experiment, prepare serial dilutions of the test compound in complete DMEM.

  • In a separate plate, mix the diluted compound with a fixed amount of SARS-CoV-2 pseudovirus and incubate for 1 hour at 37°C.

  • Remove the culture medium from the target cells and add the virus-compound mixture.

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

It is essential to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Objective: To determine the concentration at which a compound reduces cell viability by 50% (CC₅₀).

Materials:

  • Target cells used in the neutralization assay

  • Complete DMEM with 10% FBS

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate as described in the pseudovirus neutralization assay.

  • Prepare serial dilutions of the test compound in complete DMEM.

  • Remove the medium from the cells and add the diluted compound.

  • Incubate for the same duration as the neutralization assay (48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the CC₅₀ value by fitting the data to a dose-response curve.

Live Virus Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the titer of infectious virus and assessing the neutralizing capability of compounds in a BSL-3 environment.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (PRNT₅₀).

Materials:

  • VeroE6 cells

  • Live SARS-CoV-2 virus stock

  • Complete DMEM with 2% FBS

  • Test compound

  • Agarose or methylcellulose (B11928114) overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed VeroE6 cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound.

  • Mix the diluted compound with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Remove the medium from the VeroE6 cell monolayer and inoculate with the virus-compound mixture.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 2% FBS and 1% methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate for 2-3 days at 37°C, 5% CO₂ until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

  • Determine the PRNT₅₀ value.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental procedures is facilitated by clear diagrams.

Signaling Pathways in SARS-CoV-2 Entry

SARS-CoV-2 entry is a multi-step process involving viral and host factors. The primary entry route involves the binding of the viral Spike (S) protein to the host cell receptor Angiotensin-Converting Enzyme 2 (ACE2). This is followed by proteolytic cleavage of the S protein by host proteases like TMPRSS2 at the cell surface, or Cathepsins B and L in the endosomes following endocytosis. Inhibitors can target any of these steps.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Virus SARS-CoV-2 Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Endosome Endosome Spike->Endosome Endocytosis TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming TMPRSS2->Spike Cleavage Cathepsin Cathepsin B/L Cathepsin->Spike Cleavage

Caption: SARS-CoV-2 entry pathways into the host cell.

Experimental Workflow for Antiviral Compound Screening

A typical workflow for identifying and characterizing viral entry inhibitors involves a series of assays to determine efficacy and toxicity.

Antiviral_Screening_Workflow start Start: Compound Library pseudovirus_assay Pseudovirus Neutralization Assay (BSL-2) start->pseudovirus_assay cytotoxicity_assay Cytotoxicity Assay (CC50) start->cytotoxicity_assay hit_identification Hit Identification (High Selectivity Index) pseudovirus_assay->hit_identification cytotoxicity_assay->hit_identification live_virus_assay Live Virus Neutralization Assay (PRNT, BSL-3) hit_identification->live_virus_assay Potent & Non-toxic Hits mechanism_studies Mechanism of Action Studies live_virus_assay->mechanism_studies end Lead Compound mechanism_studies->end

Caption: Workflow for screening and characterizing SARS-CoV-2 entry inhibitors.

References

Application Notes and Protocols for SARS-CoV-2 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental designs and protocols for the identification and characterization of SARS-CoV-2 inhibitors. The following sections outline various screening assays, from high-throughput biochemical assays to cell-based models, designed to target different stages of the viral life cycle.

Introduction

The global effort to combat the COVID-19 pandemic has accelerated the development of robust and efficient screening platforms to identify novel antiviral compounds. The primary targets for SARS-CoV-2 drug discovery include viral proteins essential for entry into host cells and for viral replication. Key targets include the Spike (S) protein, the main protease (Mpro or 3CLpro), the papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp).[1] This document details established methodologies for screening compound libraries against these targets.

I. High-Throughput Screening (HTS) Assays

High-throughput screening allows for the rapid testing of large compound libraries to identify initial "hit" compounds. These assays are typically performed in a microplate format (96-well, 384-well, or 1536-well) and are designed for automation.[2]

A. Biochemical Assays

Biochemical assays utilize purified viral proteins and synthetic substrates to measure the enzymatic activity of a target protein in the presence of test compounds.

The SARS-CoV-2 Mpro is a cysteine protease crucial for processing viral polyproteins, making it an excellent target for antiviral drugs.[3] A common method for screening Mpro inhibitors is a fluorescence resonance energy transfer (FRET) assay.[4]

Principle: A fluorogenic substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Protocol: Mpro FRET-Based Inhibitor Screening

  • Reagent Preparation:

    • Prepare Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3.

    • Dilute recombinant SARS-CoV-2 Mpro enzyme in Assay Buffer to the desired final concentration (e.g., 50 nM).

    • Prepare a fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) stock solution in DMSO and dilute in Assay Buffer to the desired final concentration (e.g., 10 µM).

    • Prepare test compounds and a known Mpro inhibitor (e.g., GC376) as a positive control, typically in DMSO.[5] Create a serial dilution in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound or control to appropriate wells.

    • Add 10 µL of diluted Mpro enzyme solution to all wells except for the negative control (no enzyme) wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 5 µL of the Mpro substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes using a fluorescence plate reader.[4]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (enzyme + substrate + DMSO) and negative (substrate + DMSO) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Data for Mpro FRET Assay

CompoundTargetAssay TypeIC50 (µM)Reference
ThimerosalMproBiochemical (Fluorescent)0.2[3]
Phenylmercuric acetateMproBiochemical (Fluorescent)0.5[3]
Tannic AcidMproBiochemical (Fluorescent)2.1[3]
GC376MproBiochemical (Fluorometric)Positive Control[4]

Similar to Mpro, PLpro is another essential viral protease. Its activity can be monitored using a fluorogenic substrate.

Protocol: PLpro Inhibition Screening

The protocol is analogous to the Mpro FRET assay, with the following modifications:

  • Enzyme: Recombinant SARS-CoV-2 PLpro.

  • Substrate: A PLpro-specific fluorogenic substrate (e.g., a peptide containing the RLRGG sequence).

  • Positive Control: A known PLpro inhibitor such as GRL0617.[6]

Table 2: Representative Data for PLpro Inhibition Assay

CompoundTargetAssay TypeIC50 (µM)Reference
YM155PLproBiochemical1.39[6]
CryptotanshinonePLproBiochemical5.63[6]
Tanshinone IPLproBiochemical3.54[6]
GRL0617PLproBiochemical2.01[6]
B. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating compound efficacy within a cellular environment, accounting for factors like cell permeability and cytotoxicity.

This assay is a safe and effective method to screen for inhibitors of viral entry, which is mediated by the Spike protein's interaction with the host cell receptor ACE2.[7] It utilizes a replication-defective viral core (e.g., from VSV or MLV) pseudotyped with the SARS-CoV-2 Spike protein and carrying a reporter gene, such as luciferase or GFP.[7] This allows the assay to be performed at Biosafety Level 2 (BSL-2).[7]

Principle: The SARS-CoV-2 Spike protein on the pseudovirus binds to the ACE2 receptor on the host cell surface, leading to viral entry.[7] Once inside the cell, the reporter gene is expressed, and its signal (luminescence or fluorescence) is proportional to the efficiency of viral entry. Inhibitors of this process will reduce the reporter signal.

Protocol: SARS-CoV-2 Pseudovirus Entry Assay

  • Cell Seeding:

    • Seed HEK293T cells stably expressing ACE2 (HEK293T-ACE2) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Infection:

    • Thaw the SARS-CoV-2 pseudovirus stock and dilute it in cell culture medium to a predetermined titer.

    • Add the diluted pseudovirus to each well.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Signal Detection (for Luciferase Reporter):

    • Remove the supernatant from the wells.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the virus control (cells + virus + DMSO) and cell-only control (cells + DMSO).

    • Plot the percentage of inhibition against compound concentration to determine the EC50 value.

    • A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to rule out false positives due to cell death.

Diagram: Pseudotyped Virus Entry Assay Workflow

G cluster_workflow Pseudovirus Entry Assay Workflow A Seed HEK293T-ACE2 cells in 96-well plate B Add test compounds and incubate A->B C Infect with SARS-CoV-2 pseudovirus B->C D Incubate for 48-72 hours C->D E Measure reporter gene (e.g., Luciferase) D->E F Data Analysis: Calculate EC50 E->F

Caption: Workflow for the SARS-CoV-2 pseudotyped virus entry assay.

This assay measures the activity of the viral RdRp, a key enzyme in the viral replication and transcription machinery, within a cellular context.[8][9]

Principle: A reporter system is constructed where the expression of a reporter gene (e.g., luciferase) is dependent on the activity of the co-expressed SARS-CoV-2 RdRp.[8] Inhibitors of RdRp will lead to a decrease in the reporter signal. This assay is robust and suitable for HTS.[8]

Protocol: RdRp Reporter Assay

  • Transfection:

    • Co-transfect host cells (e.g., HEK293) with a plasmid expressing the SARS-CoV-2 RdRp and a reporter plasmid where luciferase expression is driven by an RdRp-dependent promoter.[10]

  • Compound Treatment:

    • After 24 hours of transfection, add serial dilutions of test compounds to the cells. Include a known RdRp inhibitor like Remdesivir as a positive control.[10]

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Signal Detection:

    • Lyse the cells and measure luciferase activity.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition relative to controls and determine the EC50 values.

Table 3: Assay Validation and Performance Metrics

Assay TypeMetricValueSignificanceReference
RdRp Reporter AssayZ'-factor0.789Indicates a robust and reproducible assay for HTS.[8]
Mpro FP AssayZ'> 0.5Suitable for HTS.[11]
nsP13 Helicase AssayZ'0.86 ± 0.05Excellent robustness for HTS.[2]

II. Secondary and Confirmatory Assays

Hits identified from primary HTS screens require further validation using more complex and biologically relevant assays.

A. Cytopathic Effect (CPE) Inhibition Assay

This assay uses live, replication-competent SARS-CoV-2 and is considered a gold standard for confirming antiviral activity. It must be performed in a Biosafety Level 3 (BSL-3) facility.

Principle: SARS-CoV-2 infection causes a visible cytopathic effect (CPE), including cell rounding and detachment, in susceptible cell lines like Vero E6.[12] Effective antiviral compounds will protect the cells from virus-induced death and prevent the development of CPE.

Protocol: CPE Inhibition Assay

  • Cell Seeding:

    • Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Compound Treatment and Infection:

    • In a BSL-3 facility, treat the cells with serial dilutions of the test compounds.

    • Infect the cells with a known titer of SARS-CoV-2.

  • Incubation:

    • Incubate the plates for 3-5 days, until significant CPE is observed in the virus control wells.

  • CPE Quantification:

    • CPE can be visually scored by microscopy.

    • Alternatively, cell viability can be quantified using assays such as the neutral red uptake assay or by measuring ATP content (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of CPE reduction or the percentage of cell viability for each compound concentration.

    • Determine the EC50 (the concentration that protects 50% of cells from CPE).

Diagram: SARS-CoV-2 Viral Life Cycle and Drug Targets

G cluster_viral_lifecycle SARS-CoV-2 Life Cycle & Potential Inhibitor Targets Virus SARS-CoV-2 Virion ACE2 Host Cell ACE2 Receptor Virus->ACE2 Spike Protein Binding Entry Viral Entry (Endocytosis/Fusion) ACE2->Entry Uncoating RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Cleavage Translation->Proteolysis Replication RNA Replication & Transcription Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Egress Egress (Exocytosis) Assembly->Egress Spike_Inhibitors Entry Inhibitors (e.g., Neutralizing Abs) Spike_Inhibitors->Entry Protease_Inhibitors Protease Inhibitors (Mpro, PLpro) Protease_Inhibitors->Proteolysis RdRp_Inhibitors RdRp Inhibitors (e.g., Remdesivir) RdRp_Inhibitors->Replication

Caption: Key stages of the SARS-CoV-2 life cycle and the points of intervention for different classes of inhibitors.

Conclusion

The assays described provide a comprehensive framework for the discovery and preclinical evaluation of SARS-CoV-2 inhibitors. A multi-assay approach, starting with high-throughput biochemical or cell-based screens followed by confirmation in live virus assays, is crucial for identifying potent and promising antiviral drug candidates. The selection of assays should be guided by the specific viral target and the stage of the drug discovery pipeline.

References

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Entry Inhibitors Using Molecular Tweezer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using SARS-CoV-2-IN-27 Disodium (B8443419) Analogs in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Note: While specific information for "SARS-CoV-2-IN-27 disodium" is not publicly available, this document details the application of closely related and well-characterized analogs, such as SARS-CoV-2-IN-28 disodium. These compounds belong to a class of two-armed diphosphate (B83284) ester molecular tweezers that demonstrate potent antiviral activity by inhibiting SARS-CoV-2 entry. The protocols and data presented herein are based on the characteristics of these analogs and provide a comprehensive guide for their use in high-throughput screening (HTS) campaigns.

Introduction

The ongoing threat of COVID-19 and the emergence of new viral variants necessitate the development of novel antiviral therapeutics. One promising strategy is the inhibition of viral entry into host cells, a critical first step in the SARS-CoV-2 lifecycle. The SARS-CoV-2-IN series of disodium compounds, including SARS-CoV-2-IN-28 disodium, are synthetic molecular tweezers designed to interfere with the viral envelope. Their mechanism of action involves the disruption of the viral membrane and inhibition of the Spike protein-mediated pseudoparticle transduction, thereby preventing the virus from infecting host cells. This unique mechanism makes them attractive candidates for further investigation and development.

These application notes provide detailed protocols for utilizing these compounds in high-throughput screening assays to identify and characterize novel inhibitors of SARS-CoV-2 entry.

Mechanism of Action

The SARS-CoV-2-IN series of compounds are two-armed diphosphate esters that function as "molecular tweezers." Their proposed mechanism of action is twofold:

  • Viral Membrane Disruption: The amphipathic nature of these molecules allows them to insert into the lipid bilayer of the viral envelope. This insertion disrupts the integrity of the membrane, leading to viral inactivation.

  • Inhibition of Spike-Mediated Entry: By altering the viral membrane structure, these compounds can allosterically inhibit the function of the Spike (S) protein, which is essential for binding to the host cell receptor ACE2 and mediating membrane fusion. This is supported by their inhibitory activity in spike pseudoparticle transduction assays.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Seed Seed HEK293T-ACE2 cells (384-well plate) Incubate1 Incubate Overnight Seed->Incubate1 Add_Cmpd Add Test Compounds & Controls (10 µL) Incubate1->Add_Cmpd Add_PV Add Spike-Pseudovirus (10 µL) Add_Cmpd->Add_PV Incubate2 Incubate 48-72h Add_PV->Incubate2 Add_Luc Add Luciferase Reagent (25 µL) Incubate2->Add_Luc Read Measure Luminescence Add_Luc->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

"SARS-CoV-2-IN-27 disodium cytotoxicity assay protocol"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: SARS-CoV-2-IN-27 Disodium (B8443419) Cytotoxicity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

SARS-CoV-2-IN-27 disodium is a member of a class of compounds known as "molecular tweezers," which have demonstrated antiviral properties. These supramolecular agents are designed to interact with and disrupt the lipid envelopes of viruses, leading to a loss of infectivity.[1][2] This mechanism of action, targeting the physical integrity of the virus, presents a promising broad-spectrum antiviral strategy.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a cell-based assay. The protocol is designed to be a comprehensive guide for researchers, providing a framework for determining the 50% cytotoxic concentration (CC50) of the compound.

While specific cytotoxicity data for this compound is not publicly available, this document includes representative data from structurally related "molecular tweezer" compounds (SARS-CoV-2-IN-23, -25, -28, and -29) to provide an expected range of cytotoxic concentrations.

Putative Mechanism of Action: Viral Envelope Disruption

This compound is hypothesized to function as a molecular tweezer, a class of compounds that act by disrupting the lipid bilayer of enveloped viruses like SARS-CoV-2. This proposed mechanism involves the insertion of the compound's hydrophobic moieties into the viral membrane, leading to destabilization, increased permeability, and eventual rupture of the envelope. This physical disruption of the virion integrity inhibits the virus's ability to infect host cells.

Hypothetical Signaling Pathway of this compound cluster_0 Viral Particle cluster_1 Molecular Tweezer Action cluster_2 Outcome SARS_CoV_2 SARS-CoV-2 Virion (Enveloped Virus) Disrupted_Virion Disrupted Viral Envelope SARS_CoV_2->Disrupted_Virion Membrane destabilization and rupture IN_27 This compound (Molecular Tweezer) IN_27->SARS_CoV_2 Binds to and inserts into the viral lipid envelope Infection_Blocked Inhibition of Host Cell Entry Disrupted_Virion->Infection_Blocked

Caption: Hypothetical mechanism of this compound.

Experimental Protocol: Cytotoxicity Assay

This protocol outlines the determination of the CC50 value of this compound in a suitable human cell line, such as Caco-2 intestinal epithelial cells, which are susceptible to SARS-CoV-2 infection.[3][4][5][6] The assay is based on the quantification of ATP, an indicator of metabolically active cells, using a luminescent cell viability assay.

3.1. Materials

  • Cell Line: Caco-2 cells (ATCC HTB-37)

  • Compound: this compound

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Biosafety cabinet (BSL-2)

    • Inverted microscope

    • Centrifuge

    • 96-well opaque-walled assay plates

    • Multichannel pipette

    • Luminometer

3.2. Cell Culture

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

3.3. Experimental Workflow

Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed Caco-2 cells into a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of This compound Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72 hours Compound_Addition->Incubation_2 Reagent_Addition Add CellTiter-Glo® Reagent Incubation_2->Reagent_Addition Incubation_3 Incubate for 10 minutes Reagent_Addition->Incubation_3 Luminescence_Measurement Measure luminescence Incubation_3->Luminescence_Measurement Data_Analysis Calculate CC50 value Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cytotoxicity assay of this compound.

3.4. Assay Procedure

  • Cell Seeding:

    • Trypsinize and count Caco-2 cells.

    • Seed 1 x 10^4 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

3.5. Data Analysis

  • Subtract the average background luminescence (cell-free wells) from all other measurements.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation: Cytotoxicity of Related Molecular Tweezers

As specific cytotoxicity data for this compound is not available, the following table summarizes the reported CC50 values for structurally similar "molecular tweezer" compounds against Caco-2 cells. This data can be used as a reference to estimate the potential cytotoxic profile of this compound.

CompoundCell LineCC50 (µM)Reference
SARS-CoV-2-IN-23 disodiumCaco-297[7]
SARS-CoV-2-IN-25 disodiumCaco-2117.9[8]
SARS-CoV-2-IN-28 disodiumCaco-2213.1[9]
SARS-CoV-2-IN-29 disodiumCaco-277.4[10]

Disclaimer: The data presented in this table is for informational purposes only and pertains to compounds structurally related to this compound. The actual CC50 value for this compound must be determined experimentally.

Conclusion

This document provides a comprehensive protocol for determining the cytotoxicity of this compound. By following this detailed methodology, researchers can obtain reliable and reproducible CC50 values, which are crucial for the preclinical safety assessment and further development of this potential antiviral agent. The provided data on related compounds serves as a useful benchmark for these experimental investigations.

References

Methods for Assessing Liposomal Membrane Disruption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules have made them invaluable drug delivery vehicles. The integrity of the liposomal membrane is a critical quality attribute, as it dictates the retention of the encapsulated cargo and the overall stability and efficacy of the formulation. Premature disruption of the membrane can lead to off-target effects and reduced therapeutic benefit. Conversely, controlled disruption at the target site is often a desired mechanism for drug release. Therefore, accurate and reliable methods for assessing liposomal membrane disruption are paramount in the development and quality control of liposome-based therapeutics.

This document provides detailed application notes and experimental protocols for key methods used to evaluate the integrity of liposomal membranes. These methods range from fluorescence-based leakage assays to biophysical characterization techniques and direct visualization by microscopy. Additionally, we explore the cellular signaling pathways that can be activated upon liposomal uptake and potential membrane disruption within a biological context.

Dye Leakage Assays: Calcein (B42510) and Carboxyfluorescein

Application Note

Dye leakage assays are a widely used, straightforward, and sensitive method to assess the integrity of the liposomal membrane. The principle relies on the encapsulation of a fluorescent dye at a high, self-quenching concentration within the liposomes.[1] Under these conditions, the proximity of the dye molecules leads to a significant reduction in their fluorescence emission. If the liposomal membrane is compromised, the encapsulated dye leaks into the external, larger volume, leading to its dilution and a subsequent increase in fluorescence intensity.[2] This de-quenching of fluorescence can be monitored over time using a fluorometer to quantify the extent and rate of leakage.

Calcein and 5(6)-carboxyfluorescein (B613776) (CF) are two of the most commonly used dyes for these assays.[1] Calcein is often preferred due to its lower membrane permeability and pH-insensitivity compared to carboxyfluorescein.[1] These assays are versatile and can be adapted to study the effects of various factors on liposome (B1194612) stability, including temperature, pH, interaction with proteins or peptides, and the presence of disruptive agents.

Experimental Protocol: Calcein Leakage Assay

1. Preparation of Calcein-Encapsulated Liposomes: a. Prepare a lipid film of the desired composition by dissolving the lipids in an organic solvent (e.g., chloroform/methanol mixture) and then evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent. b. Hydrate the lipid film with a self-quenching solution of calcein (e.g., 50-100 mM calcein in a suitable buffer like HEPES or PBS, pH 7.4) at a temperature above the lipid phase transition temperature (Tm).[3] c. Vortex the suspension vigorously to form multilamellar vesicles (MLVs). d. To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed above the Tm of the lipid mixture.

2. Removal of Unencapsulated Calcein: a. Separate the calcein-loaded liposomes from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the same buffer used for liposome preparation (without calcein). b. Collect the fractions containing the liposomes, which will appear as a turbid, faster-eluting band.

3. Fluorescence Measurement: a. Dilute the purified calcein-loaded liposome suspension in the assay buffer to a suitable concentration in a cuvette. b. Place the cuvette in a temperature-controlled fluorometer. c. Record the initial fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths for calcein (typically ~495 nm excitation and ~515 nm emission). d. Add the agent suspected of causing membrane disruption (e.g., a peptide, protein, or detergent) to the cuvette and start monitoring the fluorescence intensity (Ft) over time. e. After the experiment, or when the leakage reaches a plateau, add a lytic agent (e.g., Triton X-100 to a final concentration of 0.1-1% v/v) to completely disrupt all liposomes and release the remaining calcein.[1] Record the maximum fluorescence intensity (Fmax).

4. Data Analysis: a. Calculate the percentage of calcein leakage at a given time point (t) using the following equation: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100

Quantitative Data Summary
ParameterCalcein5(6)-CarboxyfluoresceinReference
Encapsulation Concentration 50 - 100 mM50 - 200 mM[1][3]
Excitation Wavelength ~495 nm~490 nm[1]
Emission Wavelength ~515 nm~520 nm[1]
Typical Lipid Concentration 10 - 50 µM10 - 50 µM[3]
Lysis Agent 0.1 - 1% Triton X-1000.1 - 1% Triton X-100[1]

Experimental Workflow Diagram

Dye_Leakage_Assay cluster_prep Liposome Preparation cluster_purification Purification cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis lipid_film 1. Lipid Film Formation hydration 2. Hydration with Self-Quenching Dye lipid_film->hydration extrusion 3. Extrusion for Size Homogenization hydration->extrusion sec 4. Size Exclusion Chromatography extrusion->sec f0 5. Measure Initial Fluorescence (F₀) sec->f0 add_agent 6. Add Disrupting Agent & Monitor Fluorescence (Ft) f0->add_agent fmax 7. Add Lytic Agent & Measure Max Fluorescence (Fmax) add_agent->fmax calculate 8. Calculate % Leakage fmax->calculate

Caption: Workflow for the dye leakage assay to assess liposomal membrane integrity.

Dynamic Light Scattering (DLS)

Application Note

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles in a suspension.[4] For liposome analysis, DLS is invaluable for assessing physical stability. Disruption of the liposomal membrane can lead to changes in vesicle size, such as swelling, aggregation, or complete disintegration, all of which can be detected by DLS.[5] The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles.[4] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their hydrodynamic diameter.[4] By monitoring the size distribution and polydispersity index (PDI) over time or after exposure to a disruptive agent, one can infer changes in membrane integrity.

Experimental Protocol: DLS for Liposome Stability

1. Liposome Preparation: a. Prepare liposomes of the desired lipid composition and size as described in the dye leakage assay protocol (or by other methods such as sonication or microfluidics). b. The final liposome suspension should be in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter that could interfere with the DLS measurement.

2. Sample Preparation for DLS: a. Dilute the liposome suspension with filtered buffer to an appropriate concentration. The optimal concentration depends on the instrument and the scattering properties of the liposomes but is typically in the range of 0.1 to 1 mg/mL.[6] Serial dilutions may be necessary to find the ideal concentration range that avoids multiple scattering events.[7] b. Transfer the diluted sample to a clean, dust-free DLS cuvette.

3. DLS Measurement: a. Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for a few minutes. b. Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature. c. Perform the measurement. Typically, multiple runs are averaged to obtain a reliable size distribution. d. Record the initial size distribution (Z-average diameter) and the polydispersity index (PDI).

4. Stability Assessment: a. To assess stability over time, store the liposome suspension under desired conditions and take DLS measurements at regular intervals. b. To assess the effect of a disruptive agent, add the agent to the liposome suspension and take DLS measurements at various time points after addition. c. A significant increase in the Z-average diameter and/or PDI can indicate liposome aggregation or fusion, suggesting membrane destabilization. A decrease in the scattering intensity may indicate liposome disintegration.

Quantitative Data Summary
ParameterTypical Value/RangeInterpretationReference
Z-Average Diameter 50 - 200 nm (for LUVs)Indicates the intensity-weighted mean hydrodynamic size. Changes can signify aggregation, fusion, or swelling.[4]
Polydispersity Index (PDI) < 0.2A measure of the broadness of the size distribution. An increase suggests a more heterogeneous sample, possibly due to aggregation.[6]
Lipid Concentration 0.1 - 1.0 mg/mLConcentration needs to be optimized to avoid multiple scattering.[6]
Scattering Angle 90° or 173°Common angles for DLS measurements.[8]

Experimental Workflow Diagram

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep_lipo 1. Prepare Liposome Suspension dilute 2. Dilute with Filtered Buffer prep_lipo->dilute fill_cuvette 3. Transfer to DLS Cuvette dilute->fill_cuvette equilibrate 4. Thermal Equilibration fill_cuvette->equilibrate measure 5. Perform DLS Measurement equilibrate->measure analyze 6. Analyze Size Distribution & PDI measure->analyze compare 7. Compare with Control/Time Points analyze->compare

Caption: Workflow for assessing liposome stability using Dynamic Light Scattering.

Differential Scanning Calorimetry (DSC)

Application Note

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] For liposomes, DSC is used to study the thermotropic phase behavior of the lipid bilayer.[10] Lipids in a bilayer exist in a solid-ordered (gel) phase at lower temperatures and transition to a liquid-disordered (liquid crystalline) phase at higher temperatures. This phase transition is characterized by a specific temperature (Tm) and enthalpy (ΔH).[9] The Tm and the shape of the DSC thermogram are sensitive to the composition and integrity of the lipid bilayer.[11] The incorporation of drugs or other molecules into the bilayer, or any event that disrupts the packing of the lipid acyl chains, can alter the phase transition temperature and the cooperativity of the transition (seen as a broadening of the peak).[12] Thus, DSC can be a powerful tool to assess how a substance or condition affects the stability and integrity of the liposomal membrane.

Experimental Protocol: DSC Analysis of Liposomes

1. Liposome Preparation: a. Prepare liposomes with the desired lipid composition. For DSC analysis, a relatively high lipid concentration (e.g., 5-20 mg/mL) is often required. b. Prepare a control liposome sample (without the substance to be tested) and a sample with the substance incorporated.

2. Sample Preparation for DSC: a. Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into a DSC sample pan.[8] b. In a reference pan, place an equal volume of the buffer in which the liposomes are suspended. c. Hermetically seal both the sample and reference pans.

3. DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a temperature well below the expected Tm. c. Heat the sample at a constant rate (e.g., 1-5 °C/min) through the phase transition temperature range. d. Record the differential heat flow as a function of temperature. e. It is often useful to perform a second heating scan after cooling the sample to assess the reversibility of the transition.

4. Data Analysis: a. Analyze the resulting thermogram to determine the onset temperature, the peak temperature (Tm), and the enthalpy of the transition (ΔH, the area under the peak). b. Compare the thermograms of the control and test samples. A shift in Tm, a broadening of the peak, or a change in ΔH indicates an interaction of the test substance with the lipid bilayer, which can be interpreted as an effect on membrane integrity and fluidity.

Quantitative Data Summary
ParameterTypical Value/RangeInterpretationReference
Lipid Concentration 5 - 20 mg/mLHigher concentration is needed for a detectable signal.[13]
Scanning Rate 1 - 5 °C/minSlower rates provide better resolution.[14]
Phase Transition Temp (Tm) Lipid dependent (e.g., DPPC: 41.5 °C)A shift indicates altered membrane packing and fluidity.[11]
Transition Enthalpy (ΔH) Lipid dependentChanges reflect alterations in the energy required to disrupt the ordered lipid packing.[12]

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis prep_lipo 1. Prepare Concentrated Liposome Suspension load_pans 2. Load Sample & Reference into DSC Pans prep_lipo->load_pans seal_pans 3. Hermetically Seal Pans load_pans->seal_pans load_dsc 4. Load Pans into DSC Instrument seal_pans->load_dsc run_scan 5. Run Heating Scan at Constant Rate load_dsc->run_scan analyze 6. Determine Tm & ΔH from Thermogram run_scan->analyze compare 7. Compare with Control Sample analyze->compare

Caption: Workflow for the analysis of liposomal membrane integrity using DSC.

Cryo-Electron Microscopy (Cryo-EM)

Application Note

Cryo-Electron Microscopy (Cryo-EM) is a powerful imaging technique that allows for the direct visualization of liposomes in their native, hydrated state at high resolution.[15] This method involves rapidly freezing a thin film of the liposome suspension, which vitrifies the water and preserves the structure of the liposomes without the artifacts associated with conventional electron microscopy techniques like dehydration and staining.[16] Cryo-EM can provide detailed information about liposome morphology, including size, shape, lamellarity (unilamellar vs. multilamellar), and membrane thickness.[17] When assessing membrane disruption, cryo-EM can directly visualize morphological changes such as the formation of pores, membrane fusion events, or the complete disintegration of the vesicular structure upon interaction with a disruptive agent.[13]

Experimental Protocol: Cryo-EM of Liposomes

1. Liposome Preparation: a. Prepare liposomes as previously described. The concentration may need to be optimized for cryo-EM grid preparation.

2. Cryo-EM Grid Preparation: a. Glow-discharge a holey carbon EM grid to make the surface hydrophilic. b. Apply a small volume (typically 2-4 µL) of the liposome suspension to the grid. c. Blot the grid with filter paper to create a thin film of the suspension across the holes of the carbon film. d. Immediately plunge-freeze the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen, using a vitrification apparatus (e.g., a Vitrobot).[18] This process must be extremely rapid to prevent the formation of ice crystals.

3. Cryo-EM Imaging: a. Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions. b. Image the grid at a low electron dose to minimize radiation damage to the sample. c. Acquire images of the liposomes suspended in the vitrified ice.

4. Image Analysis: a. Analyze the acquired images to assess the morphology of the liposomes. b. Measure the size and shape of the vesicles. c. Examine the lamellarity and the integrity of the lipid bilayer. d. Compare images of control liposomes with those that have been treated with a disruptive agent to identify any structural changes.

Quantitative Data Summary
ParameterTypical Value/RangeInterpretationReference
Liposome Diameter Measured directly from imagesProvides a direct measure of size distribution.[17]
Lamellarity Unilamellar, oligolamellar, multilamellarDirectly visualizes the number of lipid bilayers.[15]
Membrane Thickness 3 - 5 nmCan be measured from high-resolution images. Changes may indicate membrane perturbation.[19]
Morphology Spherical, tubular, discoidal, rupturedDirect visualization of shape and integrity.[13]

Experimental Workflow Diagram

CryoEM_Workflow cluster_prep Grid Preparation cluster_imaging Cryo-EM Imaging cluster_analysis Image Analysis glow_discharge 1. Glow-Discharge EM Grid apply_sample 2. Apply Liposome Suspension glow_discharge->apply_sample blot 3. Blot to Create Thin Film apply_sample->blot plunge_freeze 4. Plunge-Freeze in Cryogen blot->plunge_freeze load_microscope 5. Transfer Grid to Cryo-EM plunge_freeze->load_microscope acquire_images 6. Acquire Low-Dose Images load_microscope->acquire_images analyze_morphology 7. Analyze Morphology, Size, and Lamellarity acquire_images->analyze_morphology compare 8. Compare with Control analyze_morphology->compare

Caption: Workflow for the morphological analysis of liposomes using Cryo-EM.

Signaling Pathways Activated by Liposomal Disruption

Application Note

When liposomes are introduced into a biological system, they interact with cells, and their uptake and subsequent fate within the cell can trigger various signaling pathways. The disruption of the liposomal membrane, either as a programmed event for drug delivery or as a result of instability in the cellular environment, can release the liposome's contents and the lipid components themselves into the cell, initiating a cellular response. The nature of this response is highly dependent on the liposome's composition (particularly its surface charge), the cell type, and the context of the interaction. Key signaling pathways that can be activated include those related to cell death (apoptosis), inflammation (inflammasome activation), and innate immunity (Toll-like receptor signaling).

Key Signaling Pathways

1. Apoptosis Signaling:

  • Mitochondrial (Intrinsic) Pathway: Cationic liposomes, in particular, have been shown to induce apoptosis in macrophages and tumor cells.[20][21] This can be initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.[20][21]

  • Death Receptor (Extrinsic) Pathway: Some hybrid liposomes have been found to induce apoptosis through the Fas death receptor, leading to the activation of caspase-8, which can then directly activate caspase-3.[21]

2. Inflammasome Activation:

  • The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then processes pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, secreted forms.

  • Certain liposomes, especially cationic ones, can act as activators of the NLRP3 inflammasome.[10][15] This activation is often dependent on the endocytosis of the liposomes and subsequent lysosomal destabilization or rupture.[10] The release of lysosomal contents, such as cathepsin B, into the cytosol is a key trigger for NLRP3 inflammasome assembly.[15] Mitochondrial ROS production has also been identified as a crucial upstream signal for liposome-induced NLRP3 activation.[18]

3. Toll-Like Receptor (TLR) Signaling:

  • Toll-like receptors are a class of pattern recognition receptors that play a key role in the innate immune system. They can be located on the cell surface or within endosomes.

  • Liposomes can be engineered to carry TLR agonists as their cargo. Upon endocytosis and subsequent disruption of the liposome within the endosome, these agonists are released and can bind to their respective TLRs (e.g., TLR4, TLR7/8, TLR9), triggering downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the production of inflammatory cytokines.[1][8]

Signaling Pathway Diagrams

Apoptosis_Pathway liposome Cationic Liposome ros Reactive Oxygen Species (ROS) liposome->ros fas Fas Receptor liposome->fas mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis casp8 Caspase-8 Activation fas->casp8 casp8->casp3

Caption: Liposome-induced apoptosis signaling pathways.

Inflammasome_Pathway liposome Cationic Liposome endocytosis Endocytosis liposome->endocytosis ros Mitochondrial ROS liposome->ros lysosome Lysosomal Destabilization endocytosis->lysosome cathepsin_b Cathepsin B Release lysosome->cathepsin_b nlrp3 NLRP3 Inflammasome Assembly cathepsin_b->nlrp3 casp1 Caspase-1 Activation nlrp3->casp1 il1b Mature IL-1β Secretion casp1->il1b pro_il1b Pro-IL-1β pro_il1b->casp1 ros->nlrp3

Caption: Liposome-induced NLRP3 inflammasome activation pathway.

TLR_Pathway liposome Liposome with TLR Agonist endocytosis Endocytosis liposome->endocytosis endosome Endosomal Compartment endocytosis->endosome disruption Liposome Disruption & Agonist Release endosome->disruption tlr Endosomal TLR (e.g., TLR9) disruption->tlr signaling Downstream Signaling (e.g., MyD88) tlr->signaling nfkb NF-κB Activation signaling->nfkb cytokines Inflammatory Cytokine Production nfkb->cytokines

Caption: Liposome-mediated activation of endosomal Toll-like receptor signaling.

Conclusion

The assessment of liposomal membrane disruption is a multifaceted process that requires a combination of techniques to fully characterize the stability and behavior of these drug delivery systems. Dye leakage assays provide a sensitive and quantitative measure of membrane permeability. Dynamic Light Scattering offers valuable insights into the physical stability of the liposome population. Differential Scanning Calorimetry reveals the thermodynamic properties of the lipid bilayer and its interactions with encapsulated or external molecules. Finally, Cryo-Electron Microscopy provides direct visual evidence of liposome morphology and integrity. Understanding the potential for liposomes to interact with and trigger cellular signaling pathways is also crucial for predicting their in vivo behavior and designing safer and more effective nanomedicines. The protocols and data presented here provide a comprehensive guide for researchers to effectively evaluate the critical attribute of membrane integrity in their liposomal formulations.

References

Application Notes and Protocols: Quantifying the Antiviral Activity of SARS-CoV-2 Molecular Tweezers

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Nomenclature: Information regarding "SARS-CoV-2-IN-27 disodium" is not available in the public domain. This document provides a comprehensive overview of the antiviral activity and relevant protocols for closely related compounds, referred to as molecular tweezers, such as SARS-CoV-2-IN-23, IN-25, IN-28, and IN-29 disodium. These compounds share a proposed mechanism of action and the methodologies for their evaluation are consistent. The data presented here, particularly for SARS-CoV-2-IN-28 disodium, can serve as a reference for assessing the antiviral properties of this class of molecules.

Introduction

The COVID-19 pandemic has spurred the development of novel antiviral agents. One such promising class of molecules is the "molecular tweezers," which are supramolecular agents designed to disrupt the lipid envelopes of viruses, leading to a loss of infectivity. This document outlines the key quantitative data and experimental protocols for evaluating the antiviral activity of these compounds against SARS-CoV-2. The primary mechanism of action for these molecular tweezers is the destabilization of the viral membrane. By inserting into the lipid bilayer, they increase surface tension and cause disruption of the viral envelope. This broad-spectrum mechanism makes them effective against a variety of enveloped viruses.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of various SARS-CoV-2 molecular tweezers have been quantified using several key parameters. The 50% inhibitory concentration (IC50) represents the concentration of the compound that inhibits 50% of the viral activity. The 50% effective concentration (EC50) is the concentration that produces 50% of the maximal response, in this case, viral inhibition. The 50% cytotoxic concentration (CC50) is the concentration that results in the death of 50% of the host cells. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of SARS-CoV-2 Molecular Tweezers

CompoundTargetAssayCell LineIC50 (µM)Reference
SARS-CoV-2-IN-28 disodium SARS-CoV-2 ActivityViral Inactivation-0.4[1]
Spike Pseudoparticle TransductionPseudovirus Entry-1.0[1]
SARS-CoV-2-IN-29 disodium SARS-CoV-2 ActivityViral Inactivation-1.5[2]
Spike Pseudoparticle TransductionPseudovirus Entry-1.6[2]
SARS-CoV-2-IN-23 disodium SARS-CoV-2 ActivityViral Inactivation-8.2[3][4]
Spike Pseudoparticle TransductionPseudovirus Entry-2.6[3][4]
SARS-CoV-2-IN-25 disodium Spike Pseudoparticle TransductionPseudovirus Entry-1.6[5]
SARS-CoV-2Viral Inhibition-1.8[5]

Table 2: Cytotoxicity and Liposomal Disruption Data

CompoundAssayCell LineCC50 (µM)EC50 (µM)Reference
SARS-CoV-2-IN-28 disodium CytotoxicityCaco-2213.1-[1]
Liposomal Membrane Disruption--4.4[1]
SARS-CoV-2-IN-29 disodium CytotoxicityCaco-277.4-[2]
Liposomal Membrane Disruption--3.0[2]
SARS-CoV-2-IN-23 disodium CytotoxicityCaco-297-[4]
Liposomal Membrane Disruption--4.4[3][4]
SARS-CoV-2-IN-25 disodium CytotoxicityCaco-2117.9-[5]
Liposomal Membrane Disruption--2.6[5]

Experimental Protocols

This protocol details the steps to determine the antiviral activity of a compound against live SARS-CoV-2 in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • SARS-CoV-2 viral stock

  • Test compound (e.g., SARS-CoV-2-IN-28 disodium)

  • 96-well plates

  • Reagents for quantifying viral load (e.g., in-cell ELISA for viral protein or RT-qPCR for viral RNA)

Procedure:

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMEM.

  • Viral Inactivation Pre-treatment (Optional): Mix the viral stock with the serially diluted compound and incubate for a specified time (e.g., 2 hours at 37°C) before adding to the cells.

  • Infection: Remove the culture medium from the Caco-2 cells. Add the virus or virus-compound mixture to the cells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a specified period (e.g., 2 days) at 37°C with 5% CO2.

  • Quantification of Viral Inhibition:

    • In-cell ELISA: Fix the cells and use an antibody against a viral protein (e.g., Spike or Nucleocapsid) to quantify the amount of viral protein present in the cells.

    • RT-qPCR: Extract RNA from the cell supernatant or cell lysate and perform reverse transcription quantitative PCR to quantify the viral RNA.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of viral inhibition against the compound concentration.

This assay measures the ability of a compound to inhibit the entry of SARS-CoV-2 into host cells using non-replicating pseudoviruses.

Materials:

  • HEK293T cells

  • HEK293T cells engineered to express ACE2 (HEK293T-ACE2)

  • Plasmids for generating lentiviral particles: a lentiviral backbone plasmid expressing a reporter gene (e.g., Luciferase or GFP), a plasmid expressing the SARS-CoV-2 Spike protein, and packaging plasmids.

  • Transfection reagent

  • Test compound

  • 96-well plates

  • Luciferase assay reagent (if using a luciferase reporter)

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral backbone, Spike protein, and packaging plasmids. Harvest the supernatant containing the pseudoviral particles after 48-72 hours.

  • Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Transduction: Add the pseudovirus-containing supernatant to the wells.

  • Incubation: Incubate for 48-72 hours at 37°C.

  • Quantification:

    • Luciferase Assay: If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

    • Flow Cytometry: If using a GFP reporter, measure the percentage of GFP-positive cells.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of transduction against the compound concentration.

This assay assesses the ability of the compound to directly disrupt lipid membranes, which is the proposed mechanism of action.

Materials:

  • Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

  • Test compound

  • Fluorometer

  • Cuvettes or 96-well black plates

Procedure:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) containing a high concentration of a fluorescent dye like carboxyfluorescein.

  • Assay Setup: Dilute the liposome solution in a buffer in a cuvette or plate well.

  • Baseline Measurement: Measure the baseline fluorescence. At high concentrations, the dye's fluorescence is quenched.

  • Compound Addition: Add the test compound at various concentrations to the liposome solution.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. Disruption of the liposome membrane will cause the dye to leak out and become diluted, resulting in de-quenching and an increase in fluorescence.

  • Maximum Lysis Control: Add a detergent (e.g., Triton X-100) to completely lyse all liposomes and measure the maximum fluorescence.

  • Data Analysis: Calculate the percentage of dye release at each compound concentration relative to the maximum lysis control. Determine the EC50 value, which is the concentration of the compound that causes 50% of the maximum dye release.

Visualizations

G cluster_virus SARS-CoV-2 Virion cluster_compound Molecular Tweezer cluster_host Host Cell cluster_disruption Mechanism of Action Virion Enveloped SARS-CoV-2 Spike Spike Glycoprotein ViralMembrane Viral Lipid Envelope Disruption Increased membrane tension leads to envelope disruption ViralMembrane->Disruption Tweezer SARS-CoV-2-IN-28 Tweezer->ViralMembrane Binds to and inserts into the lipid bilayer HostCell Host Cell (e.g., Caco-2) ACE2 ACE2 Receptor Inactivation Loss of Viral Integrity and Infectivity Disruption->Inactivation Inactivation->HostCell Prevents Viral Entry

Caption: Mechanism of action of molecular tweezers against SARS-CoV-2.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells in 96-well plate E Infect Caco-2 cells with virus/compound mixture A->E B Prepare serial dilutions of test compound D Pre-incubate virus with compound (optional) B->D C Prepare SARS-CoV-2 viral stock C->D D->E F Incubate for 48 hours E->F G Quantify viral load (In-cell ELISA or RT-qPCR) F->G H Determine IC50 value G->H

Caption: Workflow for determining the antiviral activity of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare liposomes with quenched fluorescent dye C Add liposomes to assay plate/cuvette A->C B Prepare serial dilutions of test compound E Add test compound to liposomes B->E D Measure baseline fluorescence C->D D->E F Monitor fluorescence increase over time E->F G Add detergent for maximum lysis control F->G H Calculate percentage of dye release G->H I Determine EC50 value H->I

Caption: Workflow for the liposomal membrane disruption assay.

References

Application Notes and Protocols for the Evaluation of SARS-CoV-2-IN-27 Disodium in Pseudovirus Neutralization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. A critical step in the viral life cycle is the entry into host cells, mediated by the interaction between the viral Spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[1][2] Small molecule inhibitors that block this interaction are promising therapeutic candidates. This document provides a detailed protocol for evaluating the neutralizing activity of a candidate inhibitor, designated here as SARS-CoV-2-IN-27 disodium (B8443419), using a pseudovirus neutralization assay.

Pseudovirus neutralization assays are a safe and effective alternative to using live, wild-type viruses, as they can be handled in a Biosafety Level 2 (BSL-2) laboratory.[3][4] These assays utilize chimeric viral particles, typically based on a lentiviral or vesicular stomatitis virus (VSV) backbone, which are engineered to express the SARS-CoV-2 S protein on their surface and carry a reporter gene, such as luciferase or a fluorescent protein.[5][6] The entry of these pseudoviruses into host cells expressing ACE2 is dependent on the S protein-ACE2 interaction.[2] The inhibitory effect of a compound like SARS-CoV-2-IN-27 disodium can be quantified by measuring the reduction in reporter gene expression.[5][7][8]

Data Presentation

The neutralizing activity of this compound is typically determined by calculating the half-maximal inhibitory concentration (IC50). This is the concentration of the compound that reduces pseudovirus infection by 50%. The results of a typical experiment can be summarized in the following table.

CompoundTargetAssay TypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundSpike ProteinPseudovirus Neutralization AssayHEK293T-hACE2DataDataData
Remdesivir (Control)RdRpPseudovirus Neutralization AssayHEK293T-hACE2N/ADataN/A
Vehicle (Control)-Pseudovirus Neutralization AssayHEK293T-hACE2N/AN/AN/A

Note: IC50, CC50 (half-maximal cytotoxic concentration), and SI values for this compound would be determined experimentally. Remdesivir is included as a negative control in this entry-focused assay as it targets viral replication post-entry. A known entry inhibitor would serve as a positive control.

Experimental Protocols

Production of SARS-CoV-2 Pseudovirus

This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein.

Materials:

  • HEK293T cells

  • Lentiviral backbone plasmid expressing a reporter gene (e.g., pLenti-Luciferase)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid expressing SARS-CoV-2 Spike protein (e.g., pMD2.G-SARS-CoV-2-S)

  • Transfection reagent

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Prepare the plasmid DNA mixture in an Eppendorf tube by combining the lentiviral backbone, packaging, and envelope plasmids in a ratio of 2:2:1.

  • Dilute the plasmid mixture in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • After 48-72 hours, harvest the supernatant containing the pseudovirus particles.[7]

  • Centrifuge the supernatant at a low speed to pellet any cell debris.

  • Filter the supernatant through a 0.45 µm filter to remove remaining cellular debris.

  • Aliquot the pseudovirus and store at -80°C.

Pseudovirus Titration

This protocol is to determine the optimal amount of pseudovirus to use in the neutralization assay.

Materials:

  • HEK293T-hACE2 cells (HEK293T cells stably expressing human ACE2)[3]

  • 96-well white, clear-bottom plates

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • SARS-CoV-2 pseudovirus stock

  • Luciferase assay reagent

Procedure:

  • Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[3]

  • Prepare serial dilutions of the SARS-CoV-2 pseudovirus stock in DMEM.

  • Remove the culture medium from the cells and add 100 µL of each pseudovirus dilution to the wells. Include wells with cells only as a negative control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.[4][7]

  • After incubation, remove the medium and add luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The optimal dilution is one that yields a high signal-to-background ratio without causing cytotoxicity.

Pseudovirus Neutralization Assay

This protocol details the steps to evaluate the inhibitory activity of this compound.

Materials:

  • HEK293T-hACE2 cells

  • 96-well white, clear-bottom plates

  • This compound

  • SARS-CoV-2 pseudovirus (at the optimal dilution determined in 3.2)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Luciferase assay reagent

Procedure:

  • Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM. Include a vehicle control (e.g., DMSO or saline).

  • In a separate 96-well plate, mix 50 µL of each compound dilution with 50 µL of the diluted pseudovirus.[7]

  • Incubate the compound-pseudovirus mixture for 1 hour at 37°C.[4]

  • Remove the culture medium from the HEK293T-hACE2 cells.

  • Transfer 100 µL of the compound-pseudovirus mixture to the corresponding wells of the cell plate.[3]

  • Include control wells: cells only (no virus, no compound) and cells with pseudovirus but no compound (virus control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.[4][7]

  • After incubation, measure the luciferase activity as described in the titration protocol.

  • Calculate the percentage of neutralization for each compound concentration relative to the virus control.

  • Plot the percentage of neutralization against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of SARS-CoV-2 Entry

SARS_CoV_2_Entry cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitor Inhibition S-Protein Spike Protein ACE2 ACE2 Receptor S-Protein->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Endosome Endosome ACE2->Endosome Endocytosis TMPRSS2->S-Protein Cleavage Viral_RNA_Release Viral RNA Release & Replication Endosome->Viral_RNA_Release Fusion Inhibitor SARS-CoV-2-IN-27 disodium Inhibitor->S-Protein Blocks Binding

Caption: SARS-CoV-2 entry pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Pseudovirus Neutralization Assay

Neutralization_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis Seed_Cells 1. Seed HEK293T-hACE2 cells in 96-well plate Prepare_Compound 2. Prepare serial dilutions of This compound Add_To_Cells 6. Add mixture to cells Seed_Cells->Add_To_Cells Prepare_Virus 3. Dilute SARS-CoV-2 pseudovirus Mix 4. Mix compound dilutions with pseudovirus Prepare_Compound->Mix Prepare_Virus->Mix Incubate_Mix 5. Incubate mixture for 1 hour at 37°C Mix->Incubate_Mix Incubate_Mix->Add_To_Cells Incubate_Cells 7. Incubate cells for 48-72 hours Add_To_Cells->Incubate_Cells Lysis 8. Lyse cells and add luciferase substrate Incubate_Cells->Lysis Measure 9. Measure luminescence Lysis->Measure Analyze 10. Calculate % neutralization and determine IC50 Measure->Analyze Assay_Components Pseudovirus SARS-CoV-2 Pseudovirus (Spike + Luciferase) Infection Successful Infection Pseudovirus->Infection No_Infection Infection Blocked Pseudovirus->No_Infection Host_Cells HEK293T-hACE2 Cells Host_Cells->Infection Host_Cells->No_Infection Inhibitor SARS-CoV-2-IN-27 disodium Inhibitor->No_Infection Luminescence High Luminescence Infection->Luminescence No_Luminescence Low/No Luminescence No_Infection->No_Luminescence

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SARS-CoV-2-IN-27 Disodium Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with the small molecule inhibitor, SARS-CoV-2-IN-27 disodium (B8443419). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step if SARS-CoV-2-IN-27 disodium does not dissolve in my aqueous buffer?

A1: The initial and most crucial step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its broad solubilizing capacity for many organic molecules.[1][2] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid off-target effects on your biological system.[1]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A2: This phenomenon, known as precipitation upon dilution, is a common challenge.[2] Several strategies can be employed to overcome this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[2]

  • Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]

  • Employ Co-solvents: Adding a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can enhance solubility.[2]

  • pH Adjustment: Since SARS-CoV-2-IN-27 is a disodium salt, the pH of your buffer can significantly influence its solubility. For acidic compounds, a more basic pH may improve solubility, while basic compounds are often more soluble at an acidic pH.[2]

Q3: Can I use heat or sonication to dissolve this compound?

A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[2] However, it is crucial to first determine the thermal stability of this compound to avoid degradation. If the compound is heat-stable, gentle warming in a water bath can be applied.[1][2] Sonication in short bursts can also help break down aggregates and facilitate dissolution.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: The compound forms a visible precipitate or suspension in the buffer.

Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent system.

Troubleshooting Steps:

  • Visual Inspection: Carefully observe the solution for any particulate matter. Microscopic examination of cell culture wells after adding the inhibitor can also reveal precipitation.[2]

  • Solvent Screening: Test the solubility of the compound in a small panel of common laboratory solvents.

  • pH Adjustment: If the compound has ionizable groups, systematically test its solubility in buffers with a range of pH values.[1][2]

  • Formulation Strategies: For more challenging compounds, consider advanced formulation approaches such as using excipients like cyclodextrins or creating lipid-based formulations, particularly for in vivo studies.[1][3]

Problem: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the nominal concentration due to poor solubility or precipitation.[2]

Troubleshooting Steps:

  • Confirm Stock Solution Concentration: Ensure your high-concentration stock solution in the organic solvent is fully dissolved. Centrifuge the stock solution at high speed to pellet any undissolved microparticles before making dilutions.[1]

  • Assess Solubility in Assay Media: Determine the solubility of the compound directly in your final cell culture or assay medium, which may contain components that affect solubility.[2]

  • Consider Serum Effects: The presence of serum proteins in cell culture media can impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design permits.[2]

Quantitative Data Summary

Due to the lack of publicly available specific solubility data for this compound, the following tables provide illustrative examples based on common solubility characteristics of similar small molecule inhibitors.

Table 1: Solubility of a Hypothetical Disodium Salt Inhibitor in Common Solvents.

SolventSolubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
DMSO> 50
Ethanol5 - 10
DMF> 50

Table 2: Effect of pH on Aqueous Solubility of a Hypothetical Disodium Salt Inhibitor.

Buffer pHSolubility (µg/mL)
5.0< 1
6.05
7.020
8.0100

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a precise volume of a suitable organic solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[1][2]

  • If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can be attempted if the compound is known to be heat-stable.[2] Sonication in short bursts is another option.[2]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.[2]

Protocol 2: Small-Scale Solubility Assessment
  • Prepare small, clear tubes (e.g., microcentrifuge tubes).

  • Add a small, pre-weighed amount of this compound to each tube.

  • Add a fixed volume of the test solvent (e.g., water, buffer, or organic solvent) to each tube to achieve a target concentration.

  • Vortex each tube vigorously for 1-2 minutes.[1]

  • Visually inspect for complete dissolution. Note any undissolved particles.

  • If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]

  • Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with This compound prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilution Dilute Stock into Aqueous Buffer prep_stock->dilution precipitate Precipitation Observed? dilution->precipitate no_precipitate No Precipitation: Proceed with Experiment precipitate->no_precipitate No lower_conc Lower Final Concentration precipitate->lower_conc Yes add_surfactant Add Surfactant (e.g., Tween-20) precipitate->add_surfactant Yes add_cosolvent Use Co-solvent (e.g., Ethanol, PEG) precipitate->add_cosolvent Yes adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes retest Retest Dilution lower_conc->retest add_surfactant->retest add_cosolvent->retest adjust_ph->retest retest->precipitate

Caption: A flowchart outlining the systematic steps to troubleshoot solubility issues.

References

Technical Support Center: Optimizing SARS-CoV-2-IN-27 Disodium Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SARS-CoV-2-IN-27 disodium (B8443419)?

A1: SARS-CoV-2-IN-27 disodium is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme for the virus's life cycle as it cleaves viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] By binding to the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting viral replication.[1]

Q2: What is the recommended starting concentration for in vitro assays?

A2: For initial screening assays, a starting concentration of 10-20 µM is often used to determine if the compound shows any inhibitory activity.[4] If inhibition is observed, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).

Q3: How should I dissolve and store this compound?

A3: As a disodium salt, SARS-CoV-2-IN-27 is expected to have improved aqueous solubility. However, for in vitro assays, it is standard practice to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the assay buffer. Stock solutions should be stored at -20°C or -80°C to maintain stability.[5] Always perform a solubility test to ensure the compound does not precipitate in the final assay buffer.

Q4: How can I assess the cytotoxicity of this compound?

A4: Cytotoxicity should be evaluated in parallel with antiviral activity assays using the same cell line (e.g., Vero E6, Caco-2, or Huh-7.5 cells).[6][7] Common methods include MTT, MTS, or CellTiter-Glo assays, which measure cell viability. The 50% cytotoxic concentration (CC50) should be determined from a dose-response curve.

Q5: What is the Selectivity Index (SI) and why is it important?

A5: The Selectivity Index is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). It is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates that the compound is more potent against the virus than it is toxic to the host cells, suggesting a wider therapeutic window.[6]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High variability in assay results - Inconsistent pipetting- Cell plating density variations- Reagent instability- Use calibrated pipettes and proper technique.- Ensure a uniform single-cell suspension before plating.- Prepare fresh reagents and store them correctly.
Compound precipitation in assay media - Poor solubility of the compound at the tested concentration- Interaction with media components- Lower the final DMSO concentration.- Test different assay buffers.- Visually inspect wells for precipitation before and after incubation.
No inhibitory activity observed - Compound is inactive- Incorrect assay setup- Degraded compound- Verify the mechanism of action and target engagement.- Include a positive control inhibitor (e.g., GC376 for Mpro).[4]- Use a fresh aliquot of the compound.
High background signal in fluorescence-based assays - Autofluorescence of the compound- Contamination of reagents or plates- Measure the fluorescence of the compound alone at the assay wavelength.- Use high-quality, sterile reagents and plates.

Quantitative Data Summary

The following tables present illustrative data for a typical in vitro characterization of a SARS-CoV-2 Mpro inhibitor.

Table 1: In Vitro Mpro Inhibition

CompoundIC50 (µM)
This compound0.5 ± 0.1
Positive Control (GC376)0.1 ± 0.02
Negative Control (DMSO)> 100

Table 2: Cytotoxicity in Vero E6 Cells

CompoundCC50 (µM)
This compound85 ± 5
Positive Control (GC376)> 100

Table 3: Selectivity Index

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound0.585170
Positive Control (GC376)0.1> 100> 1000

Detailed Experimental Protocols

FRET-based Mpro Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory effect of compounds.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Ac-DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[6]

  • This compound

  • Positive control inhibitor (e.g., GC376)

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add 5 µL of the diluted compound or control (DMSO for negative control, GC376 for positive control) to the wells of a 384-well plate.

  • Add 10 µL of Mpro solution (final concentration ~0.15 µM) to each well.[6]

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity for each well.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-based Antiviral Assay (Plaque Reduction Assay)

This protocol determines the ability of a compound to inhibit SARS-CoV-2 replication in a cell culture model.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 viral stock

  • This compound

  • Agarose (B213101) or methylcellulose (B11928114) overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Pre-treat the cells with the diluted compound for 1-2 hours at 37°C.[1]

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium (e.g., 2% agarose or methylcellulose in DMEM) containing the corresponding concentrations of the compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC50 value from the dose-response curve.

Visualizations

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle Viral_Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro Cleavage Site Functional_Proteins Functional Non-structural Proteins (NSPs) Mpro->Functional_Proteins Cleaves Replication_Complex Replication/ Transcription Complex Functional_Proteins->Replication_Complex Forms SARS_CoV_2_IN_27 SARS-CoV-2-IN-27 disodium SARS_CoV_2_IN_27->Mpro Inhibits

Caption: Mechanism of action of this compound as an Mpro inhibitor.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Compound Start->Prepare_Reagents Dispense_Compound Dispense Compound/ Controls to Plate Prepare_Reagents->Dispense_Compound Add_Mpro Add Mpro Enzyme Dispense_Compound->Add_Mpro Pre_Incubate Pre-incubate at 37°C (15 min) Add_Mpro->Pre_Incubate Add_Substrate Add FRET Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Initial Velocity and % Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Caption: Experimental workflow for a FRET-based Mpro inhibition assay.

Troubleshooting_Logic Problem High Assay Variability? Check_Pipetting Review Pipetting Technique & Calibration Problem->Check_Pipetting Yes Check_Cells Ensure Uniform Cell Seeding Problem->Check_Cells Yes Check_Reagents Verify Reagent Stability Problem->Check_Reagents Yes Solution Re-run Assay with Controls Check_Pipetting->Solution Check_Cells->Solution Check_Reagents->Solution

Caption: Troubleshooting logic for high in vitro assay variability.

References

Technical Support Center: SARS-CoV-2 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on SARS-CoV-2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Assay Pitfalls

Q1: My inhibitor shows potent activity in a biochemical assay but is inactive in a cell-based assay. What are the common reasons for this discrepancy?

A1: This is a frequent challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).[1]

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes.

  • Cytotoxicity: At the concentrations required for antiviral activity, the compound might be toxic to the host cells, confounding the results.[2][3] It's crucial to run a parallel cytotoxicity assay on uninfected cells.[1][3]

  • Assay Artifacts: The inhibitor may interfere with the assay readout in the biochemical format (e.g., fluorescence quenching, aggregation), leading to falsely positive results.

Q2: I'm observing significant well-to-well variability in my 96-well or 384-well plate assays. How can I improve reproducibility?

A2: High variability can obscure real results. Consider these troubleshooting steps:

  • Cell Seeding Uniformity: Ensure even cell distribution when seeding plates. Inconsistent cell numbers will lead to variable viral replication and assay signals.[4][5]

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize volume errors, especially with small volumes.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.

  • Reagent Mixing: Ensure all reagents, including virus inoculum and compound dilutions, are thoroughly mixed before being added to the wells.

  • Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator to ensure uniform cell growth and viral replication.

Protease Inhibitor Assays (Mpro/3CLpro & PLpro)

Q3: My Mpro/PLpro inhibitor shows activity, but I'm concerned about non-specific inhibition. How can I validate its specificity?

A3: Non-specific inhibition is a common pitfall, especially with covalent inhibitors.[6] Here’s how to assess specificity:

  • Counter-Screening: Test your compound against other unrelated proteases (e.g., trypsin, cathepsins) to see if it exhibits broad inhibitory activity.[7][8]

  • Mechanism of Action Studies: Use techniques like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to the target protease.[9][10]

  • Assay Interference Checks: Some compounds can interfere with the assay technology itself. For fluorescence-based assays (like FRET), check for auto-fluorescence or quenching properties of your compound.[10]

  • Detergent Sensitivity: Promiscuous inhibitors that work through aggregation can often be disrupted by the inclusion of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

Q4: The IC50 value for my Mpro inhibitor varies significantly between different experimental setups. Why is this happening?

A4: The inhibitory potency of a compound can be highly sensitive to assay conditions.[11] Key factors include:

  • Buffer Composition: pH, ionic strength, and the presence of additives like glycerol (B35011) can influence enzyme activity and inhibitor binding, sometimes leading to several-fold differences in measured potency.[11]

  • Pre-incubation Time: The duration of pre-incubation of the enzyme with the inhibitor before adding the substrate can be critical, especially for covalent or slow-binding inhibitors.[12][13]

  • Enzyme and Substrate Concentration: IC50 values are dependent on the concentrations of both the enzyme and the substrate, particularly for competitive inhibitors.

Cell-Based Antiviral & Neutralization Assays

Q5: How do I differentiate between true antiviral activity and cytotoxicity in my cell-based assay?

A5: This is a critical step to avoid false-positive results.[14]

  • Parallel Cytotoxicity Assay: Always run a parallel assay plate with your compound dilutions on uninfected cells.[1][3] This allows you to determine the 50% cytotoxic concentration (CC50).

  • Calculate Selectivity Index (SI): The SI is the ratio of CC50 to the 50% effective concentration (EC50 or IC50). A higher SI value (typically >10) indicates that the compound's antiviral effect is not due to general cytotoxicity.

  • Microscopic Examination: Visually inspect the cells under a microscope. Compound-induced cytotoxicity may present a different morphology compared to virus-induced cytopathic effect (CPE).

Q6: I am setting up a pseudovirus neutralization assay. What are the critical parameters to optimize?

A6: Pseudovirus neutralization assays are a safer alternative to working with live virus.[15] Key optimization steps include:

  • Pseudovirus Titer: Determine the optimal amount of pseudovirus to use to achieve a robust signal (e.g., luciferase activity) that is still within the linear range of the assay.

  • Cell Seeding Density: The number of target cells per well will affect the signal-to-background ratio.[4][5]

  • Incubation Time: Optimize the incubation time after pseudovirus infection to maximize the reporter gene expression before cell viability begins to decline.[16]

Experimental Protocols & Data

Table 1: Representative IC50 Values for SARS-CoV-2 Inhibitors
CompoundTargetAssay TypeCell LineIC50 (µM)Reference
RemdesivirRdRpLive VirusCalu-3Varies[17]
MU-UNMC-1Spike-ACE2Live VirusHBE0.67[18]
MU-UNMC-2Spike-ACE2Live VirusHBE1.72[18]
MyricetinMproBiochemical-Covalent[12]
GRL0617PLproBiochemical-2.3[19]
BoceprevirMproBiochemical-~0.5 - 2.0[11]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used.

Detailed Methodologies

Protocol 1: SARS-CoV-2 Main Protease (Mpro) FRET Assay

This protocol is based on the principle of Förster Resonance Energy Transfer (FRET) to measure Mpro activity.[20]

  • Reagents & Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)

    • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds and positive control inhibitor (e.g., Boceprevir)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of Mpro enzyme solution (final concentration ~50 nM) to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.[12][13]

    • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

    • Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes).

    • Calculate the rate of reaction or endpoint fluorescence for each well.

    • Determine the percent inhibition for each compound concentration relative to DMSO controls and calculate the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol is run in parallel with antiviral assays to measure the toxicity of test compounds.[1][21]

  • Reagents & Materials:

    • Vero E6 or other appropriate host cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

    • 96-well clear or white-walled plates

    • Plate reader (absorbance, fluorescence, or luminescence)

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined density (e.g., 1 x 10^4 cells/well) and incubate overnight.[4][5]

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate the plate for the same duration as the parallel antiviral assay (e.g., 48-72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Calculate the percent cytotoxicity for each concentration relative to untreated cell controls and determine the CC50 value.

Visual Guides

Experimental_Workflow cluster_biochemical Biochemical Screening cluster_validation Hit Validation cluster_cell Cell-Based Evaluation b_start Compound Library b_assay Primary Screen (e.g., Mpro FRET Assay) b_start->b_assay b_hit Initial Hits b_assay->b_hit v_dose Dose-Response (IC50 Determination) b_hit->v_dose Validate v_counter Counter-Screening (Specificity Assays) v_dose->v_counter v_moa Mechanism of Action (e.g., SPR, TSA) v_counter->v_moa v_confirm Confirmed Biochemical Hits v_moa->v_confirm c_antiviral Antiviral Assay (e.g., CPE, Pseudovirus) v_confirm->c_antiviral Test in Cells c_cyto Cytotoxicity Assay (CC50 Determination) v_confirm->c_cyto c_si Calculate Selectivity Index (SI) c_antiviral->c_si c_cyto->c_si c_lead Lead Compounds c_si->c_lead

Caption: A typical workflow for screening and validating SARS-CoV-2 inhibitors.

Troubleshooting_Logic cluster_inactive Troubleshooting Inactivity start Biochemical Hit (Low IC50) cell_assay Test in Cell-Based Assay start->cell_assay is_active Is it active? cell_assay->is_active permeability Low Permeability? is_active->permeability No active_lead Potentially Active Lead is_active->active_lead Yes efflux Efflux Pump Substrate? permeability->efflux metabolism Metabolically Unstable? efflux->metabolism inactive_lead Inactive in Cells metabolism->inactive_lead

Caption: Logic diagram for troubleshooting discrepancies between biochemical and cell-based assays.

Viral_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell Spike Spike (S) Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. S Protein Priming Endosome Endosome ACE2->Endosome 3b. Endocytosis Replication Viral Replication TMPRSS2->Replication 3a. Membrane Fusion Endosome->Replication 4. Endosomal Fusion

Caption: Simplified SARS-CoV-2 entry pathway, a key target for inhibitors.

References

Technical Support Center: Stability of Diphosphate Ester Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of diphosphate (B83284) ester compounds in solution during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of diphosphate ester compounds in solution.

Issue IDQuestionPossible CausesSuggested Solutions
DE-S01 My diphosphate ester compound is rapidly degrading in my aqueous buffer. pH of the solution: Diphosphate ester hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze degradation.[1][2][3] Presence of metal ions: Divalent and trivalent metal ions can act as catalysts for hydrolysis.[4][5][6] Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][7] Enzymatic contamination: If using biological matrices, phosphatases can enzymatically cleave the phosphate (B84403) ester bonds.[2]Optimize pH: Maintain the pH of your solution within a stable range, typically between 6.8 and 7.4, for many diphosphate esters.[8] Consider performing a pH stability study to identify the optimal pH for your specific compound. Use a chelating agent: Add a chelating agent such as EDTA to your buffer to sequester catalytic metal ions. Control temperature: Perform experiments at the lowest feasible temperature and store solutions at recommended temperatures (e.g., 4°C or -20°C). Inactivate enzymes: If working with biological samples, consider heat inactivation or the use of phosphatase inhibitors.
DE-S02 I am observing unexpected peaks in my HPLC or LC-MS analysis. Hydrolysis products: The unexpected peaks are likely the corresponding monophosphate esters and alcohol/phenol leaving groups resulting from the hydrolysis of the diphosphate ester. Oxidative degradation: Depending on the structure of the ester groups, oxidative degradation may occur.[9][10] Formation of pyrophosphate species: Under certain conditions, pyrophosphate species might form.[11]Confirm peak identity: Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products. Monitor over time: Analyze samples at different time points to observe the decrease in the parent compound peak and the increase in the degradation product peaks. Control oxygen levels: If oxidative degradation is suspected, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
DE-S03 I am having difficulty achieving consistent results in my stability studies. Inconsistent buffer preparation: Minor variations in pH or the presence of contaminants in different buffer batches can lead to variability. Variable storage conditions: Fluctuations in storage temperature can affect degradation rates. Inaccurate quantification: The analytical method may not be robust enough for accurate quantification of the parent compound and its degradation products.Standardize buffer preparation: Prepare a large batch of buffer to be used for the entire study. Carefully check and adjust the pH of each new batch. Ensure consistent storage: Use calibrated temperature-controlled storage units and monitor the temperature regularly. Validate analytical method: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for both the parent compound and its primary degradation products.
DE-A01 My analytical method for quantifying the diphosphate ester is not sensitive enough. Poor chromatographic resolution: The diphosphate ester peak may be co-eluting with other components in the sample matrix. Low detector response: The compound may have poor chromophoric properties for UV detection.Optimize HPLC method: Adjust the mobile phase composition, gradient, and column chemistry to improve the resolution between the analyte and other peaks. Consider alternative detection methods: If UV detection is insufficient, consider using a mass spectrometer (LC-MS) for its higher sensitivity and selectivity.[12] For certain compounds, derivatization followed by gas chromatography (GC) could be an option.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of diphosphate ester degradation in solution?

A1: The primary degradation pathway for diphosphate esters in aqueous solution is hydrolysis. This can occur through two main mechanisms:

  • P-O bond cleavage: Nucleophilic attack on the phosphorus atom, leading to the cleavage of the phosphoester bond and the formation of a monophosphate ester and an alcohol or phenol. This is often catalyzed by acid, base, or metal ions.[1]

  • C-O bond cleavage: Nucleophilic attack on the carbon atom of the ester group, with the diphosphate moiety acting as a leaving group. This mechanism is more prevalent under neutral or acidic conditions.[1]

The predominant mechanism can depend on the specific structure of the diphosphate ester, the pH of the solution, and the presence of catalysts.[1]

Q2: How does pH affect the stability of diphosphate esters?

A2: The stability of diphosphate esters is significantly influenced by pH. Generally, they exhibit maximal stability in the neutral pH range (approximately 6.8-7.4).[8] Both acidic and basic conditions can accelerate hydrolysis.[1][3] Under acidic conditions, the phosphate group can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus atom.[14]

Q3: What role do metal ions play in the degradation of diphosphate esters?

A3: Divalent and trivalent metal ions can significantly catalyze the hydrolysis of diphosphate esters.[4][5][6] They can act as Lewis acids, coordinating to the phosphoryl oxygen atoms. This coordination polarizes the P-O bond, making the phosphorus atom more susceptible to nucleophilic attack by a water molecule or hydroxide ion.[15] Some metal ions can also deliver a coordinated hydroxide ion, which acts as the nucleophile in the hydrolysis reaction.[14] The catalytic activity of metal ions can lead to a substantial increase in the rate of hydrolysis.[4]

Q4: What are the most suitable analytical techniques for monitoring the stability of diphosphate esters?

A4: Several analytical techniques are well-suited for stability studies of diphosphate esters:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (LC-MS) detection is a widely used method for separating and quantifying the parent diphosphate ester from its degradation products.[2][11]

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful, non-destructive technique that allows for the direct observation and quantification of different phosphorus-containing species in solution, including the parent diphosphate ester and its monophosphate degradation products.[11][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile diphosphate esters or those that can be derivatized to become volatile, GC-MS can be a highly sensitive and specific analytical method.[12][13]

Q5: How can I proactively improve the stability of my diphosphate ester compound in solution?

A5: To enhance the stability of your diphosphate ester compound, consider the following strategies:

  • Buffer Selection: Use a buffer system that maintains a pH where your compound is most stable, typically in the neutral range. Alkaline buffers have been shown to stabilize certain phosphate esters.[18]

  • Chelating Agents: Incorporate a chelating agent like EDTA into your formulation to sequester any trace metal ions that could catalyze hydrolysis.[19]

  • Temperature Control: Store your solutions at low temperatures (e.g., refrigerated or frozen) to minimize the rate of degradation.[2]

  • Solvent Composition: In some cases, the addition of a co-solvent can influence stability. However, be cautious as high concentrations of organic solvents can sometimes cause precipitation of buffer salts.[2]

  • Minimize Moisture: For long-term storage, consider preparing the compound in an anhydrous organic solvent or storing it as a dry solid.[19]

Quantitative Data on Diphosphate Ester Stability

The rate of hydrolysis of diphosphate esters is highly dependent on the specific compound and the experimental conditions. The following table provides a summary of factors influencing stability and their general effects.

FactorConditionEffect on StabilityReference
pH Acidic (pH < 6)Decreased stability[1][3]
Neutral (pH 6.8-7.4)Optimal stability[8]
Basic (pH > 8)Decreased stability[1][3]
Temperature Increased TemperatureDecreased stability[2][7]
Decreased TemperatureIncreased stability[2]
Metal Ions (e.g., Zn2+, Cu2+) Presence of Metal IonsSignificantly decreased stability[4][5][6]
Presence of Chelating Agent (EDTA)Increased stability[19]
Enzymes Presence of PhosphatasesDecreased stability[2]
Presence of Phosphatase InhibitorsIncreased stability

Experimental Protocols

Protocol 1: General Procedure for a pH Stability Study of a Diphosphate Ester

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). Ensure the buffer system is appropriate for the intended pH range and does not interfere with the analysis.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the diphosphate ester in a suitable solvent (e.g., DMSO, ethanol, or water if sufficiently soluble).

  • Sample Preparation: Dilute the stock solution with each of the prepared buffers to a final, known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop the degradation reaction by, for example, adding an organic solvent or acid/base to shift the pH to a more stable range, or by freezing the sample immediately.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the remaining parent diphosphate ester.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH value. From this data, you can determine the degradation rate constant at each pH.

Protocol 2: Monitoring Diphosphate Ester Stability by 31P NMR

  • Sample Preparation: Prepare a solution of the diphosphate ester in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., triphenyl phosphate).

  • Initial Spectrum Acquisition: Acquire a 31P NMR spectrum of the sample at time zero.

  • Incubation: Maintain the sample under the desired experimental conditions (e.g., specific pH and temperature).

  • Time-Point Spectra Acquisition: Acquire 31P NMR spectra at various time points.

  • Data Analysis: Integrate the signals corresponding to the diphosphate ester and any monophosphate degradation products. The relative integrals, normalized to the internal standard, will provide a quantitative measure of the degradation over time.

Visualizations

DegradationPathways cluster_main Diphosphate Ester Degradation cluster_products Degradation Products cluster_catalysts Catalysts Diphosphate Diphosphate Ester (R-O-P(O)(O-)-O-P(O)(O-)-O-R') Monophosphate Monophosphate Ester (R-O-P(O)(O-)2) Diphosphate->Monophosphate Hydrolysis (P-O Cleavage) LeavingGroup Leaving Group (R'-OH) Diphosphate->LeavingGroup Hydrolysis (P-O Cleavage) Acid H+ Acid->Diphosphate Base OH- Base->Diphosphate Metal Metal Ions (e.g., Zn2+) Metal->Diphosphate

Caption: Diphosphate ester degradation pathways.

ExperimentalWorkflow cluster_workflow pH Stability Study Workflow start Start prep_buffers Prepare Buffers (Varying pH) start->prep_buffers prep_stock Prepare Diphosphate Ester Stock Solution start->prep_stock prep_samples Prepare Samples (Dilute Stock in Buffers) prep_buffers->prep_samples prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sample_collection Collect Aliquots at Time Points incubate->sample_collection analysis Analyze Samples (e.g., HPLC) sample_collection->analysis data_analysis Analyze Data (Degradation Rate) analysis->data_analysis end End data_analysis->end

Caption: Workflow for a pH stability study.

TroubleshootingLogic cluster_logic Troubleshooting Rapid Degradation rect rect start Compound Degrading? check_ph Is pH optimal? start->check_ph Yes adjust_ph Adjust pH to 6.8-7.4 check_ph->adjust_ph No check_metal Metal ions present? check_ph->check_metal Yes adjust_ph->check_metal add_chelator Add EDTA check_metal->add_chelator Yes check_temp Temperature too high? check_metal->check_temp No add_chelator->check_temp lower_temp Lower temperature check_temp->lower_temp Yes stable Compound Stable check_temp->stable No lower_temp->stable

Caption: Troubleshooting logic for rapid degradation.

References

Technical Support Center: SARS-CoV-2-IN-27 disodium

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Off-Target Effects of SARS-CoV-2-IN-27 disodium

Dear Researcher,

Thank you for your inquiry regarding the off-target effects of this compound.

Upon a comprehensive review of publicly available scientific literature, preclinical data, and safety information, we have found no specific data or documentation pertaining to a compound designated "this compound." Consequently, we are unable to provide a troubleshooting guide, FAQs, or any detailed information on the off-target effects for this specific molecule at this time.

The information available pertains to related compounds, such as SARS-CoV-2-IN-23 disodium, SARS-CoV-2-IN-25 disodium, and SARS-CoV-2-IN-28 disodium. These molecules are broadly classified as "molecular tweezers," which are being investigated for their antiviral properties, primarily through the disruption of viral envelopes.

Should you be working with a different designated compound or have access to proprietary information that you would like to discuss under a non-disclosure agreement, please provide the correct compound identifier, and our team will endeavor to assist you further.

We recommend consulting the specific documentation provided by the compound's manufacturer or supplier for any available safety and toxicology data.

We apologize that we could not provide the specific information you requested. We are committed to providing accurate and evidence-based technical support and will update our resources as new information becomes available.

Sincerely,

Gemini Technical Support

Technical Support Center: Managing Cytotoxicity of SARS-CoV-2-IN-27 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and reducing the cytotoxicity of SARS-CoV-2-IN-27 disodium (B8443419) in cell line experiments. The following resources are designed to help identify sources of cytotoxicity and ensure the generation of reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the expected level of cytotoxicity for compounds similar to SARS-CoV-2-IN-27 disodium?

Q2: My compound is showing higher than expected cytotoxicity across multiple cell lines. What are the initial troubleshooting steps?

A2: When observing unexpected cytotoxicity, it's essential to first verify the experimental setup.[4] This includes confirming the concentration of your compound stock, checking the health and passage number of your cell cultures, and ensuring the solvent concentration (e.g., DMSO) is not exceeding non-toxic levels (typically < 0.1%).[5] It is also advisable to repeat the experiment with freshly prepared reagents and a new batch of cells to rule out contamination.[4]

Q3: How can I be sure that the observed cytotoxicity is a true biological effect and not an artifact of my assay?

A3: Different cytotoxicity assays measure different cellular endpoints, and some can be prone to artifacts.[5] For example, metabolic assays like the MTT assay can be affected by compounds that interfere with cellular metabolism or the assay chemistry itself.[5] To confirm your results, consider using a secondary, mechanistically different assay. For instance, if you initially used an MTT assay (measures metabolic activity), you could follow up with a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[4]

Q4: Can the choice of cell line influence the observed cytotoxicity of this compound?

A4: Absolutely. Different cell lines can exhibit varying sensitivities to a compound due to differences in metabolic pathways, expression of drug transporters, or the presence of specific drug targets.[5] For SARS-CoV-2 research, cell lines like Caco-2 and Calu-3 are commonly used due to their expression of ACE2 and TMPRSS2, which are relevant for viral entry.[6] It is recommended to test your compound in a panel of relevant cell lines to understand its cytotoxicity profile.[5]

Q5: What strategies can I employ to reduce the cytotoxicity of my compound while maintaining its antiviral efficacy?

A5: Several strategies can be employed. Optimizing the compound's concentration and exposure time is a primary step.[7] Additionally, consider the formulation of your compound; for example, using a different salt form or delivery vehicle might improve solubility and reduce off-target effects. In some cases, co-treatment with an antioxidant like N-acetylcysteine may mitigate cytotoxicity if oxidative stress is a contributing factor.[7]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.

Problem Potential Cause Recommended Solution Expected Outcome
High variability in cytotoxicity results between replicate wells. Inconsistent cell seeding, edge effects in the microplate, or presence of air bubbles.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Carefully inspect wells for bubbles and remove them with a sterile pipette tip.[8]Increased reproducibility of results and a more reliable dose-response curve.
Observed cytotoxicity at concentrations much lower than expected. Error in stock solution concentration or dilution calculations. Contamination of cell culture (e.g., mycoplasma). The compound may be unstable in the culture medium.Verify stock concentration and recalculate dilutions. Test a fresh batch of cells and screen for mycoplasma. Assess the stability of the compound in your experimental media over time.[4]Cytotoxicity is observed within the expected concentration range, consistent with on-target effects.
A bell-shaped dose-response curve is observed (cytotoxicity decreases at higher concentrations). Compound precipitation at high concentrations. Interference with the cytotoxicity assay chemistry.Visually inspect wells for precipitate under a microscope. Test the solubility of the compound in the assay medium. Run a control plate with the compound and assay reagents in the absence of cells to check for direct chemical interference.[5]A more consistent, dose-dependent cytotoxicity that reflects true biological activity.[5]
The compound appears more cytotoxic in serum-free or low-serum media. High protein binding of the compound.Test cytotoxicity in a serum concentration gradient (e.g., 1%, 5%, 10% FBS). This will help determine the effect of serum proteins on the availability of your compound to the cells.[5]A clearer understanding of how serum affects compound potency, which is crucial for in vitro-in vivo correlation.[5]
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). The compound may be inducing different cell death pathways at different rates.Use assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis) at various time points. For example, an Annexin V/PI staining assay can differentiate between apoptosis and necrosis.[4]A more complete picture of the mechanism of cytotoxicity.

Quantitative Data Summary

The following table summarizes cytotoxicity data for compounds structurally related to this compound. This data can be used as a reference for designing your own experiments.

CompoundCell LineCC50 (µM)Assay TypeReference
SARS-CoV-2-IN-23 disodiumCaco-297Not Specified[1]
SARS-CoV-2-IN-25Caco-2117.9Not Specified[2]
SARS-CoV-2-IN-28 disodiumCaco-2213.1Not Specified[3]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a method to assess the effect of a compound on cell metabolic activity.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[5]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the CC50 value.

LDH Release Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[4]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to all wells.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[4]

  • Readout: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.[4]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate for 24, 48, or 72h C->D E Perform MTT or LDH Assay D->E F Measure Absorbance/Fluorescence E->F G Calculate % Viability/Cytotoxicity F->G H Determine CC50 Value G->H

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

troubleshooting_flow start High Cytotoxicity Observed q1 Are controls (vehicle, untreated) behaving as expected? start->q1 check_cells Check cell health, passage number, and for contamination. q1->check_cells No q2 Is cytotoxicity observed across multiple, unrelated cell lines? q1->q2 Yes a1_yes Yes a1_no No end Refined Experiment check_cells->end check_reagents Verify compound concentration and reagent integrity. check_reagents->end consider_off_target Potential for non-specific cytotoxicity. Consider compound solubility and stability. q2->consider_off_target Yes on_target_effect Likely on-target effect. Optimize concentration and exposure time. q2->on_target_effect No a2_yes Yes a2_no No consider_off_target->check_reagents on_target_effect->end

Caption: A logical troubleshooting workflow for unexpected cytotoxicity results.

References

Technical Support Center: Troubleshooting Inconsistent Results with SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SARS-CoV-2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for our SARS-CoV-2 inhibitor. What are the potential causes?

A1: Variability in IC50 values is a common challenge and can arise from several factors:

  • Assay Type and Format: Discrepancies often occur between different assay formats, such as biochemical assays (e.g., FRET-based) and cell-based antiviral assays.[1] These differences can be due to the use of different substrates or the complex cellular environment in the latter.

  • Experimental Conditions: Minor variations in your experimental setup can lead to significant changes in results. Key parameters to standardize include:

    • Enzyme and Substrate Concentrations: Ensure you use consistent concentrations across all experiments.[1]

    • Incubation Times: Strictly adhere to the incubation times specified in your protocol.[1]

    • Buffer Composition: The pH and the presence of additives like DTT can impact enzyme activity and how your inhibitor binds.[1]

    • DMSO Concentration: As a common solvent for inhibitors, high concentrations of DMSO can inhibit the activity of viral enzymes.[1]

  • Inhibitor Stability: The stability of your inhibitor in the assay buffer is crucial. Degradation of the compound will result in a loss of activity and consequently, higher IC50 values.[1]

  • Enzyme Quality: The purity and activity of recombinant proteases (e.g., Mpro, PLpro) can differ between batches. It is essential to qualify each new batch of enzyme before use.[1]

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can introduce significant errors in the final concentrations.[1]

  • Cell-Based Factors:

    • Cell Density and Health: Variations in cell density and overall health can impact viral replication and inhibitor efficacy.

    • Multiplicity of Infection (MOI): The amount of virus used to infect the cells should be consistent.[2]

    • Serum Presence: Some inhibitors bind to plasma proteins in serum, reducing their effective concentration in the assay.[2]

Q2: Our inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based antiviral assay. What could explain this discrepancy?

A2: This is a frequent observation in drug discovery. Several factors can contribute to this difference:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Compound Efflux: The inhibitor could be actively transported out of the cell by efflux pumps. Using efflux pump inhibitors or cell lines with lower efflux pump expression can help troubleshoot this.

  • Metabolic Instability: The inhibitor may be rapidly metabolized into an inactive form by the host cells. Conducting metabolic stability assays with liver microsomes or hepatocytes can provide insights.

  • Toxicity: The compound might be toxic to the host cells at the concentrations required for antiviral activity, which can confound the results. It is critical to determine the half-maximal cytotoxic concentration (CC50) alongside the half-maximal effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50).[1]

  • Target Engagement in a Cellular Context: The target protein's conformation, accessibility, or interaction with other cellular components might differ in a live cell compared to the purified enzyme in a biochemical assay.

Q3: How can we troubleshoot potential false-positive results in our high-throughput screening (HTS) for SARS-CoV-2 inhibitors?

A3: False positives in HTS can arise from various sources. Here are some common causes and how to address them:

  • Compound Interference with Assay Readout: Some compounds can directly interfere with the detection method. For instance, fluorescent compounds can disrupt FRET-based assays. To check for this, run a control plate with the compounds and assay reagents in the absence of the enzyme or cells.[2]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the target enzyme.

  • Reactivity with Assay Components: Certain compounds might react with components in the assay buffer or the substrate itself.

  • Cytotoxicity: In cell-based screens, compounds that are cytotoxic will appear as "hits" because they prevent viral replication by killing the host cells. Always perform a counterscreen for cytotoxicity.

Q4: We are seeing inconsistent antiviral activity when using different cell lines. Why is this happening?

A4: The choice of cell line can significantly impact the apparent efficacy of a SARS-CoV-2 inhibitor.[1] Key reasons for this variability include:

  • Expression of Host Factors: Different cell lines express varying levels of host factors essential for viral entry, such as the ACE2 receptor and the TMPRSS2 protease.[1][3] It's important to characterize the expression of these key host factors in the cell lines you are using.

  • Interferon Response: Some cell lines may have a more robust interferon response to viral infection, which can influence the outcome of your inhibitor studies.[4]

  • General Cellular Environment: Differences in metabolism, membrane composition, and other cellular pathways can all affect how an inhibitor performs. Testing the inhibitor in multiple relevant cell lines is recommended.[1]

Troubleshooting Guides

Biochemical Assay Variability
Observed Issue Potential Cause Recommended Action
High variability in IC50 values between experiments Inconsistent enzyme/substrate concentrationsPrepare fresh, large batches of enzyme and substrate solutions. Use a master mix for dispensing.
Pipetting errorsCalibrate pipettes regularly. Use automated liquid handlers for high-throughput experiments if possible.
Fluctuations in incubation time/temperatureUse a calibrated incubator and a precise timer. Ensure all plates are incubated for the same duration.
Inhibitor instabilityAssess inhibitor stability in the assay buffer over the experiment's duration. Prepare fresh dilutions for each experiment.
Low Z'-factor in HTS Small signal window or high data variationOptimize reagent concentrations and incubation times. Ensure consistent cell seeding density.[5]
Discrepancy Between Biochemical and Cell-Based Assay Results
Observed Issue Potential Cause Recommended Action
Potent in biochemical assay, inactive in cell-based assay Poor cell permeabilityConduct cell permeability assays (e.g., PAMPA).
Compound effluxUse efflux pump inhibitors or cell lines with reduced efflux pump expression.
High cytotoxicityDetermine the compound's CC50 in the same cell line used for the antiviral assay and calculate the selectivity index (SI).[1]
Metabolic instabilityPerform metabolic stability assays using liver microsomes or hepatocytes.
Variable antiviral activity between different cell lines Differential expression of host factors (e.g., ACE2, TMPRSS2)Characterize the expression of key host factors in the cell lines being used. Test the inhibitor in multiple relevant cell lines.[1]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay measures the titer of neutralizing antibodies in a sample by quantifying the reduction in viral plaques.

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Serum/Inhibitor Dilution: Prepare serial dilutions of the test inhibitor or antibody in a virus diluent.

  • Virus-Inhibitor Incubation: Mix the diluted inhibitor with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the Vero E6 cells and inoculate the cells with the virus-inhibitor mixture.

  • Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Calculation: The PRNT50 titer is the reciprocal of the highest dilution that results in a 50% reduction in the number of plaques compared to the virus-only control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Viral Quantification

This method can be used to quantify viral antigen in cell culture supernatants as a measure of viral replication.

  • Coating: Coat a 96-well plate with a capture antibody specific for a SARS-CoV-2 antigen (e.g., nucleocapsid protein) overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Sample Addition: Add diluted cell culture supernatants to the wells and incubate for 2 hours at room temperature. Include a standard curve using recombinant viral antigen.

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody: Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add a substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the antigen concentration in the samples by interpolating from the standard curve.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Viral RNA Quantification

This protocol is for quantifying viral RNA from infected cell lysates or supernatants.

  • RNA Extraction: Extract viral RNA from your samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR Master Mix Preparation: Prepare a master mix containing a one-step RT-qPCR reagent, forward and reverse primers, and a probe specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp).

  • Reaction Setup: Add the master mix to a 96-well qPCR plate and then add the extracted RNA samples. Include a standard curve of synthetic viral RNA for absolute quantification.

  • RT-qPCR Run: Perform the RT-qPCR on a compatible instrument with the following typical cycling conditions:

    • Reverse Transcription: 50°C for 10-15 minutes

    • Taq Polymerase Activation: 95°C for 2-5 minutes

    • PCR Cycling (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds

      • Annealing/Extension: 60°C for 30-60 seconds

  • Data Analysis: Determine the cycle threshold (Ct) values for your samples and quantify the viral RNA copies by comparing the Ct values to the standard curve.

Visualizations

TroubleshootingWorkflow start Inconsistent Results Observed check_assay_type Are you comparing between biochemical and cell-based assays? start->check_assay_type review_biochem Review Biochemical Assay Parameters: - Enzyme/Substrate Conc. - Buffer Composition - Incubation Times - Pipetting Accuracy check_assay_type->review_biochem No discrepancy Discrepancy between assay types? check_assay_type->discrepancy Yes end Optimized & Consistent Results review_biochem->end review_cell Review Cell-Based Assay Parameters: - Cell Line & Passage Number - Cell Density & Health - MOI - Cytotoxicity (CC50) review_cell->end discrepancy->review_biochem Biochem Inconsistent discrepancy->review_cell Cell-Based Inconsistent investigate_cellular_factors Investigate Cellular Factors: - Cell Permeability - Compound Efflux - Metabolic Stability discrepancy->investigate_cellular_factors Consistent within, but discrepant between types investigate_cellular_factors->end

Caption: A logical workflow for troubleshooting inconsistent results.

SARS_CoV_2_Lifecycle cluster_cell Host Cell ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Translation Translation & Polyprotein Processing TMPRSS2->Translation Fusion & Entry Endosome Endosome Endosome->Translation Fusion & Entry Mpro_PLpro Mpro / PLpro Translation->Mpro_PLpro Replication RNA Replication (RdRp) Assembly Virion Assembly Replication->Assembly RdRp_Target RdRp Replication->RdRp_Target Release Release (Exocytosis) Assembly->Release Virus SARS-CoV-2 Virion Release->Virus New Virions Mpro_PLpro->Replication RdRp_Target->Replication Virus->ACE2 Binding Virus->Endosome Endocytosis Entry_Inhibitor Entry Inhibitors Entry_Inhibitor->ACE2 Block Entry_Inhibitor->TMPRSS2 Block Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->Mpro_PLpro Inhibit Polymerase_Inhibitor Polymerase Inhibitors Polymerase_Inhibitor->RdRp_Target Inhibit

Caption: Key stages of the SARS-CoV-2 lifecycle and inhibitor targets.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_analysis Hit Confirmation & Validation plate_prep Plate Preparation (Enzyme/Cells) compound_add Compound Library Addition plate_prep->compound_add incubation Incubation compound_add->incubation readout Assay Readout (e.g., Fluorescence) incubation->readout primary_analysis Primary Hit Identification (Z'-score analysis) readout->primary_analysis dose_response Dose-Response & IC50 Determination primary_analysis->dose_response counterscreens Counterscreens (Cytotoxicity, Assay Interference) dose_response->counterscreens secondary_assays Secondary Assays (e.g., Cell-based) counterscreens->secondary_assays

Caption: A typical workflow for high-throughput screening of inhibitors.

References

Technical Support Center: Optimization of Pseudoparticle Transduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their pseudoparticle transduction assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during pseudoparticle transduction experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Transduction Efficiency

Question: I am not seeing any signal (e.g., luciferase activity or fluorescent protein expression) in my target cells after transduction. What could be the problem?

Answer: Low or no transduction efficiency is a common issue with several potential causes. Here's a step-by-step guide to troubleshoot this problem:

  • Confirm Target Cell Susceptibility:

    • Receptor Expression: Ensure your target cells express the necessary receptor for the viral envelope protein you are using. For instance, for SARS-CoV-2 Spike protein pseudotypes, target cells must express ACE2.[1][2] You may need to engineer your cell line to express the appropriate receptor.[2][3]

    • Cell Health: Check the viability and health of your target cells. Unhealthy cells will not transduce efficiently. Ensure they are within a healthy passage number and free of contamination.[4]

  • Evaluate Pseudovirus Titer and Quality:

    • Low Titer: Your pseudovirus stock may have a low functional titer. It is crucial to titer each new batch of pseudovirus before use.[2][5] If the titer is low, you may need to concentrate the virus, for example, by ultracentrifugation.[5]

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your pseudovirus stocks, as this can significantly reduce viral titer.[5] It is recommended to aliquot virus stocks and use a fresh aliquot for each experiment.[2][6]

  • Optimize Transduction Protocol:

    • Polycations: The use of polycations like Polybrene® or DEAE-dextran can enhance transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[1][2][7] However, it's important to determine the optimal concentration as high concentrations can be toxic to some cell types.[7]

    • Spinoculation: Centrifuging the plates during transduction (spinoculation) can significantly improve virus-cell contact and increase transduction efficiency.[3][8]

    • Incubation Time: Optimizing the incubation time of the virus with the cells can also impact efficiency. Longer incubation times (up to 24 hours) have been shown to enhance gene delivery.[3]

Logical Troubleshooting Flow for Low Transduction Efficiency

low_transduction start Start: Low/No Transduction check_cells Check Target Cells start->check_cells receptor Receptor Expression? check_cells->receptor check_virus Evaluate Pseudovirus titer Sufficient Titer? check_virus->titer check_protocol Optimize Protocol polycations Using Polycations? check_protocol->polycations health Cell Health? receptor->health Yes engineer_cells Engineer cells to express receptor receptor->engineer_cells No health->check_virus Yes passage_cells Use lower passage, healthy cells health->passage_cells No freeze_thaw Minimize Freeze-Thaw? titer->freeze_thaw Yes concentrate_virus Concentrate virus (e.g., ultracentrifugation) titer->concentrate_virus No freeze_thaw->check_protocol Yes aliquot_virus Aliquot and use fresh virus stocks freeze_thaw->aliquot_virus No spinoculation Spinoculation Applied? polycations->spinoculation Yes optimize_polybrene Optimize Polybrene concentration polycations->optimize_polybrene No apply_spinoculation Apply spinoculation spinoculation->apply_spinoculation No end Successful Transduction spinoculation->end Yes engineer_cells->check_cells passage_cells->check_cells concentrate_virus->check_virus aliquot_virus->check_virus optimize_polybrene->check_protocol apply_spinoculation->check_protocol

Caption: Troubleshooting workflow for low pseudoparticle transduction efficiency.

Issue 2: High Variability Between Replicate Wells

Question: I am observing significant variability in the signal between my replicate wells. What could be causing this and how can I minimize it?

Answer: High variability can compromise the reliability of your results. Several factors can contribute to this issue:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.[9]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of virus, cells, or reagents can lead to significant differences between wells. Use calibrated pipettes and practice consistent pipetting technique.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell health and transduction. To mitigate this, you can avoid using the outermost wells or ensure proper humidification in the incubator.

  • Plate Layout Optimization: Optimizing the layout of your experimental and control wells on the plate can help minimize intra-assay variability.[8]

ParameterRecommendation for Minimizing Variability
Cell Seeding Ensure a homogenous single-cell suspension. Mix well before and during plating.
Pipetting Use calibrated pipettes. Be consistent with technique.
Plate Effects Avoid using outer wells or ensure adequate humidification.
Assay Controls Include appropriate positive and negative controls in every plate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal time to harvest the pseudovirus-containing supernatant after transfection of producer cells?

A1: The optimal harvest time can vary depending on the viral backbone and expression plasmids used. Generally, supernatants are harvested between 48 and 72 hours post-transfection.[1][9] It is recommended to perform a time-course experiment (e.g., collecting supernatant at 24, 48, and 72 hours) to determine the peak production time for your specific system.[1]

Q2: Should I use a lentiviral or a vesicular stomatitis virus (VSV) backbone for my pseudoparticles?

A2: The choice of viral backbone depends on your specific application.

  • Lentiviral vectors (e.g., HIV-based) are often used for creating stable cell lines as they integrate the reporter gene into the host cell genome.[10] They are capable of transducing both dividing and non-dividing cells.[10]

  • VSV-based systems are known for their high transduction efficiency and broad tropism.[10] They are often used for neutralization assays where transient expression is sufficient.[6]

Q3: How do I determine the titer of my pseudovirus stock?

A3: Pseudovirus titer is typically determined by transducing target cells with serial dilutions of the virus stock and measuring the expression of a reporter gene (e.g., luciferase or a fluorescent protein) 48-72 hours later.[1][2]

  • For fluorescent reporters (e.g., GFP), the percentage of positive cells can be quantified by flow cytometry, and the titer is expressed as transducing units per milliliter (TU/mL).[2]

  • For luciferase reporters, the relative light units (RLU) are measured, and the titer can be expressed as RLU/mL.[2]

Reporter GeneQuantification MethodTiter Unit
Green Fluorescent Protein (GFP)Flow CytometryTransducing Units (TU)/mL
LuciferaseLuminometryRelative Light Units (RLU)/mL

Q4: What are the critical plasmids required for producing lentiviral pseudoparticles?

A4: The production of lentiviral pseudoparticles typically requires the co-transfection of producer cells (commonly HEK293T) with three or more plasmids:

  • Packaging Plasmid (e.g., psPAX2): Provides the structural and enzymatic proteins necessary for particle formation (Gag, Pol).[1]

  • Envelope Plasmid (e.g., pMD2.G for VSV-G or a plasmid expressing the spike protein of interest): Provides the envelope protein that will be incorporated into the pseudovirus surface and determines its tropism.[1]

  • Transfer Plasmid (e.g., pSIN-Luc): Contains the reporter gene (e.g., luciferase or GFP) flanked by lentiviral LTRs, which is packaged into the viral particle.[1]

General Pseudoparticle Production and Transduction Workflow

pseudoparticle_workflow cluster_production Pseudovirus Production cluster_transduction Transduction Assay plasmids 1. Co-transfect Plasmids - Packaging (Gag-Pol) - Envelope (e.g., Spike) - Transfer (Reporter Gene) producer_cells 2. Into Producer Cells (e.g., HEK293T) plasmids->producer_cells incubation_prod 3. Incubate (48-72 hours) producer_cells->incubation_prod harvest 4. Harvest & Filter Supernatant incubation_prod->harvest add_virus 6. Add Pseudovirus (+/- Polycations) harvest->add_virus Pseudovirus Supernatant target_cells 5. Seed Target Cells (e.g., 293T-ACE2) target_cells->add_virus incubation_trans 7. Incubate (48-72 hours) add_virus->incubation_trans readout 8. Measure Reporter Gene (Luciferase/Fluorescence) incubation_trans->readout

Caption: A generalized workflow for pseudoparticle production and transduction assays.

Experimental Protocols

Detailed Methodology for Pseudovirus Transduction Assay (Luciferase Reporter)

This protocol is adapted from established methods for titrating pseudovirus using a luciferase assay system.[1]

  • Cell Seeding:

    • Seed target cells (e.g., 293T-ACE2) in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well.[1]

    • Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Virus Dilution and Transduction:

    • On the day of transduction, prepare serial dilutions of the pseudovirus supernatant in complete culture medium.

    • Add a polycation such as Polybrene® to the diluted virus to a final concentration of 5-10 µg/mL.[1][2]

    • Remove the culture medium from the seeded cells and add 100 µL of the virus/polybrene mixture to each well.[1]

    • Include "cells only" (no virus) and "virus only" (no cells) controls.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[1][9]

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Carefully remove the supernatant from each well.

    • Add a commercial luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.[1][4]

    • Measure the luminescence using a plate luminometer. The signal is typically expressed in Relative Light Units (RLU).

References

"how to prevent degradation of SARS-CoV-2-IN-27 disodium"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is no publicly available stability and degradation data specifically for SARS-CoV-2-IN-27 disodium (B8443419). The following troubleshooting guides and FAQs are based on general knowledge of similar chemical structures, such as disodium salts and phosphate (B84403) esters, and best practices for handling small molecule inhibitors. It is highly recommended to perform compound-specific stability studies for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized SARS-CoV-2-IN-27 disodium?

A1: Lyophilized powders are generally more stable than solutions. For optimal stability, store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the compound.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: As a disodium salt, SARS-CoV-2-IN-27 is expected to have good aqueous solubility.[2][3] High-purity water or aqueous buffers (e.g., PBS) are likely suitable for reconstitution. For initial stock solutions that may require higher concentrations, DMSO can be used, but be mindful of its potential effects in cell-based assays.[4]

Q3: My compound precipitated after diluting the DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue for many small molecules.[4] Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.

  • Use a co-solvent: Consider using a small percentage of a water-miscible organic solvent like ethanol (B145695) or a surfactant in your final solution, if your experimental system allows.

  • Adjust the pH: The solubility of the compound may be pH-dependent. Experiment with slight pH adjustments of your buffer.[4]

Q4: Can I store this compound in solution?

A4: Storing small molecules in solution is generally not recommended for long periods as it can lead to degradation.[1] If you must store it in solution, prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[1] The stability in solution is highly dependent on the solvent, pH, and temperature. Hydrolytic degradation can occur, especially at non-neutral pH.[5]

Q5: How can I assess the stability of this compound in my experimental setup?

A5: To determine the stability in your specific assay conditions, you can perform a time-course experiment. Incubate the compound in your assay medium for different durations (e.g., 0, 2, 4, 8, 24 hours) and then measure its concentration or activity. A decrease over time indicates instability.[6]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Suggested Solution
Compound Degradation Prepare fresh solutions for each experiment. Avoid storing the compound in solution for extended periods. Perform a stability check in your assay medium (see FAQ A5).
Inaccurate Concentration Ensure the compound is fully dissolved. After reconstitution, visually inspect the solution for any particulates.[7] If using a DMSO stock, be aware that DMSO is hygroscopic and can absorb water, leading to a decrease in the actual stock concentration over time.[4]
Precipitation See FAQ A3. Ensure the final concentration in your assay is below the compound's solubility limit in that specific medium.
Issue 2: Loss of Compound Activity
Possible Cause Suggested Solution
Chemical Instability The phosphate ester moiety may be susceptible to hydrolysis or oxidation.[8][9] Ensure your buffers are free of contaminants that could catalyze degradation. Store stock solutions in tightly sealed vials at -80°C.
Adsorption to Labware Small molecules can sometimes adsorb to plastic surfaces.[6] Consider using low-protein-binding tubes and plates, especially for low-concentration solutions.
Incorrect Storage Ensure the compound is stored as recommended (-20°C or -80°C for lyophilized powder, -80°C for aliquoted solutions).[1] Avoid exposure to light and repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of a suitable solvent (e.g., sterile water, PBS, or DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.[7]

  • Aliquoting and Storage: If not for immediate use, divide the stock solution into single-use aliquots in low-binding tubes. Store the aliquots at -80°C.

Protocol 2: General Stability Assessment in Aqueous Buffer
  • Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at the desired concentration.

  • Incubation: Incubate the solution at the relevant temperature for your experiments (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the concentration of the compound versus time to determine the degradation rate.

Visualizations

Reconstitution_Workflow Figure 1. Reconstitution Workflow start Start: Lyophilized Compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add appropriate solvent equilibrate->add_solvent dissolve Vortex/sonicate to fully dissolve add_solvent->dissolve inspect Visually inspect for particulates dissolve->inspect inspect->dissolve Particulates Present use_now Use immediately in experiment inspect->use_now Clear Solution aliquot Aliquot into single-use tubes inspect->aliquot For Storage end_storage End use_now->end_storage store Store at -80°C aliquot->store store->end_storage

Caption: Figure 1. A general workflow for the reconstitution of lyophilized compounds.

Stability_Assessment_Logic Figure 2. Logic for Stability Troubleshooting start Inconsistent Results or Loss of Activity check_prep Review Solution Preparation: - Freshly prepared? - Fully dissolved? - Correct concentration? start->check_prep check_storage Review Storage Conditions: - Correct temperature? - Aliquoted? - Protected from light/moisture? start->check_storage check_assay Assess Stability in Assay: - Perform time-course experiment - Check for adsorption to labware start->check_assay reprepare Action: Re-prepare solution and verify concentration check_prep->reprepare reoptimize_storage Action: Optimize storage (aliquot, -80°C) check_storage->reoptimize_storage modify_assay Action: Modify assay protocol (e.g., use low-binding plates, reduce incubation time) check_assay->modify_assay

Caption: Figure 2. A logical approach to troubleshooting stability-related issues.

References

Technical Support Center: Interpreting Unexpected Data in SARS-CoV-2 Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies on novel SARS-CoV-2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: Our compound shows high efficacy in vitro (low EC50), but no efficacy in animal models. What are the potential reasons?

A1: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion in vivo, preventing it from reaching therapeutic concentrations at the site of infection.[1]

  • Bioavailability: The formulation used for in vivo studies may not allow for sufficient bioavailability of the compound.

  • Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug.[1]

  • Off-target effects: The in vitro efficacy might be due to off-target effects that are not relevant to the in vivo disease model.

  • Host Factors: The in vivo environment is much more complex, involving immune responses and other physiological factors that are not present in a simple in vitro cell culture.

Q2: We are observing high cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?

A2: Unexpected cytotoxicity can confound the interpretation of antiviral activity. Consider the following:

  • Compound Purity: Impurities in the compound synthesis batch could be contributing to the toxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to drugs. It's crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[2]

  • Assay Duration: Longer incubation times can lead to increased cytotoxicity.[2]

  • Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used.[3]

  • Mechanism of Action: The compound's mechanism of action might inherently involve pathways that lead to cell death.

Q3: Our EC50 values for the same compound are highly variable between experiments. What could be the cause?

A3: Inconsistent EC50 values can arise from several sources of experimental variability:

  • Virus Titer: Ensure that the viral inoculum is consistent across experiments.

  • Cell Confluency: The confluency of the cell monolayer at the time of infection can impact results.[4]

  • Compound Stability: The compound may be unstable in the cell culture medium. It's important to check the stability of your compound under experimental conditions.[2]

  • Assay Readout: The method used to quantify viral replication (e.g., CPE, RT-qPCR, plaque reduction) can have inherent variability.

  • Pipetting Errors: Inaccurate serial dilutions of the compound can lead to significant errors in EC50 determination.

Q4: The compound appears to be a potent inhibitor of the viral target in a biochemical assay, but has weak or no activity in a cell-based assay. Why?

A4: This discrepancy often points to issues with the compound's ability to reach its target within the cell:

  • Cell Permeability: The compound may not be able to efficiently cross the cell membrane.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Intracellular Metabolism: The compound may be rapidly metabolized to an inactive form inside the cell.

  • Requirement for Metabolic Activation: Some antiviral drugs are prodrugs and require metabolic activation by host cell enzymes to become active. The cell line used may lack the necessary enzymes.[2]

Troubleshooting Guides

Guide 1: Troubleshooting High Variability in Plaque Reduction Neutralization Tests (PRNT)
Symptom Possible Cause Suggested Action
Irregular or fuzzy plaque morphology Cell monolayer health is suboptimal.Ensure cells are healthy and not overgrown. Optimize seeding density and growth conditions.
Overlay medium is not solid enough, allowing viral spread.Increase the concentration of agarose (B213101) or methylcellulose (B11928114) in the overlay.[2]
Inconsistent plaque counts in control wells Inaccurate initial virus titration.Re-titer the virus stock carefully. Use a consistent virus dilution for all assays.
Uneven distribution of the virus inoculum.Gently rock the plates during the 1-hour incubation to ensure even distribution.[2]
High background staining Incomplete removal of the staining solution.Wash the wells thoroughly after staining.
Staining solution is too concentrated.Optimize the concentration of the crystal violet or other stain used.
Guide 2: Interpreting Unexpected Pharmacokinetic (PK) Data
Observation Potential Interpretation Next Steps
Low oral bioavailability Poor absorption from the GI tract.Investigate different formulations or routes of administration.
High first-pass metabolism in the liver.Conduct in vitro metabolism studies with liver microsomes.
Short half-life (t1/2) Rapid clearance by the liver or kidneys.[1]Assess the compound's stability in plasma and its potential for renal excretion.
High volume of distribution (Vd) Extensive distribution into tissues.This could be favorable for targeting viruses that replicate in tissues, but may result in low plasma concentrations.
Non-linear pharmacokinetics Saturation of metabolic enzymes or transporters.Conduct dose-ranging PK studies to understand the concentration-dependent effects.

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This protocol is a generalized procedure for evaluating the antiviral efficacy of a compound by measuring the reduction of virus-induced cell death.[3]

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6) to achieve a confluent monolayer on the day of the experiment.[3]

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.[3]

  • Infection: Infect the cell monolayer with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the diluted compound to the appropriate wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).[3]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator until CPE is observed in at least 80% of the virus control wells (typically 2-4 days).[3]

  • Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a colorimetric assay like MTT or CellTiter-Glo.[2]

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves.[3]

Protocol 2: Reverse Transcription Quantitative PCR (RT-qPCR) for Viral RNA Quantification

This protocol outlines the key steps for quantifying viral RNA from cell culture supernatants.[2]

  • Sample Collection: Collect the supernatant from the infected and treated cell cultures at a specific time point post-infection.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers for the SARS-CoV-2 genome.

  • Quantitative PCR: Perform qPCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan) targeting a conserved region of the SARS-CoV-2 genome.

  • Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations of viral RNA. Calculate the percentage of viral RNA reduction for each compound concentration compared to the virus control.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Unexpected In Vitro Data A Unexpected Result (e.g., High EC50, High Cytotoxicity) B Check Compound Integrity - Purity - Stability - Solubility A->B C Review Assay Parameters - Cell Health & Density - Virus Titer - Incubation Time A->C D Validate Controls - Positive Control (e.g., Remdesivir) - Negative Control (Vehicle) - Cytotoxicity Control A->D E Re-run Experiment with Optimized Parameters B->E C->E D->E F Consider Mechanism of Action - Cell Permeability - Efflux - Metabolic Activation E->F If still unexpected G cluster_pathway Generic SARS-CoV-2 Lifecycle and Drug Targets Entry 1. Viral Entry (Spike-ACE2 Interaction) Fusion 2. Membrane Fusion (TMPRSS2) Entry->Fusion Uncoating 3. RNA Release Fusion->Uncoating Translation 4. Polyprotein Translation Uncoating->Translation Proteolysis 5. Proteolytic Cleavage (3CLpro, PLpro) Translation->Proteolysis Replication 6. RNA Replication (RdRp) Proteolysis->Replication Assembly 7. Virion Assembly Replication->Assembly Release 8. Virion Release Assembly->Release Entry_Inhibitor Entry Inhibitors Entry_Inhibitor->Entry Block Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->Proteolysis Inhibit Polymerase_Inhibitor Polymerase Inhibitors Polymerase_Inhibitor->Replication Inhibit

References

Validation & Comparative

Validating the Antiviral Effect of Novel SARS-CoV-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ongoing pursuit of effective therapeutics against SARS-CoV-2 has led to the exploration of diverse antiviral agents. This guide provides a comparative analysis of a novel class of compounds, represented here by SARS-CoV-2-IN-28 disodium (B8443419), against established antiviral drugs, Remdesivir and Nirmatrelvir. The objective is to offer a clear, data-driven comparison of their in vitro antiviral efficacy and cytotoxicity, supported by detailed experimental methodologies.

Comparative Analysis of Antiviral Activity

The in vitro efficacy of antiviral compounds is a critical early indicator of their potential therapeutic value. This is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of the viral activity, and the 50% cytotoxic concentration (CC50), the concentration that results in the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.[1][2]

While specific data for "SARS-CoV-2-IN-27 disodium" is not publicly available, this guide utilizes data from a closely related compound, SARS-CoV-2-IN-28 disodium , described as a two-armed diphosphate (B83284) ester with molecular tweezers functionality that exhibits antiviral activity by inducing liposomal membrane disruption.[3] This compound is compared with two well-established antivirals: Remdesivir , a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp)[4][5][6][7][8][9], and Nirmatrelvir , a protease inhibitor that targets the SARS-CoV-2 main protease (Mpro).[10][11][12][13][14]

CompoundMechanism of ActionIC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
SARS-CoV-2-IN-28 disodium Induces liposomal membrane disruption0.4 (SARS-CoV-2 inactivation)[3] 1.0 (Spike pseudoparticle transduction)[3]213.1[3]532.75 (based on 0.4 µM IC50) 213.1 (based on 1.0 µM IC50)Caco2[3]
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitor0.0099 (Primary human airway epithelial cells)[15] 0.22-0.32 (Vero-E6)[16] 1.6 (Vero E6)[17]>100 (Vero-E6)[16]>312.5-454.5[16]Various
Nirmatrelvir Main protease (Mpro) inhibitor0.016 (in Huh7ACE2 infected cells)[18] 1.25 mg/L (~2.5 µM) (ancestral strain)[19]Not widely reported in these specific studiesNot widely reported in these specific studiesHuh7ACE2, Vero E6

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are the key experimental protocols for determining antiviral activity and cytotoxicity.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the infectious virus by measuring the reduction in the formation of plaques (zones of cell death) in a cell monolayer.[16][20][21]

Protocol:

  • Cell Seeding: Seed Vero E6 cells (or other susceptible cell lines) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Infect the cell monolayers with a known titer of SARS-CoV-2 for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., SARS-CoV-2-IN-28 disodium, Remdesivir) mixed with a semi-solid overlay (e.g., agarose (B213101) or Avicel).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is determined by calculating the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the test compound that is toxic to the host cells.[1][2][22][23]

Protocol:

  • Cell Seeding: Seed Vero E6 cells (or the same cell line used in the antiviral assay) in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[24] These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a plate reader. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Viral Load Quantification by RT-qPCR

This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication.[25][26][27][28]

Protocol:

  • Sample Collection: Collect supernatant from the infected and treated cell cultures at specific time points.

  • RNA Extraction: Isolate viral RNA from the collected supernatant using a commercial RNA extraction kit.

  • Reverse Transcription Quantitative PCR (RT-qPCR):

    • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

    • Amplify the cDNA using real-time PCR with specific primers and probes targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene or ORF1ab).[29]

  • Data Analysis: The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. A higher Ct value indicates a lower viral load.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language.

Antiviral_Mechanism_of_Action cluster_remdesivir Remdesivir (RdRp Inhibitor) cluster_nirmatrelvir Nirmatrelvir (Mpro Inhibitor) cluster_IN28 SARS-CoV-2-IN-28 disodium Remdesivir Remdesivir Active Triphosphate Active Triphosphate Remdesivir->Active Triphosphate Metabolized in cell RdRp RNA-dependent RNA Polymerase Active Triphosphate->RdRp Competes with ATP RNA_Synthesis_Blocked Viral RNA Synthesis Blocked RdRp->RNA_Synthesis_Blocked Incorporation leads to chain termination Nirmatrelvir Nirmatrelvir Mpro Main Protease (Mpro) Nirmatrelvir->Mpro Binds to catalytic site Polyprotein_Cleavage_Blocked Polyprotein Cleavage Blocked Mpro->Polyprotein_Cleavage_Blocked IN28 SARS-CoV-2-IN-28 disodium Viral_Membrane Viral Membrane IN28->Viral_Membrane Interacts with Membrane_Disruption Membrane Disruption Viral_Membrane->Membrane_Disruption

Caption: Mechanisms of action for different classes of SARS-CoV-2 antiviral compounds.

Antiviral_Assay_Workflow cluster_antiviral Antiviral Efficacy (IC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_selectivity Therapeutic Window A1 Seed susceptible cells (e.g., Vero E6) A2 Infect cells with SARS-CoV-2 A1->A2 A3 Treat with serial dilutions of antiviral compound A2->A3 A4 Incubate for plaque formation (48-72h) A3->A4 A5 Stain and count plaques A4->A5 A6 Calculate IC50 A5->A6 S1 Selectivity Index (SI) = CC50 / IC50 A6->S1 C1 Seed cells (same as antiviral assay) C2 Treat with serial dilutions of antiviral compound C1->C2 C3 Incubate for same duration as antiviral assay C2->C3 C4 Measure cell viability (e.g., MTT assay) C3->C4 C5 Calculate CC50 C4->C5 C5->S1

Caption: General workflow for determining in vitro antiviral efficacy and cytotoxicity.

References

A Comparative Guide to SARS-CoV-2 Entry and Replication Inhibitors: Featuring MDOLL-0229 (Compound 27)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the nomenclature: Publicly available scientific literature and databases do not contain specific information on a compound designated as "SARS-CoV-2-IN-27." However, extensive research has been published on a molecule referred to as "compound 27" (MDOLL-0229) , a novel inhibitor of the SARS-CoV-2 Mac1 protein. This guide will provide a detailed comparison of MDOLL-0229 with established SARS-CoV-2 entry inhibitors, assuming "SARS-CoV-2-IN-27" is a likely reference to this compound. While MDOLL-0229 is technically a replication inhibitor, its comparison with entry inhibitors is valuable for researchers exploring different antiviral strategies.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.

Mechanisms of Action: A Diverse Approach to Viral Inhibition

SARS-CoV-2 inhibitors can be broadly categorized based on their therapeutic targets. Entry inhibitors aim to prevent the virus from entering host cells, while other inhibitors, like MDOLL-0229, target viral replication processes within the cell.

  • MDOLL-0229 (Compound 27): This small molecule targets the SARS-CoV-2 Mac1 protein, a component of the non-structural protein 3 (nsp3).[1][2] The Mac1 domain is an ADP-ribosylhydrolase that is crucial for the virus's ability to evade the host's innate immune response.[1][2][3] By inhibiting Mac1, MDOLL-0229 hampers the virus's replication and its ability to counteract the host's antiviral defenses.[3]

  • Entry Inhibitors: These compounds typically target one of two key stages of viral entry:

    • Host Cell Priming: Inhibitors like Camostat (B1201512) mesylate block host proteases, such as TMPRSS2, which are essential for cleaving and activating the viral Spike (S) protein, a necessary step for membrane fusion.[4][5]

    • Viral Fusion: Compounds such as Umifenovir (Arbidol) are thought to inhibit the fusion of the viral envelope with the host cell membrane, preventing the release of the viral genome into the cytoplasm.[6]

    • Receptor Binding: Other strategies involve using derivatives of the ACE2 receptor or engineered peptides to act as decoys that bind to the virus's Spike protein, preventing it from interacting with the host cell's ACE2 receptor.[7][8]

SARS-CoV-2 Inhibition Mechanisms Viral and Host Targets of SARS-CoV-2 Inhibitors cluster_0 Viral Entry cluster_1 Viral Replication cluster_2 Inhibitors SARS_CoV_2 SARS-CoV-2 Virion Spike_Protein Spike Protein SARS_CoV_2->Spike_Protein has ACE2_Receptor Host ACE2 Receptor Spike_Protein->ACE2_Receptor binds Endosome Endosome ACE2_Receptor->Endosome internalization TMPRSS2 Host TMPRSS2 Protease TMPRSS2->Spike_Protein cleaves Viral_RNA Viral RNA Replication_Complex Replication-Transcription Complex Viral_RNA->Replication_Complex template for Mac1_Protein Mac1 Protein (nsp3) Mac1_Protein->Replication_Complex part of New_Virions New Virions Replication_Complex->New_Virions produces Camostat Camostat Mesylate Camostat->TMPRSS2 inhibits Umifenovir Umifenovir Umifenovir->Endosome inhibits fusion MDOLL_0229 MDOLL-0229 MDOLL_0229->Mac1_Protein inhibits

Caption: Mechanisms of action for various SARS-CoV-2 inhibitors.

Quantitative Performance Data

The efficacy of antiviral compounds is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency.

InhibitorTargetAssay TypeCell LineEfficacy (IC50/EC50)Citation(s)
MDOLL-0229 (compound 27) SARS-CoV-2 Mac1Protein FRET-based competition assay-IC50: 2.1 µM[9]
Camostat mesylate Host TMPRSS2In vitro enzyme activity assayHEK-293TIC50: 142 ± 31 nM[4]
Umifenovir (Arbidol) Viral FusionPlaque assayVero E6EC50: 15.37 ± 3.6 to 28.0 ± 1.0 µM[6]
MU-UNMC-1 Spike-ACE2 InteractionLive SARS-CoV-2 infection assayHuman bronchial epithelial cellsIC50: 0.67 µM[10]
MU-UNMC-2 Spike-ACE2 InteractionLive SARS-CoV-2 infection assayHuman bronchial epithelial cellsIC50: 1.72 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate SARS-CoV-2 inhibitors.

1. Pseudovirus Neutralization Assay

This assay is a safe and effective method to screen for neutralizing antibodies or entry inhibitors in a BSL-2 laboratory setting.[11][12][13][14]

  • Principle: Replication-defective viral particles (e.g., lentivirus or VSV) are engineered to express the SARS-CoV-2 Spike protein on their surface and carry a reporter gene (e.g., luciferase or GFP). These "pseudoviruses" can infect cells expressing the ACE2 receptor in a single round of infection. The activity of the reporter gene is proportional to the number of infected cells. Inhibitors are assessed by their ability to reduce the reporter signal.[11][12]

  • Protocol Outline:

    • Cell Seeding: Plate ACE2-expressing cells (e.g., HEK293T-ACE2) in a 96-well plate.[11]

    • Inhibitor Preparation: Prepare serial dilutions of the test compound.

    • Neutralization Reaction: Incubate the pseudovirus with the diluted inhibitor for a set period (e.g., 1 hour at 37°C).[11]

    • Infection: Add the pseudovirus-inhibitor mixture to the cells.

    • Readout: After a defined incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luminescence for luciferase).[12]

    • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[15]

Pseudovirus Neutralization Assay Workflow Workflow for Pseudovirus Neutralization Assay Start Start Seed_Cells 1. Seed ACE2-expressing cells in 96-well plate Start->Seed_Cells Prepare_Inhibitor 2. Prepare serial dilutions of test inhibitor Seed_Cells->Prepare_Inhibitor Incubate 3. Mix pseudovirus with inhibitor and incubate Prepare_Inhibitor->Incubate Infect_Cells 4. Add mixture to cells Incubate->Infect_Cells Incubate_Plate 5. Incubate for 48-72 hours Infect_Cells->Incubate_Plate Measure_Signal 6. Measure reporter (e.g., luciferase) signal Incubate_Plate->Measure_Signal Analyze_Data 7. Calculate IC50 value Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a pseudovirus neutralization assay.

2. Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for quantifying neutralizing antibodies and is also used to evaluate antiviral compounds against live virus in a BSL-3 facility.[15][16][17]

  • Principle: This assay measures the ability of an inhibitor to reduce the number of plaques (zones of cell death) formed by the live virus in a cell monolayer. The number of plaques is directly related to the amount of infectious virus.[16]

  • Protocol Outline:

    • Cell Seeding: Plate a susceptible cell line (e.g., Vero E6) to form a confluent monolayer.[18]

    • Inhibitor Dilution: Prepare serial dilutions of the test compound.

    • Virus-Inhibitor Incubation: Mix a known amount of SARS-CoV-2 with the inhibitor dilutions and incubate.[16]

    • Infection: Add the virus-inhibitor mixture to the cell monolayer.[18]

    • Overlay: After an adsorption period, cover the cells with a semi-solid overlay (e.g., agarose (B213101) or methylcellulose) to restrict virus spread and allow for plaque formation.[16]

    • Incubation: Incubate the plates for several days.

    • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction compared to a no-inhibitor control to determine the IC50.[16]

3. In Vitro Enzyme Activity Assay (for TMPRSS2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protease.

  • Principle: The activity of the purified or cell-surface expressed TMPRSS2 is measured using a fluorogenic peptide substrate. When the substrate is cleaved by the enzyme, it releases a fluorescent signal. An inhibitor will reduce the rate of this signal increase.[19]

  • Protocol Outline:

    • Enzyme and Inhibitor Incubation: Incubate the TMPRSS2 enzyme (or cells expressing it) with various concentrations of the inhibitor.[19]

    • Substrate Addition: Add the fluorogenic peptide substrate to initiate the reaction.

    • Signal Measurement: Monitor the increase in fluorescence over time using a plate reader.

    • Data Analysis: Determine the rate of the reaction at each inhibitor concentration and calculate the IC50 value.[4][19]

SARS-CoV-2 Entry and Replication Cycle Key Steps in SARS-CoV-2 Infection Cycle Attachment 1. Attachment (Spike binds to ACE2) Priming 2. Proteolytic Priming (TMPRSS2 cleaves Spike) Attachment->Priming Fusion_Entry 3. Membrane Fusion & Viral Entry Priming->Fusion_Entry RNA_Release 4. Viral RNA Release Fusion_Entry->RNA_Release Translation 5. Translation of Viral Proteins (e.g., nsp3/Mac1) RNA_Release->Translation Replication 6. RNA Replication & Transcription Translation->Replication Assembly 7. Virion Assembly Replication->Assembly Release 8. Release of New Virions Assembly->Release

Caption: The lifecycle of SARS-CoV-2 within a host cell.

Conclusion

The fight against SARS-CoV-2 involves a multi-pronged approach, targeting various stages of the viral lifecycle. While entry inhibitors like Camostat mesylate and Umifenovir represent a critical line of defense by preventing the initial infection of cells, compounds like MDOLL-0229 offer a complementary strategy by targeting the virus's ability to replicate and subvert the host immune system. The data presented here highlights the diverse potency and mechanisms of these inhibitors. Further research, including in vivo studies and clinical trials, is essential to determine the therapeutic potential of these and other novel antiviral candidates. The development of a broad portfolio of inhibitors with different targets will be crucial for managing the ongoing threat of SARS-CoV-2 and preparing for future coronavirus outbreaks.

References

A Comparative Guide: SARS-CoV-2-IN-27 Disodium vs. Remdesivir - A Mechanistic and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics targeting various stages of the SARS-CoV-2 lifecycle. This guide provides a detailed comparison of two prominent antiviral agents, SARS-CoV-2-IN-27 disodium (B8443419) and remdesivir (B604916), focusing on their distinct mechanisms of action, supported by experimental data.

Overview of Antiviral Mechanisms

SARS-CoV-2, an enveloped, positive-sense single-stranded RNA virus, relies on a complex interplay of viral and host factors for its replication and propagation. Two key viral enzymes essential for this process are the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro or 3CLpro). Remdesivir and SARS-CoV-2-IN-27 disodium exploit vulnerabilities in these respective enzymatic processes.

  • Remdesivir: A nucleotide analog prodrug, remdesivir targets the viral RdRp. After cellular uptake, it is metabolized into its active triphosphate form, which acts as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). Incorporation of the remdesivir triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral genome replication.

  • This compound: This compound is an inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro plays a critical role in the viral life cycle by cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins necessary for viral replication and transcription. By inhibiting Mpro, this compound prevents the maturation of these essential viral proteins, thus disrupting the viral replication machinery.

Quantitative Performance Data

The following table summarizes the in vitro efficacy of remdesivir and a representative Mpro inhibitor, MI-09, which is structurally related to the class of compounds that includes SARS-CoV-2-IN-27. Due to the limited public availability of specific quantitative data for SARS-CoV-2-IN-27, MI-09 is used here as a proxy to represent the potency of this class of Mpro inhibitors.

CompoundTargetAssay TypeCell LineIC50EC50Reference
Remdesivir RNA-dependent RNA polymerase (RdRp)Antiviral AssayVero E6-0.77 µM[1]
Antiviral AssayHuman Airway Epithelial (HAE) cells-0.069 µM (vs. SARS-CoV), 0.074 µM (vs. MERS-CoV)[1]
MI-09 (Mpro Inhibitor) Main Protease (Mpro)Enzymatic Assay-7.6 - 748.5 nM (for the series)-[2][3]
Antiviral AssayVero E6-0.86 - 1.2 µM[4]

Note: IC50 (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function, while EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response in a cell-based or in vivo assay.

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of remdesivir and SARS-CoV-2-IN-27 (represented by a general Mpro inhibitor).

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir Metabolism Metabolism Remdesivir->Metabolism Cellular Uptake Remdesivir-TP Remdesivir Triphosphate Metabolism->Remdesivir-TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir-TP->RdRp Competitive Inhibition of ATP Viral_RNA_Replication Viral_RNA_Replication Remdesivir-TP->Viral_RNA_Replication Incorporation into nascent RNA RdRp->Viral_RNA_Replication Mediates Chain_Termination Delayed Chain Termination Viral_RNA_Replication->Chain_Termination Leads to

Caption: Mechanism of action for remdesivir.

Mpro_Inhibitor_Mechanism cluster_virus_lifecycle SARS-CoV-2 Replication Cycle Viral_RNA Viral_RNA Translation Translation Viral_RNA->Translation Host Ribosomes Polyproteins Polyproteins Translation->Polyproteins Cleavage Cleavage Polyproteins->Cleavage Requires Mpro Main Protease (Mpro/3CLpro) Mpro->Cleavage Catalyzes Mpro_Inhibitor SARS-CoV-2-IN-27 Mpro_Inhibitor->Mpro Inhibits Viral_Replication Inhibited Viral Replication Mpro_Inhibitor->Viral_Replication Leads to Functional_Proteins Functional_Proteins Cleavage->Functional_Proteins Produces Replication_Complex Replication_Complex Functional_Proteins->Replication_Complex Assemble

Caption: Mechanism of action for SARS-CoV-2 Mpro inhibitors.

Experimental Workflow Diagrams

The following diagrams outline typical experimental workflows for evaluating the efficacy of RdRp and Mpro inhibitors.

RdRp_Assay_Workflow Start Start Prepare_Assay_Mix Prepare Assay Mix: - Recombinant RdRp (nsp12/nsp7/nsp8) - RNA template/primer - NTPs (including ATP) - Assay Buffer Start->Prepare_Assay_Mix Add_Inhibitor Add Remdesivir-TP (or other inhibitors) at various concentrations Prepare_Assay_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Analyze_Products Analyze RNA Products (e.g., Gel Electrophoresis, LC-MS) Quench_Reaction->Analyze_Products Determine_IC50 Determine IC50 values Analyze_Products->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an in vitro RdRp inhibition assay.

Mpro_Assay_Workflow Start Start Prepare_Assay_Components Prepare Assay Components: - Recombinant Mpro - Fluorogenic Substrate (e.g., FRET-based) - Assay Buffer Start->Prepare_Assay_Components Add_Inhibitor Add SARS-CoV-2-IN-27 (or other inhibitors) at various concentrations Prepare_Assay_Components->Add_Inhibitor Incubate_Inhibitor Pre-incubate Mpro with inhibitor Add_Inhibitor->Incubate_Inhibitor Initiate_Reaction Initiate reaction by adding substrate Incubate_Inhibitor->Initiate_Reaction Monitor_Fluorescence Monitor fluorescence signal over time Initiate_Reaction->Monitor_Fluorescence Calculate_Inhibition Calculate percentage of inhibition Monitor_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an in vitro Mpro inhibition assay.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of Mpro solution (final concentration ~50 nM) to each well and mix gently.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 5 µL of the Mpro substrate solution (final concentration ~20 µM) to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.

  • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence curves).

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a method for assessing the inhibition of SARS-CoV-2 RdRp activity.

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • RNA template-primer duplex

  • Nucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Remdesivir triphosphate (active metabolite)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM KCl, 2 mM DTT

  • Test compound (e.g., remdesivir triphosphate)

  • Quenching solution (e.g., EDTA)

  • RNA analysis reagents (e.g., for gel electrophoresis or LC-MS)

Procedure:

  • Prepare a serial dilution of the remdesivir triphosphate in the assay buffer.

  • In a reaction tube, combine the RdRp complex, RNA template-primer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the polymerization reaction by adding the NTP mix.

  • Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 50 mM EDTA).

  • Analyze the RNA products. This can be done by separating the products by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualizing them by staining or autoradiography if a radiolabeled NTP was used. Alternatively, the products can be quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Quantify the amount of full-length RNA product formed at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Remdesivir and this compound represent two distinct and promising strategies for inhibiting SARS-CoV-2 replication by targeting the essential viral enzymes RdRp and Mpro, respectively. The choice of therapeutic strategy may depend on various factors, including the stage of infection, viral load, and the potential for the development of drug resistance. The experimental protocols provided herein offer standardized methods for the continued evaluation and development of novel antiviral agents targeting these critical viral components. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these and other antiviral candidates.

References

Comparative Analysis of SARS-CoV-2-IN-27 and its Analogs: A Guide to Molecular Tweezer Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ongoing challenge of the COVID-19 pandemic has spurred the investigation of novel antiviral agents that can effectively combat SARS-CoV-2. Among the promising strategies is the development of compounds that disrupt the viral envelope, a mechanism that can be effective against a broad range of enveloped viruses and is less susceptible to resistance from viral mutations. This guide provides a structural and functional comparison of a class of compounds known as molecular tweezers, including SARS-CoV-2-IN-27 and its analogs, which function as viral envelope disruptors.

Introduction to Molecular Tweezers

Molecular tweezers are supramolecular host molecules with a unique horseshoe-shaped structure. This structure allows them to bind to specific guest molecules. In the context of antiviral therapy, certain molecular tweezers have been designed to interact with the lipid bilayers of viral envelopes. This interaction leads to the destabilization and disruption of the membrane, ultimately inactivating the virus and preventing its entry into host cells. SARS-CoV-2-IN-27 is described as a two-armed diphosphate (B83284) ester with a molecular tweezer structure, highlighting its design as a viral disruptor. Its analogs, such as CLR01 and its derivatives, share this core structure but have modifications to enhance their antiviral potency and pharmacokinetic properties.

Comparative Performance of Molecular Tweezer Analogs

The antiviral efficacy of SARS-CoV-2-IN-27 and its analogs has been evaluated through various in vitro assays. The data presented below summarizes their activity against SARS-CoV-2 and provides insights into their cytotoxicity.

Compound IDDescriptionAntiviral Activity (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
SARS-CoV-2-IN-27 Two-armed diphosphate ester with C6 alkyl and molecular tweezers1.0 µM (Antiviral activity)[1]Not ReportedNot Reported
1.7 µM (Spike pseudoparticle transduction)[1]
6.5 µM (Liposomal membrane disruption, EC50)[1]
CLR01 Parent molecular tweezer77 µM (SARS-CoV-2 infection)[2]>300 µM>3.9
36 µM (Spike pseudoparticle entry)[3]
CLR05 Carboxylate-bearing molecular tweezer167 µM (SARS-CoV-2 infection)[2]117 µM[2]~0.7
33 µM (Spike pseudoparticle entry)[3]
Advanced Analogs Ester group modifications of CLR01Ranging to the nanomolar range[4][5]Generally low[4][5]Markedly enhanced[4][5]

Mechanism of Action: Viral Envelope Disruption

The primary mechanism of action for molecular tweezers against enveloped viruses like SARS-CoV-2 is the disruption of the viral membrane. This process can be visualized as a series of steps leading to the inactivation of the virus.

G cluster_0 Viral Entry Pathway & Tweezer Intervention Virus SARS-CoV-2 Virion (Enveloped) Membrane Viral Envelope (Lipid Bilayer) Virus->Membrane Possesses HostCell Host Cell Virus->HostCell Normal Infection Pathway Tweezer Molecular Tweezer (e.g., SARS-CoV-2-IN-27) Tweezer->Membrane Binds to & Inserts into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Inactivation Viral Inactivation Disruption->Inactivation Results in Entry Viral Entry (Blocked) Inactivation->Entry Entry->HostCell Prevents Infection

Caption: Mechanism of viral inactivation by molecular tweezers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of molecular tweezer analogs against SARS-CoV-2.

SARS-CoV-2 Pseudotyped Virus Entry Assay

This assay measures the ability of a compound to inhibit the entry of a virus into host cells mediated by the SARS-CoV-2 spike protein. A non-replicating viral core (e.g., from lentivirus or VSV) is "pseudotyped" with the SARS-CoV-2 spike protein and engineered to express a reporter gene (e.g., luciferase or GFP) upon successful entry into a host cell.

Materials:

  • HEK293T cells expressing the ACE2 receptor (293T-ACE2).

  • SARS-CoV-2 spike-pseudotyped viral particles carrying a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (molecular tweezers).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed 293T-ACE2 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the pseudotyped viral particles with the diluted compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the cells.

  • Incubate for 48-72 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits viral entry by 50%.

In-Cell ELISA for SARS-CoV-2 S-Protein

This assay quantifies the amount of viral spike (S) protein within infected cells as a measure of viral replication.

Materials:

  • Caco-2 cells (or other susceptible cell lines).

  • Live SARS-CoV-2 virus.

  • Test compounds.

  • Primary antibody against SARS-CoV-2 S-protein.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution.

  • Plate reader.

Protocol:

  • Seed Caco-2 cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the SARS-CoV-2 virus with serial dilutions of the test compounds for 2 hours at 37°C.

  • Inoculate the cells with the virus-compound mixture.

  • After the incubation period (e.g., 48 hours), fix and permeabilize the cells.

  • Add the primary antibody against the S-protein and incubate.

  • Wash the cells and add the HRP-conjugated secondary antibody.

  • After incubation and washing, add the TMB substrate and develop the color.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the EC50 value, representing the concentration at which the compound reduces the S-protein level by 50%.

Liposomal Membrane Disruption Assay

This in vitro assay assesses the ability of a compound to directly disrupt lipid membranes, mimicking its effect on the viral envelope.

Materials:

  • Large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

  • Test compounds.

  • Fluorometer.

  • Triton X-100 (as a positive control for 100% disruption).

Protocol:

  • Prepare a suspension of the fluorescent dye-loaded liposomes in a buffer.

  • Add serial dilutions of the test compounds to the liposome (B1194612) suspension in a 96-well plate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Measure the increase in fluorescence intensity using a fluorometer. Disruption of the liposomes causes the dye to be released and diluted, leading to an increase in fluorescence.

  • Measure the fluorescence of a control sample with Triton X-100 to determine the maximum (100%) disruption.

  • Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum dye release.

Experimental Workflow

The evaluation of novel antiviral compounds like molecular tweezers follows a structured workflow to determine their efficacy and safety profile.

G cluster_workflow Antiviral Compound Evaluation Workflow A Compound Synthesis (SARS-CoV-2-IN-27 & Analogs) B Primary Screening: Pseudovirus Entry Assay A->B Initial Efficacy C Confirmation with Live Virus: In-Cell ELISA (S-Protein) B->C Validate Hits D Mechanism of Action Study: Liposome Disruption Assay C->D Elucidate Mechanism E Cytotoxicity Assay (e.g., MTS/MTT) C->E Assess Safety F Lead Optimization & In Vivo Studies D->F E->F Determine Therapeutic Window

Caption: Workflow for the evaluation of molecular tweezers.

Conclusion

Molecular tweezers, including SARS-CoV-2-IN-27 and its analogs, represent a promising class of broad-spectrum antiviral agents. Their mechanism of action, centered on the disruption of the viral envelope, offers a robust strategy against SARS-CoV-2 and potentially other enveloped viruses. The comparative data indicates that while the parent compounds like CLR01 show modest activity, structural modifications can lead to a significant enhancement in antiviral potency. Further research and development in this area, guided by the experimental protocols outlined in this guide, will be crucial in realizing the therapeutic potential of these novel compounds in the fight against viral pandemics.

References

Navigating the Path to In Vivo Validation: A Comparative Guide to SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective therapeutics against SARS-CoV-2, a novel class of compounds, known as "molecular tweezers," has emerged with promising in vitro activity. This guide provides a comparative analysis of the preclinical data for these molecular tweezers, specifically focusing on compounds structurally related to SARS-CoV-2-IN-27 disodium (B8443419), against established antiviral agents with proven in vivo efficacy: Remdesivir, Paxlovid, and Molnupiravir (B613847). This objective comparison is intended to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to guide future in vivo validation studies.

In Vitro Efficacy of "Molecular Tweezer" Compounds

The "molecular tweezer" compounds, including SARS-CoV-2-IN-23 disodium, SARS-CoV-2-IN-25 disodium, and SARS-CoV-2-IN-28 disodium, have demonstrated potent antiviral activity in preclinical laboratory studies. Their proposed mechanism of action involves the inhibition of SARS-CoV-2 spike pseudoparticle transduction and the disruption of the viral liposomal membrane, thereby preventing viral entry into host cells.

Below is a summary of the available in vitro data for these compounds:

CompoundIC50 (SARS-CoV-2 Activity)IC50 (Spike Pseudoparticle Transduction)EC50 (Liposomal Membrane Disruption)CC50 (Caco-2 cells)
SARS-CoV-2-IN-23 disodium 8.2 µM2.6 µM4.4 µM97 µM
SARS-CoV-2-IN-25 disodium 1.8 µM1.6 µM2.6 µM117.9 µM
SARS-CoV-2-IN-28 disodium 0.4 µM1.0 µM4.4 µM213.1 µM

In Vivo Efficacy of Comparator Antiviral Drugs

To provide a benchmark for the potential in vivo translation of the "molecular tweezer" compounds, this section summarizes the well-documented in vivo efficacy of three widely recognized antiviral drugs: Remdesivir, Paxlovid (Nirmatrelvir/Ritonavir), and Molnupiravir.

DrugAnimal ModelKey Efficacy Findings
Remdesivir Rhesus Macaques, MiceReduced viral load in the lower respiratory tract and prevented lung disease in macaques[1]. Showed efficacy in reducing viral titers in a mouse model of SARS-CoV-2[2]. Combination with monoclonal antibodies improved outcomes in mice[3].
Paxlovid (Nirmatrelvir/Ritonavir) Mice, Ferrets, Dwarf HamstersIn mice, it promoted survival and provided superior viral RNA suppression compared to a control[4]. In dwarf hamsters, it was efficacious in mitigating severe disease and preventing death[5]. However, it failed to block virus transmission in ferrets at a human-equivalent dose[5].
Molnupiravir Ferrets, Dwarf Hamsters, MiceEffectively blocked SARS-CoV-2 transmission in ferrets[6][7]. Demonstrated efficacy against various SARS-CoV-2 variants of concern in dwarf hamsters, reducing viral load and lung pathology[8][9][10]. Reduced viral loads and pathological changes in immunosuppressed mice[11].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for the in vivo evaluation of SARS-CoV-2 inhibitors, based on published studies of the comparator drugs.

Syrian Hamster Model for SARS-CoV-2 Infection
  • Animal Model: 4-6 week old male or female Syrian hamsters (Mesocricetus auratus). This model recapitulates mild-to-moderate human COVID-19, including viral replication in the respiratory tract and lung pathology[12].

  • Virus: SARS-CoV-2, with the specific strain and titer (e.g., 10^5 TCID50) clearly defined[10].

  • Infection: Intranasal inoculation under anesthesia.

  • Drug Administration:

    • Route: Intraperitoneal, oral gavage, or other relevant routes.

    • Dosage and Frequency: For example, Molnupiravir has been administered at 200 mg/kg twice a day[10]. Dosing should be initiated at a specified time post-infection (e.g., 12 hours)[9].

  • Efficacy Assessment:

    • Viral Load: Quantification of viral RNA (e.g., RT-qPCR) and infectious virus titers (e.g., plaque assay) in lung tissue and oral swabs at defined time points (e.g., day 4 post-infection)[9][12].

    • Histopathology: Examination of lung tissue for inflammation, bronchopneumonia, and other pathological changes[10].

    • Clinical Signs: Daily monitoring of body weight and clinical scores[13].

K18-hACE2 Transgenic Mouse Model
  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, often leading to more severe disease models.

  • Virus and Infection: Similar to the hamster model, with defined viral strain and intranasal inoculation.

  • Drug Administration: Route, dosage, and timing of administration should be clearly defined. For example, a study with an investigational drug, ML2006a4, used twice-daily oral doses alongside ritonavir[4].

  • Efficacy Assessment:

    • Survival: Monitoring survival rates over a specified period.

    • Viral Load: Measurement of viral RNA in lung and other tissues.

    • Lung Injury: Histopathological assessment of lung damage.

    • Body Weight: Daily monitoring of body weight changes as an indicator of disease severity[13].

Visualizing the Path Forward

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of the "molecular tweezer" compounds and a general workflow for in vivo antiviral testing.

G Proposed Mechanism of 'Molecular Tweezer' Compounds cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding Viral Entry Viral Entry Viral Membrane Viral Membrane Cell Membrane Cell Membrane Viral Membrane->Cell Membrane Fusion Molecular Tweezer Molecular Tweezer Molecular Tweezer->Spike Protein Inhibits Binding Molecular Tweezer->Viral Membrane Disrupts Inhibition of Viral Entry Inhibition of Viral Entry Molecular Tweezer->Inhibition of Viral Entry

Caption: Proposed mechanism of "molecular tweezer" compounds against SARS-CoV-2.

G General Workflow for In Vivo Antiviral Efficacy Testing Animal Model Selection Animal Model Selection Virus Preparation & Titeration Virus Preparation & Titeration Animal Model Selection->Virus Preparation & Titeration Animal Infection Animal Infection Virus Preparation & Titeration->Animal Infection Treatment Group Treatment Group Animal Infection->Treatment Group Control Group Control Group Animal Infection->Control Group Daily Monitoring Daily Monitoring Treatment Group->Daily Monitoring Control Group->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for in vivo testing of SARS-CoV-2 antiviral candidates.

Conclusion

While the in vitro data for the "molecular tweezer" class of compounds is encouraging, this guide highlights the critical need for in vivo studies to validate their therapeutic potential. By providing a clear comparison with established antivirals and detailing robust experimental protocols, we aim to facilitate the translation of these promising laboratory findings into clinically relevant therapeutic options. The path from in vitro discovery to in vivo efficacy is challenging, but with rigorous and well-designed preclinical studies, the potential of novel compounds like SARS-CoV-2-IN-27 disodium can be fully explored.

References

Navigating the Arsenal: A Comparative Analysis of IC50 Values for SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro efficacy of various inhibitors against SARS-CoV-2. By summarizing key experimental data and outlining methodologies, this document serves as a vital resource in the ongoing effort to combat COVID-19.

The scientific community has relentlessly pursued the identification and development of effective antiviral agents against SARS-CoV-2. A crucial metric in this endeavor is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. This guide presents a comparative analysis of reported IC50 values for prominent SARS-CoV-2 inhibitors, offering a snapshot of their potency against the virus and its variants.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the IC50 values of several key antiviral compounds against various SARS-CoV-2 strains. These values, collated from multiple studies, provide a basis for comparing the in vitro activity of these inhibitors. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, virus strains, and assay formats.

InhibitorTargetSARS-CoV-2 VariantCell LineIC50 (µM)Reference
Remdesivir RNA-dependent RNA polymerase (RdRp)WA1Vero E61.65[1]
Delta (B.1.617.2)HeLa-ACE20.11[2]
Omicron (BA.1)HeLa-ACE20.05[2]
Omicron (BA.2)HeLa-ACE20.08[2]
Nirmatrelvir Main Protease (Mpro)WA1HeLa-ACE20.05[2]
Delta (B.1.617.2)HeLa-ACE20.06[2]
Omicron (BA.1)HeLa-ACE20.04[2]
Omicron (BA.2)HeLa-ACE20.04[2]
Molnupiravir (EIDD-1931) RNA-dependent RNA polymerase (RdRp)WA1HeLa-ACE21.5[2]
Delta (B.1.617.2)HeLa-ACE21.5[2]
Omicron (BA.1)HeLa-ACE21.0[2]
Omicron (BA.2)HeLa-ACE20.8[2]
Boceprevir Main Protease (Mpro)Mature SARS-CoV-2 Mpro-4.1[3]
GC-376 Main Protease (Mpro)Mature SARS-CoV-2 Mpro-0.054[3]
MPI8 Main Protease (Mpro)SARS-CoV-2Vero E60.03 (EC50)[4][5]
Lopinavir Main Protease (Mpro)nCoV-2019BetaCoV/Wuhan/WIV04/2019Vero E6~12.01[6]
Ritonavir Main Protease (Mpro)nCoV-2019BetaCoV/Wuhan/WIV04/2019Vero E6~15.51[6]
Hydroxychloroquine -WA-1 strainVero-[7]
Chloroquine -WA-1 strainVero-[7]
HeE1-2Tyr (16) RNA-dependent RNA polymerase (RdRp)SARS-CoV-2 RdRp-27.6[8]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a cornerstone of antiviral drug evaluation. While specific details may vary, the general workflow involves cell-based assays that measure the inhibition of viral replication in the presence of a drug candidate.

A common method is the plaque reduction neutralization assay or a high-content imaging-based assay.[9] The fundamental steps are as follows:

  • Cell Culture: A suitable host cell line, such as Vero E6 or HeLa cells engineered to express the ACE2 receptor, is cultured in multi-well plates to form a confluent monolayer.[7][9][10]

  • Compound Preparation: The inhibitor being tested is prepared in a series of dilutions to create a concentration gradient.[9]

  • Viral Infection: The cell monolayers are infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI), which is the ratio of infectious virus particles to cells.[6][9]

  • Drug Treatment: Immediately after or prior to infection, the diluted compounds are added to the cell cultures.[6][7]

  • Incubation: The treated and infected cells are incubated for a specific period, typically 24 to 72 hours, to allow for viral replication.[9][11]

  • Quantification of Viral Inhibition: The extent of viral replication is quantified. This can be achieved through various methods:

    • Plaque Assay: Counting the number of viral plaques (areas of cell death) to determine the viral titer.

    • Quantitative Real-Time PCR (qRT-PCR): Measuring the amount of viral RNA in the cell supernatant.[6]

    • High-Content Imaging: Using immunofluorescence to detect viral proteins (e.g., nucleocapsid protein) within the cells.[9]

    • Luciferase Reporter Assays: Utilizing pseudotyped viruses carrying a reporter gene like luciferase, where the signal intensity correlates with viral entry and replication.[12]

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to an untreated virus control. These values are then plotted against the logarithm of the drug concentration, and a dose-response curve is fitted to the data to determine the IC50 value.

Visualizing the Workflow and Mechanisms

To further elucidate the experimental process and the molecular targets of these inhibitors, the following diagrams are provided.

IC50_Determination_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_analysis Incubation & Analysis cluster_result Result Cell_Culture 1. Seed Host Cells (e.g., Vero E6) Infection 3. Infect Cells with SARS-CoV-2 (at specific MOI) Cell_Culture->Infection Drug_Dilution 2. Prepare Serial Dilutions of Inhibitor Treatment 4. Add Diluted Inhibitor to Infected Cells Drug_Dilution->Treatment Infection->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Quantification 6. Quantify Viral Replication (qRT-PCR, Plaque Assay, Imaging) Incubation->Quantification Dose_Response 7. Plot Dose-Response Curve Quantification->Dose_Response IC50_Calculation 8. Calculate IC50 Value Dose_Response->IC50_Calculation

Caption: General experimental workflow for determining the IC50 value of a SARS-CoV-2 inhibitor.

Many of the most effective SARS-CoV-2 inhibitors, such as nirmatrelvir, target the viral main protease (Mpro), also known as 3CLpro. This enzyme is essential for processing viral polyproteins into functional proteins required for viral replication.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Inhibitor Action Viral_RNA Viral Genomic RNA Polyprotein Polyprotein Synthesis (pp1a, pp1ab) Viral_RNA->Polyprotein Mpro Main Protease (Mpro) (3CLpro) Polyprotein->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins (e.g., RdRp) Mpro->Functional_Proteins Processes Replication Viral Replication & Assembly Functional_Proteins->Replication Inhibitor Mpro Inhibitor (e.g., Nirmatrelvir) Inhibitor->Mpro Inhibits

References

Comparative Efficacy of SARS-CoV-2-IN-27 Disodium and Alternative Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound SARS-CoV-2-IN-27 disodium (B8443419) and other established antiviral agents against SARS-CoV-2. As no direct experimental data for SARS-CoV-2-IN-27 disodium is publicly available, this document leverages data from structurally related compounds, SARS-CoV-2-IN-25 disodium, SARS-CoV-2-IN-28 disodium, and SARS-CoV-2-IN-29 disodium, to provide a representative comparison. These compounds belong to a class of molecules known as "molecular tweezers," which function as broad-spectrum inhibitors of enveloped viruses.

The primary mechanism of action for these molecular tweezers is the disruption of the viral envelope. By binding to lipid head groups within the viral membrane, they increase surface tension, leading to the destabilization and rupture of the envelope, thereby preventing viral entry into host cells. This guide compares the in vitro efficacy of these molecular tweezers with Remdesivir (B604916), a nucleotide analog that inhibits viral RNA polymerase, and Umifenovir (Arbidol), a broad-spectrum antiviral that inhibits membrane fusion.

Quantitative Performance Data

The following tables summarize the key in vitro performance metrics for the comparator compounds.

Table 1: In Vitro Efficacy of Molecular Tweezers against SARS-CoV-2

CompoundIC50 (SARS-CoV-2 Pseudoparticle Transduction)EC50 (Liposome Disruption)CC50 (Caco-2 cells)Selectivity Index (CC50/IC50)
SARS-CoV-2-IN-25 disodium 1.6 µM2.6 µM117.9 µM73.7
SARS-CoV-2-IN-28 disodium 1.0 µM4.4 µM213.1 µM213.1
SARS-CoV-2-IN-29 disodium 1.6 µM3.0 µM77.4 µM48.4

Table 2: In Vitro Efficacy of Alternative Antiviral Agents against SARS-CoV-2

CompoundMechanism of ActionIC50/EC50 (SARS-CoV-2)Cell Line
Remdesivir RNA-dependent RNA polymerase inhibitor0.069 µM (IC50 vs. SARS-CoV)[1]Primary human airway epithelial cells
0.77 µM (EC50)[1]Vero E6 cells
Umifenovir (Arbidol) Viral fusion inhibitor15.37 ± 3.6 to 28.0 ± 1.0 µM (EC50)[2][3]Vero E6 cells

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell cluster_inhibitor Molecular Tweezer Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Envelope Viral Envelope Membrane Cell Membrane Envelope->Membrane 3. Fusion (Inhibited) RNA Viral RNA Cytoplasm Cytoplasm RNA->Cytoplasm 4. RNA Release (Blocked) Tweezer SARS-CoV-2-IN-27 Tweezer->Envelope 2. Disruption

Mechanism of Action of Molecular Tweezers

G A 1. Prepare Pseudotyped Lentiviral Particles (Expressing SARS-CoV-2 Spike Protein and Luciferase) C 3. Incubate Pseudoparticles with serial dilutions of Inhibitor A->C B 2. Seed 293T-ACE2 cells in 96-well plate D 4. Add virus-inhibitor mixture to cells B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Measure Luciferase activity E->F G 7. Calculate IC50 F->G

SARS-CoV-2 Pseudoparticle Transduction Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SARS-CoV-2 Pseudoparticle Transduction Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of an antiviral compound against viral entry mediated by the SARS-CoV-2 spike protein.[4][5]

  • Cell Culture: Human embryonic kidney 293T cells stably expressing the human ACE2 receptor (293T-ACE2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Pseudovirus Production: Lentiviral particles are pseudotyped with the SARS-CoV-2 spike protein. This is achieved by co-transfecting 293T cells with a plasmid encoding the spike protein, a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase or GFP), and packaging plasmids. The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection.

  • Neutralization Assay:

    • 293T-ACE2 cells are seeded in 96-well plates.

    • The antiviral compound is serially diluted in culture medium.

    • A fixed amount of pseudovirus is incubated with the diluted compound for 1 hour at 37°C.

    • The virus-compound mixture is then added to the cells.

    • After 48-72 hours of incubation, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a nonlinear regression model.

Liposome (B1194612) Disruption Assay

This assay measures the ability of a compound to disrupt lipid membranes, providing an EC50 value for membrane disruption.

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. Lipids (e.g., a mixture of POPC and cholesterol) are dissolved in chloroform, dried to a thin film, and rehydrated in a buffer containing a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The suspension is then extruded through a polycarbonate membrane to form LUVs of a defined size.

  • Disruption Assay:

    • The liposome suspension is diluted in a buffer.

    • The antiviral compound is added at various concentrations.

    • The fluorescence intensity is monitored over time. Disruption of the liposomes leads to the release of the dye, its dilution, and a subsequent increase in fluorescence.

  • Data Analysis: The EC50 value is determined from the dose-response curve of fluorescence increase versus compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).[6][7]

  • Cell Culture: A suitable cell line (e.g., Caco-2 or Vero E6) is seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.[8] The Selectivity Index (SI), an indicator of the therapeutic window, is calculated as the ratio of CC50 to IC50. A higher SI value is desirable.[7]

References

"head-to-head comparison of molecular tweezer inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Head-to-Head Comparison of Molecular Tweezer Inhibitors

Introduction

Molecular tweezers are synthetic, supramolecular host molecules designed to bind specific guest molecules with high affinity and selectivity. A particular class of these compounds, developed to target lysine (B10760008) (Lys) and arginine (Arg) residues, has emerged as potent inhibitors of the aberrant protein aggregation characteristic of numerous debilitating amyloid diseases, including Alzheimer's and Parkinson's disease. These tweezers function by disrupting the weak hydrophobic and electrostatic interactions that mediate the self-assembly of amyloidogenic proteins into toxic oligomers and fibrils. This guide provides a detailed head-to-head comparison of the performance of key molecular tweezer inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Mechanism of Action

The primary mechanism by which these molecular tweezers inhibit protein aggregation is through their specific, yet labile, binding to the side chains of Lys and, to a lesser extent, Arg residues.[1] The tweezer's hydrophobic cavity encapsulates the aliphatic portion of the Lys side chain, while its negatively charged phosphate (B84403) or other anionic groups form salt bridges with the positively charged ammonium (B1175870) group. This binding interferes with the critical intermolecular interactions necessary for the nucleation and elongation of amyloid fibrils, redirecting the aggregation pathway towards the formation of non-toxic, off-pathway oligomers.[2]

Below is a diagram illustrating the general mechanism of action of molecular tweezer inhibitors on amyloid protein aggregation.

Molecular_Tweezer_Mechanism General Mechanism of Molecular Tweezer Inhibition cluster_0 Normal Aggregation Pathway cluster_1 Inhibited Pathway Monomers Monomers Oligomers Oligomers Monomers->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Elongation Toxicity Toxicity Oligomers->Toxicity Fibrils->Toxicity Monomers_T Monomers Complex Monomer-Tweezer Complex Monomers_T->Complex Tweezer Molecular Tweezer (e.g., CLR01) Tweezer->Complex NonToxic_Oligomers Non-Toxic Oligomers Complex->NonToxic_Oligomers No_Toxicity No_Toxicity NonToxic_Oligomers->No_Toxicity

Figure 1: General mechanism of molecular tweezer inhibition of amyloid aggregation.

Head-to-Head Performance Comparison

The most extensively studied molecular tweezer is CLR01 . It serves as the benchmark against which other derivatives are often compared. This section details the comparative performance of CLR01 and its analogues.

Quantitative Data Summary

The following tables summarize the available quantitative data for different molecular tweezer inhibitors.

Table 1: Binding Affinities (Kd) of Molecular Tweezers for Various Peptides

TweezerGuest PeptideKd (µM)Reference
CLR01 KAA140 ± 10[3]
KLVFF20 ± 1[3]
KTTKS110 ± 10[3]
CLR02 KAA120 ± 10[3]
KLVFF20 ± 2[3]
KTTKS100 ± 10[3]
CLR04 KAA170 ± 20[3]
KLVFF30 ± 3[3]
KTTKS130 ± 10[3]

Data obtained from fluorimetric titration experiments.[3]

Table 2: Inhibitory Concentrations (IC50) of CLR01 against α-Synuclein

Target ProcessSystemIC50Reference
Intracellular OligomerizationSH-SY5Y human neuroblastoma cells85.4 nM[4]
Exogenous α-Synuclein ToxicityDifferentiated PC-12 cells4 ± 1 µM[5]
Qualitative and Semi-Quantitative Comparison
  • CLR01 : The lead compound, demonstrates broad-spectrum inhibition of aggregation for numerous amyloidogenic proteins, including amyloid-β (Aβ), α-synuclein, and tau.[6] It effectively remodels the aggregation process into non-toxic species and has shown efficacy in cell culture and animal models.[6]

  • CLR02 : Shares the same core structure as CLR01 but has methylphosphonate (B1257008) head groups instead of phosphates.[2] While it was found to inhibit Aβ aggregation, further studies revealed it to be toxic in cell culture, limiting its therapeutic potential.[2]

  • CLR03 : This derivative lacks the hydrophobic "arms" of the tweezer structure and serves as a negative control.[2] It exhibits a much lower binding affinity for Aβ42 compared to CLR01 and does not inhibit fibril formation.[7] Unexpectedly, some studies have shown that CLR03 can even facilitate the early oligomerization of Aβ.[8]

  • CLR04 : This tweezer has sulfate (B86663) head groups. It demonstrates high selectivity for Lys and Arg residues, with binding affinities comparable to CLR01 for certain peptides.[3]

  • CLR05 : A derivative with carboxylate head groups, CLR05 shows reduced affinity for lysine and arginine and does not effectively inhibit amyloid assembly or remodel pre-formed fibrils.[9]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the formation of β-sheet-rich structures, such as amyloid fibrils.

Methodology:

  • Preparation of Protein Solution: A solution of the amyloidogenic protein (e.g., α-synuclein or Aβ) is prepared in an appropriate buffer (e.g., PBS) at a concentration conducive to aggregation (e.g., 70 µM for α-synuclein).

  • Incubation: The protein solution is incubated in a 96-well plate, often with a Teflon bead in each well to promote aggregation through agitation. The plate is sealed to prevent evaporation.

  • Addition of Inhibitors: The molecular tweezer inhibitors are added to the protein solution at various concentrations at the beginning of the incubation period.

  • ThT Addition: A stock solution of Thioflavin T is added to each well to a final concentration of, for example, 40 µM.

  • Fluorescence Measurement: The plate is incubated at 37°C with continuous shaking, and fluorescence is measured at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis: The increase in fluorescence intensity over time reflects the extent of fibril formation. The inhibitory effect of the molecular tweezers is quantified by comparing the fluorescence kinetics in their presence to that of the protein alone.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation: The protein (macromolecule) is placed in the sample cell of the calorimeter, and the molecular tweezer (ligand) is loaded into the injection syringe. Both solutions must be in the exact same buffer to avoid heats of dilution. Typical starting concentrations are in the low to mid µM range (e.g., 10-50 µM for the protein and 100-500 µM for the ligand).

  • Titration: The ligand is injected into the sample cell in a series of small, precisely measured aliquots.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument. A reference cell containing only buffer is used to subtract background heat effects.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Signaling Pathways and Experimental Workflows

The aggregation of amyloidogenic proteins triggers a cascade of downstream cellular events leading to toxicity and cell death. Molecular tweezers aim to prevent these deleterious effects by inhibiting the initial aggregation steps.

α-Synuclein Aggregation and Cellular Dysfunction

The aggregation of α-synuclein is a central event in Parkinson's disease. The following diagram illustrates the pathway of α-synuclein aggregation and the points of cellular dysfunction, as well as the inhibitory action of molecular tweezers.

Alpha_Synuclein_Pathway cluster_cellular_effects Cellular Dysfunction Monomer α-Synuclein Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Lewy Bodies (Fibrils) Oligomer->Fibril Mito Mitochondrial Dysfunction Oligomer->Mito Proteasome Proteasome Impairment Oligomer->Proteasome CLR01 CLR01 CLR01->Monomer Binds to Lys residues ROS Oxidative Stress (ROS) Mito->ROS Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis

Figure 2: α-Synuclein aggregation pathway and induced cellular toxicity.

Experimental Workflow for Comparing Tweezer Efficacy

The following diagram outlines a typical experimental workflow for the head-to-head comparison of different molecular tweezer inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Start Select Tweezers (CLR01, CLR03, etc.) Protein Prepare Amyloid Protein Monomers Start->Protein ThT ThT Fluorescence Assay (Aggregation Kinetics) Protein->ThT Add Tweezers Toxicity Cell Viability Assay (MTT, LDH) Protein->Toxicity Treat cells with protein +/- tweezers EM Electron Microscopy (Morphology) ThT->EM Analysis Data Analysis & Comparison (IC50, Kd, Morphology) EM->Analysis Binding Binding Affinity Assays (ITC, Fluorescence) Binding->Analysis Oligomerization Intracellular Oligomerization Assay Toxicity->Oligomerization Oligomerization->Analysis

Figure 3: Workflow for comparative analysis of molecular tweezer inhibitors.

Conclusion

The molecular tweezer CLR01 stands out as a promising, broad-spectrum inhibitor of amyloid protein aggregation with a favorable safety profile. Comparative studies highlight its superiority over its inactive analogue, CLR03, and the toxicity concerns associated with the early derivative, CLR02. Other analogues, such as CLR04 and CLR05, show varying degrees of binding affinity and inhibitory potential, underscoring the importance of the tweezer's structural features, particularly the nature of the anionic head groups, for its biological activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies aimed at developing and optimizing molecular tweezers as potential therapeutics for devastating neurodegenerative diseases. Further research focusing on direct, systematic comparisons of a wider range of tweezer derivatives against multiple amyloidogenic targets will be crucial for advancing this promising class of inhibitors towards clinical applications.

References

Validating the Target of Novel SARS-CoV-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ongoing effort to develop effective therapeutics against SARS-CoV-2 has led to the identification of several key viral targets. Among these, the main protease (Mpro, also known as 3CLpro) stands out as a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] This guide provides a comparative framework for validating the target of novel SARS-CoV-2 Mpro inhibitors, using a hypothetical compound, SARS-CoV-2-IN-27 disodium , as a case study. We will compare its potential performance with established Mpro inhibitors and detail the necessary experimental protocols for target validation.

The SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

The SARS-CoV-2 genome encodes large polyproteins that must be cleaved into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[4][5] Mpro is the enzyme responsible for the majority of these proteolytic cleavages.[5] Its essential role in the viral life cycle and the lack of a close human homolog make it an attractive target for antiviral therapy with a potentially high therapeutic index.[1][2] Inhibition of Mpro blocks the viral replication process, thus halting the infection.[1][4]

dot

Mpro_Signaling_Pathway SARS-CoV-2 RNA SARS-CoV-2 RNA Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab SARS-CoV-2 RNA->Polyprotein pp1a/pp1ab Translation Functional nsps Functional nsps Polyprotein pp1a/pp1ab->Functional nsps Proteolytic Cleavage Mpro (3CLpro) Mpro (3CLpro) Mpro (3CLpro)->Polyprotein pp1a/pp1ab Replication/Transcription Complex Replication/Transcription Complex Functional nsps->Replication/Transcription Complex Viral Replication Viral Replication Replication/Transcription Complex->Viral Replication This compound This compound This compound->Mpro (3CLpro) Inhibition Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Target Engagement & Selectivity A1 Recombinant Mpro Expression & Purification A2 Fluorogenic Activity Assay (FRET) A1->A2 A3 IC50 Determination A2->A3 B1 Antiviral Activity Assay (Vero E6/Huh-7.5 cells) A3->B1 Identified Inhibitor B2 EC50 Determination B1->B2 B3 Cytotoxicity Assay (CC50) B1->B3 C1 In-cell Protease Assay B2->C1 C2 Selectivity Profiling (e.g., Cathepsin L) C1->C2 C3 Co-crystal Structure Determination C2->C3 Logical_Relationship A High-Throughput Screening (Biochemical Assay) B Hit Confirmation (IC50 Determination) A->B Primary Hits C Cellular Activity Assessment (EC50 & CC50 Determination) B->C Confirmed Inhibitors D Target Engagement & Mechanism of Action (In-cell assays, Crystallography) C->D Active & Non-toxic Hits E Lead Optimization D->E Validated Leads

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of SARS-CoV-2-IN-27 Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of SARS-CoV-2-IN-27 disodium (B8443419) salt, a compound used in coronavirus research. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

All waste materials contaminated with SARS-CoV-2-IN-27 disodium salt should be managed as both biohazardous and chemical waste, in accordance with local, regional, national, and international regulations.[1] A thorough, site-specific risk assessment should be conducted to identify and mitigate any potential hazards before handling this compound.[1][2]

Disposal Protocol Summary

The following table summarizes key quantitative parameters for the disposal of this compound salt and associated waste. Given the absence of a specific Safety Data Sheet (SDS) for this compound, information from similar compounds is referenced, and consultation with your institution's Environmental Health and Safety (EHS) department is recommended.

ParameterGuidelineSource
Waste Segregation Immediately segregate into designated, leak-proof, and clearly labeled biohazard containers. Use double-layered bags for solid waste.[2]
Container Labeling Label containers with "Biohazard" and "Chemical Hazard" symbols, and specify "Contains this compound salt".[1]
Chemical Decontamination (Liquid Waste) Decontaminate with an appropriate chemical disinfectant, such as a 1% sodium hypochlorite (B82951) solution. The exact concentration and contact time should be determined based on the compound's properties.[2]
Thermal Decontamination (Solid Waste) Autoclave contaminated labware and Personal Protective Equipment (PPE) to kill infectious agents.[2]
Final Disposal Method Incineration at 760 - 1093°C (1400 - 2000°F) is the recommended method for the complete destruction of residual hazardous material.[2]
Temporary Storage Store biohazardous waste in a secure, designated area with restricted access. Waste should ideally be processed for final disposal within 48 hours.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the procedural steps for the safe disposal of waste contaminated with this compound salt:

  • Segregation at the Source:

    • Immediately after use, place all solid waste (e.g., contaminated gloves, lab coats, plasticware) into designated, leak-proof biohazard bags. These bags should be double-layered to prevent leaks.[2]

    • Collect all sharps, such as needles and syringes, in puncture-resistant sharps containers.[2]

    • Collect liquid waste containing this compound salt in a designated, leak-proof container.

  • Labeling:

    • Clearly label all waste containers with the universal biohazard symbol and explicitly state "COVID-19 Waste" or "Contains this compound salt" to ensure proper handling.[2]

  • Decontamination:

    • Liquid Waste: Chemically decontaminate liquid waste using a 1% sodium hypochlorite solution or another approved disinfectant. The specific concentration and required contact time will depend on the nature of the inhibitor and should be determined in consultation with your institution's safety guidelines.[2] Due to the potential for aquatic toxicity with similar compounds, do not dispose of treated or untreated liquid waste down the drain.[1] All liquid waste should be collected for hazardous waste disposal.[1]

    • Solid Waste: Decontaminate solid waste, including contaminated PPE and labware, via autoclaving.[2] Autoclaving utilizes high-pressure steam to effectively kill infectious agents.[2]

  • Storage and Transport:

    • Store all sealed and labeled biohazardous waste in a secure, designated area with restricted access.[2]

    • Transport the sealed biohazard bags in a durable, leak-proof secondary container to the disposal or autoclave facility.[1]

  • Final Disposal:

    • Arrange for the collection of all decontaminated waste by a licensed biomedical waste treatment facility.[2]

    • Incineration is the preferred method for the final destruction of any residual hazardous material.[2]

    • Never dispose of untreated or improperly contained waste in general waste streams.[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound salt.

cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_decontamination Step 3: Decontamination cluster_disposal Step 4: Final Disposal start Start: Waste Generation (this compound salt) liquid_waste Liquid Waste start->liquid_waste Identify Waste Type solid_waste Solid Waste (non-sharp) start->solid_waste sharps_waste Sharps Waste start->sharps_waste liquid_container Labeled, Leak-proof Liquid Container liquid_waste->liquid_container solid_container Labeled, Double-layered Biohazard Bags solid_waste->solid_container sharps_container Labeled, Puncture-resistant Sharps Container sharps_waste->sharps_container chemical_decon Chemical Disinfection (e.g., 1% Sodium Hypochlorite) liquid_container->chemical_decon autoclave Autoclaving solid_container->autoclave sharps_container->autoclave hazardous_waste_disposal Licensed Hazardous Waste Disposal chemical_decon->hazardous_waste_disposal autoclave->hazardous_waste_disposal incineration Incineration hazardous_waste_disposal->incineration

Caption: Disposal workflow for this compound salt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.